ERK2
Description
Propriétés
Numéro CAS |
137632-08-7 |
|---|---|
Formule moléculaire |
C17H16N2O3 |
Origine du produit |
United States |
Foundational & Exploratory
The ERK2 Signaling Pathway: A Core Axis in Cancer Development and a Prime Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 2 (ERK2), a pivotal member of the mitogen-activated protein kinase (MAPK) family, is a central regulator of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] The dysregulation of the this compound signaling cascade is a well-established hallmark of numerous human cancers, rendering it a highly attractive target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the this compound signaling pathway, its intricate role in oncogenesis, and detailed methodologies for its investigation. We will delve into the core components of the pathway, its downstream effectors, and the quantitative parameters that govern its activity. Furthermore, this guide will furnish detailed experimental protocols for key assays and present visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding of this critical cancer-associated pathway.
Introduction to the this compound Signaling Pathway
The MAPK/ERK pathway is a highly conserved, three-tiered kinase cascade that transduces extracellular signals from the cell surface to the nucleus, ultimately modulating gene expression.[4] This pathway is integral to normal cellular function, but its aberrant activation is a major driver of tumorigenesis.[5] The core of this cascade involves a sequence of phosphorylation events initiated by upstream signals, culminating in the activation of ERK1 and this compound. While both isoforms are often co-expressed, studies suggest that this compound plays a more prominent role in cancer cell proliferation and migration.[6]
Mutations in upstream components of the pathway, such as Ras and Raf, are frequently observed in human cancers and lead to constitutive activation of this compound.[7][8] This sustained signaling promotes uncontrolled cell growth, inhibits apoptosis, and facilitates invasion and metastasis.[9] Consequently, targeting the this compound pathway has become a major focus of anti-cancer drug development, with several inhibitors currently in clinical trials.[10][11]
The Core this compound Signaling Cascade
The canonical this compound signaling pathway is initiated by the binding of growth factors, cytokines, or other mitogens to their corresponding receptor tyrosine kinases (RTKs) on the cell surface.[1][12] This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2. GRB2, in complex with the guanine (B1146940) nucleotide exchange factor SOS, is recruited to the plasma membrane, where it activates the small GTPase Ras.
Activated, GTP-bound Ras then recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf). Raf, a MAP kinase kinase kinase (MAP3K), subsequently phosphorylates and activates the dual-specificity kinases MEK1 and MEK2 (MAP2Ks).[3] MEK1/2, in turn, are the sole upstream kinases that phosphorylate and activate ERK1 and this compound on specific threonine and tyrosine residues (Thr185 and Tyr187 for this compound).[2][13]
Upon activation, phosphorylated this compound (p-ERK2) can translocate to the nucleus to phosphorylate a wide array of transcription factors, or it can remain in the cytoplasm to regulate other signaling proteins and cytoskeletal components.[14] This cascade is tightly regulated by a series of feedback mechanisms and phosphatases to ensure transient and appropriate signal transduction.
Signaling Pathway Diagram
Caption: The canonical this compound signaling pathway.
Role of this compound in Cancer Development
The aberrant activation of the this compound pathway is a central driver of tumorigenesis, contributing to multiple hallmarks of cancer.
-
Proliferation: this compound promotes cell cycle progression by phosphorylating and regulating key cell cycle proteins.[7] It can lead to the upregulation of cyclins and the degradation of cell cycle inhibitors, driving uncontrolled cell division.[7]
-
Survival: Activated this compound enhances cell survival by inhibiting apoptosis. It can phosphorylate and inactivate pro-apoptotic proteins while upregulating anti-apoptotic proteins, thereby promoting the survival of cancer cells.
-
Invasion and Metastasis: this compound signaling promotes cancer cell invasion and metastasis by regulating the expression of matrix metalloproteinases (MMPs), which degrade the extracellular matrix.[3][5] It also influences cell motility and adhesion.
-
Angiogenesis: The this compound pathway can induce the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][9]
Quantitative Data on this compound Signaling
The following tables summarize key quantitative data related to this compound signaling and its inhibition.
Table 1: Binding Affinities of this compound for Substrate Proteins
| Substrate Protein | Docking Motifs | Binding Affinity (KD) | Reference |
| ELK-1 | DEF and DEJL motifs | 0.25 µM | [15] |
| RSK-1 | DEJL motif | 0.15 µM | [15] |
| c-Fos | DEF motif | 0.97 µM | [15] |
Table 2: Potency of Select ERK Inhibitors
| Inhibitor | Target | IC50 | Cancer Models with Demonstrated Activity | Reference |
| Temuterkib (LY3214996) | ERK1/2 | 5 nM (for both ERK1 and this compound) | RAS-mutant lung cancer, KRAS-mutant NSCLC and colorectal cancer | [16] |
| Ulixertinib (BVD-523) | ERK1/2 | Not specified in provided text | Tumors with RAS or BRAF mutations | [16] |
| GDC-0994 | ERK1/2 | Not specified in provided text | Advanced solid tumors with RAS, RAF, or MAPK pathway alterations | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the this compound signaling pathway. Below are protocols for key experiments.
In Vitro this compound Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant this compound.
Objective: To determine the in vitro potency (IC50) of a test compound against this compound.
Materials:
-
Recombinant active this compound enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP, [γ-32P]ATP
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 5 mM EGTA, 2 mM EDTA, 25 mM MgCl2, 0.25 mM DTT)[17]
-
Test compound (e.g., this compound inhibitor) serially diluted in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, MBP, and recombinant this compound enzyme.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mix of ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro this compound kinase assay.
Cell-Based Phospho-ERK Assay (In-Cell Western)
This assay measures the level of phosphorylated ERK in cells treated with a test compound, providing a measure of its cellular potency.
Objective: To determine the cellular potency (IC50) of a test compound in inhibiting ERK phosphorylation.
Materials:
-
Cancer cell line with an active ERK pathway (e.g., A375 melanoma)
-
96-well cell culture plates
-
Serum-free cell culture medium
-
Growth factor for stimulation (e.g., EGF)
-
Test compound serially diluted in serum-free medium
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibodies: anti-phospho-ERK (p-ERK) and anti-total-ERK
-
Fluorescently labeled secondary antibodies
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[2]
-
Serum-starve the cells for 16-24 hours to reduce basal ERK phosphorylation.[2]
-
Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.[2]
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce ERK phosphorylation.[2]
-
Fix the cells with 4% formaldehyde and then permeabilize them.[2]
-
Block non-specific binding with a blocking buffer.
-
Incubate with primary antibodies against p-ERK and total-ERK.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Acquire images and quantify the fluorescence intensity for both p-ERK and total-ERK.
-
Normalize the p-ERK signal to the total-ERK signal and calculate the percentage of inhibition to determine the IC50 value.
Workflow for Cellular Phospho-ERK Assay
Caption: Workflow for a cell-based phospho-ERK assay.
Therapeutic Targeting of this compound
Given its central role in cancer, this compound is a prime target for therapeutic intervention. Inhibitors targeting various components of the MAPK pathway, including Raf and MEK, have been developed and are used in the clinic. However, resistance to these upstream inhibitors often arises through reactivation of the pathway at or downstream of MEK.[8] Therefore, direct inhibition of ERK1/2 offers a promising strategy to overcome this resistance.[10]
Several small molecule ERK inhibitors are currently in clinical development and have shown preliminary anti-tumor activity, particularly in cancers with RAS or RAF mutations.[10][16] The development of highly selective and potent ERK inhibitors remains an active area of research, with the goal of providing more effective and durable treatment options for a wide range of cancers.
Conclusion and Future Perspectives
The this compound signaling pathway is a critical mediator of cancer cell proliferation, survival, and metastasis. Its frequent dysregulation in a broad spectrum of human malignancies underscores its importance as a therapeutic target. A thorough understanding of the molecular mechanisms governing this pathway, coupled with robust and quantitative experimental methodologies, is essential for the development of novel and effective anti-cancer therapies. Future research will likely focus on the development of next-generation ERK inhibitors with improved selectivity and potency, as well as on combination therapies that target the ERK pathway in conjunction with other oncogenic signaling cascades to overcome drug resistance and improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. benchchem.com [benchchem.com]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 9. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. umventures.org [umventures.org]
- 12. preprints.org [preprints.org]
- 13. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Quantitative Analysis of this compound Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. media.cellsignal.com [media.cellsignal.com]
ERK2: A Comprehensive Technical Guide to Downstream Targets and Cellular Functions
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a pivotal role in transducing extracellular signals into a wide array of cellular responses.[1][2] This serine/threonine kinase is at the heart of a cascade that governs fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of the this compound signaling axis is a hallmark of numerous human diseases, most notably cancer, making it a critical target for therapeutic intervention.[2][4] This in-depth technical guide provides a comprehensive overview of this compound's downstream targets, its diverse cellular functions, and the experimental methodologies used to elucidate its complex roles.
The this compound Signaling Cascade: From Cell Surface to Nucleus
The activation of this compound is the culmination of a highly conserved three-tiered kinase cascade, often referred to as the Ras-Raf-MEK-ERK pathway.[2][5] The process is initiated by a diverse range of extracellular stimuli, including growth factors, cytokines, and hormones, which bind to their respective receptor tyrosine kinases (RTKs) on the cell surface.[6][7] This binding event triggers a series of phosphorylation events that activate the small GTPase Ras. Activated Ras then recruits and activates the MAP kinase kinase kinase (MAPKKK), Raf.[2] Raf, in turn, phosphorylates and activates the MAP kinase kinase (MAPKK), MEK1/2.[6] Finally, MEK1/2 dually phosphorylates this compound on specific threonine and tyrosine residues (Thr185 and Tyr187 in human this compound), leading to its full activation.[5][8]
Once activated, this compound can phosphorylate a vast array of substrates located in the cytoplasm and nucleus.[1][5] The translocation of activated this compound to the nucleus is a critical step in regulating gene expression.[2][5]
Diverse Cellular Functions Orchestrated by this compound
The phosphorylation of a multitude of downstream targets by this compound allows it to regulate a wide spectrum of cellular processes. Over 160 substrates for ERK1/2 have been identified, highlighting the extensive reach of this signaling pathway.[1]
Cell Proliferation and Differentiation
This compound is a central regulator of cell cycle progression and proliferation.[9][10] Upon activation, nuclear this compound phosphorylates transcription factors such as ELK-1, c-Fos, and c-Myc, which in turn drive the expression of genes required for cell cycle entry and progression, such as Cyclin D1.[10][11][12] The role of this compound in differentiation is more context-dependent, either promoting or inhibiting differentiation depending on the cell type and the nature of the external stimuli.[1][9] For instance, loss of this compound in mouse lens epithelial cells impairs their differentiation into fiber cells.[9]
Survival and Apoptosis
The this compound pathway generally promotes cell survival by phosphorylating and regulating the activity of several pro- and anti-apoptotic proteins.[13][14] For example, this compound can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting its function, and can also regulate the expression and activity of anti-apoptotic Bcl-2 family members like Mcl-1.[1][14] However, under certain conditions, such as sustained and high-intensity activation, ERK signaling can paradoxically promote apoptosis.[13][15]
Cell Migration and Cytoskeletal Dynamics
This compound plays a crucial role in cell motility, a process essential for development, wound healing, and cancer metastasis.[16][17] It directly phosphorylates components of the actin cytoskeleton and associated regulatory proteins.[16] For instance, ERK promotes cell edge protrusion by phosphorylating the WAVE Regulatory Complex, which enhances actin polymerization.[16] It also regulates myosin activity by phosphorylating the myosin phosphatase regulatory subunit MYPT1.[16]
Key Downstream Targets of this compound
The specificity of this compound signaling is achieved through the phosphorylation of a diverse array of downstream substrates. These targets can be broadly categorized based on their subcellular localization and function.
| Category | Downstream Target | Cellular Function |
| Transcription Factors | ELK-1 | Regulation of immediate early gene expression.[6] |
| c-Fos | Component of the AP-1 transcription factor complex, involved in proliferation and differentiation.[18] | |
| c-Myc | Master regulator of cell growth and proliferation.[19] | |
| ETV3 | Transcriptional regulation.[20] | |
| Protein Kinases | RSK (p90 Ribosomal S6 Kinase) | Regulation of translation and cell survival.[6][19] |
| MSK (Mitogen- and Stress-activated Kinase) | Chromatin remodeling and gene expression.[2] | |
| MNK (MAP kinase-interacting Kinase) | Regulation of protein synthesis.[2] | |
| Cytoskeletal Proteins | WAVE Regulatory Complex | Promotion of actin polymerization and cell protrusion.[16] |
| MYPT1 | Regulation of myosin activity and cell contractility.[16] | |
| Microtubule-Associated Proteins (MAPs) | Regulation of microtubule dynamics.[2] | |
| Regulators of Apoptosis | BAD | Inhibition of pro-apoptotic activity.[1] |
| Mcl-1 | Upregulation of anti-apoptotic protein.[1] | |
| Caspase-9 | Regulation of the intrinsic apoptotic pathway.[1] | |
| Other Substrates | Tpr (Translocated promoter region) | Nucleoporin involved in nuclear transport.[21] |
| EDD (E3 identified by differential display) | Ubiquitin ligase.[21] |
Table 1: A selection of key downstream targets of this compound and their associated cellular functions.
Quantitative Analysis of this compound-Substrate Interactions
Understanding the binding affinities between this compound and its substrates is crucial for dissecting the quantitative aspects of its signaling network. Surface plasmon resonance (SPR) has been utilized to measure these interactions in real-time.
| Substrate | Binding Affinity (KD) | Docking Motifs |
| ELK-1 | 0.25 µM | DEF and DEJL motifs |
| RSK-1 | 0.15 µM | DEJL motif |
| c-Fos | 0.97 µM | DEF motif |
Table 2: Experimentally determined binding dissociation constants (KD) of this compound with key substrates. [18]
Experimental Protocols for Studying this compound
A variety of experimental techniques are employed to identify and characterize this compound substrates and their functional consequences.
Identification of this compound Substrates using Phosphoproteomics
Phosphoproteomics has emerged as a powerful tool for the global and unbiased identification of kinase substrates.
1. Cell Treatment and Lysis:
-
Culture cells (e.g., NIH3T3 fibroblasts) and treat with a MEK inhibitor (e.g., U0126) for the control condition and a stimulus (e.g., growth factor) to activate the ERK pathway for the experimental condition.[22]
-
Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
2. Protein Digestion:
-
Reduce and alkylate the protein lysates.
-
Digest the proteins into peptides using a protease such as trypsin.
3. Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[23][24] This step is crucial as phosphopeptides are often of low abundance.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.
5. Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein database to identify the phosphopeptides.
-
Quantify the relative abundance of phosphopeptides between the control and stimulated conditions to identify those that are significantly upregulated upon ERK activation.
6. Validation:
-
Validate candidate substrates using orthogonal methods such as in vitro kinase assays and western blotting with phospho-specific antibodies.[22] Phos-tag SDS-PAGE can also be used to detect phosphorylation-induced mobility shifts.[22]
In Vitro Kinase Assay
In vitro kinase assays are essential for confirming direct phosphorylation of a putative substrate by this compound.
1. Reagents and Materials:
-
Recombinant active this compound enzyme.[6]
-
Purified substrate protein (e.g., GST-fusion protein).
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.25 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA, 0.1 mM PMSF).[6]
-
ATP (radioactive [γ-³²P]ATP or non-radioactive ATP for detection by other means).
2. Assay Procedure:
-
Set up the kinase reaction in a microcentrifuge tube by combining the kinase buffer, recombinant active this compound, and the substrate protein.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
3. Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, detect the phosphorylated substrate by autoradiography.
-
Alternatively, detect phosphorylation by western blotting using a phospho-specific antibody that recognizes the phosphorylated form of the substrate.
Engineered Kinase and ATP Analogs
A powerful method to identify direct kinase substrates in a complex mixture involves using an engineered "analog-sensitive" (AS) kinase.
1. Principle:
-
A bulky amino acid in the ATP-binding pocket of this compound (e.g., Glutamine 103) is mutated to a smaller one (e.g., Glycine), creating a "gatekeeper" mutant (AS-ERK2).[20][21]
-
This engineered kinase can utilize bulky ATP analogs (e.g., N6-benzyl-ATPγS) that are not recognized by wild-type kinases.[20]
2. Workflow:
-
Express AS-ERK2 in cells.
-
Prepare cell lysates and incubate with the ATP analog.
-
The AS-ERK2 will specifically transfer a tagged phosphate (B84403) group from the analog to its direct substrates.
-
Isolate and identify the tagged substrates using affinity purification and mass spectrometry.[20]
Conclusion
This compound is a master regulator of a vast and intricate signaling network that controls fundamental cellular processes. Its diverse downstream targets and multifaceted functions underscore its importance in both normal physiology and disease. The continued application of advanced experimental techniques, particularly phosphoproteomics and engineered kinase technologies, will undoubtedly uncover novel this compound substrates and further illuminate the complex mechanisms by which this pivotal kinase orchestrates cellular behavior. A deeper understanding of the this compound signaling pathway is paramount for the development of targeted and effective therapies for a wide range of human diseases.
References
- 1. sinobiological.com [sinobiological.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
- 8. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. This compound protein regulates the proliferation of human mesenchymal stem cells without affecting their mobilization and differentiation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer | MDPI [mdpi.com]
- 15. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling in cytoskeletal dynamics | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 17. ERK reinforces actin polymerization to power persistent edge protrusion during motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Analysis of this compound Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The functional regulatory details of this compound in complex with RSK1: an in silico insight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Large-scale Discovery of this compound Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 22. Identification and validation of new ERK substrates by phosphoproteomic technologies including Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Global Identification of ERK Substrates by Phosphoproteomics Based on IMAC and 2D-DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Domains and Activation Loop of ERK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a pivotal serine/threonine kinase in the MAPK signaling cascade. This pathway is a central regulator of a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of the ERK pathway is a frequent driver of human cancers, making this compound a significant target for therapeutic intervention.[1][4] A thorough understanding of this compound's structure and activation mechanism is paramount for the rational design of novel inhibitors. This guide provides a detailed technical overview of the structural domains of this compound and the critical role of its activation loop in kinase function.
I. Structural Domains of this compound
The canonical protein kinase fold of this compound consists of two main structural domains: a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe).[5] The ATP-binding pocket is situated in the cleft between these two lobes.[5] Human this compound has a molecular weight of approximately 42 kDa.[5][6]
-
N-Terminal Lobe (N-lobe): The N-lobe is primarily composed of β-strands.[5] It plays a crucial role in anchoring the non-transferable phosphates of ATP. A key residue in this lobe is Lysine 52 (K52), which is essential for stabilizing the ATP phosphates.[7]
-
C-Terminal Lobe (C-lobe): The C-lobe is predominantly α-helical in structure.[5] It is responsible for binding the peptide/protein substrate and contains the catalytic machinery for phosphotransfer. The activation loop, a key regulatory element, is located in the C-lobe.[5]
-
N- and C-terminal Extensions: this compound possesses short non-catalytic extensions at its N- and C-termini that flank the central kinase domain.[8] These regions are involved in regulating interactions with other proteins, such as the upstream activating kinases (MEKs) and phosphatases, as well as influencing the subcellular localization of this compound.[8]
II. The Activation Loop: The Epicenter of Regulation
The activation loop is a flexible region within the C-lobe that undergoes significant conformational changes upon phosphorylation, leading to the activation of the kinase. In this compound, this loop contains the conserved Thr-Glu-Tyr (TEY) motif.[5]
Dual Phosphorylation is Mandatory for Full Activation
Full catalytic activation of this compound requires the dual phosphorylation of two specific residues within the activation loop: Threonine 185 (Thr185) and Tyrosine 187 (Tyr187) (numbering for human this compound).[2][9] This phosphorylation is carried out by the upstream dual-specificity kinases, MEK1 and MEK2.[2]
The phosphorylation events trigger a cascade of structural rearrangements:
-
Active Site Closure: The phosphorylated activation loop moves to a more ordered and closed conformation.
-
Alignment of Catalytic Residues: Key catalytic residues that interact with ATP are properly aligned for efficient phosphotransfer.[7]
-
Remodeling of the Substrate Binding Site: The conformational change in the activation loop contributes to the formation of a competent substrate-binding site.[7]
Phosphorylation at Tyr187 is thought to occur before Thr185 and primarily serves to correctly configure the ATP-binding site.[9][10] Subsequent phosphorylation of Thr185 is crucial for stabilizing the binding of the protein substrate.[10] The dual phosphorylation leads to a dramatic increase in catalytic efficiency, with an approximately 50,000-fold increase in the turnover rate and a 600,000-fold increase in overall catalytic efficiency.[7]
The Role of Other Phosphorylation Sites
While Thr185 and Tyr187 are the primary activating phosphorylation sites, other phosphorylation events on or near the activation loop can modulate this compound activity and function. For instance, phosphorylation of Threonine 188 (T188) has been reported and may influence kinase activity and DNA binding, suggesting a mechanism for alternative regulation.[11][12]
III. Quantitative Data Summary
The following tables summarize key quantitative data related to this compound structure and function.
Table 1: Kinetic Parameters of this compound
| Parameter | Value | Substrate | Conditions | Reference |
| kcat | 17 s⁻¹ | (His₆-tagged)Ets-1(1-138) | pH 7.5, 27°C | [13] |
| Km (ATP) | 140 µM | (His₆-tagged)Ets-1(1-138) | pH 7.5, 27°C | [13] |
| Km (ATP) | 1.7 µM | Recombinant ELK1 | pH 7.5 | [14] |
| Km (Ets-1) | 19 µM | (His₆-tagged)Ets-1(1-138) | pH 7.5, 27°C | [13] |
| Ki (ATP) | 68 µM | (His₆-tagged)Ets-1(1-138) | pH 7.5, 27°C | [13] |
| Ki (Ets-1) | 9.3 µM | (His₆-tagged)Ets-1(1-138) | pH 7.5, 27°C | [13] |
| k(phosphorylation) | 109 ± 9 s⁻¹ | EtsΔ138 | pH 7.5, 27°C | [15] |
| k(product release) | 56 ± 4 s⁻¹ | EtsΔ138 | pH 7.5, 27°C | [15] |
| Specific Activity | 386 pmol/µg x min | Recombinant ELK1 | pH 7.5 | [14] |
Table 2: Structural Data for this compound
| PDB ID | Description | Resolution (Å) | Reference |
| 2Y9Q | Human this compound complexed with a MAPK docking peptide | 1.55 | [16] |
IV. Experimental Protocols
This section provides an overview of common experimental methodologies used to study this compound.
A. Recombinant this compound Expression and Purification
1. Expression in E. coli
-
Construct: Full-length human this compound (Met1-Ser360) with an N-terminal GST or His₆ tag is commonly used.[2][17]
-
Host Strain: E. coli BL21(DE3) or similar strains.
-
Growth: Cells are grown in LB medium with appropriate antibiotic selection at 37°C to an OD₆₀₀ of 0.8.[17]
-
Induction: Protein expression is induced with 0.5 mM IPTG for 4 hours at 37°C.[17]
-
Lysis: Cells are harvested by centrifugation and lysed by sonication in a buffer containing 300 mM NaCl, 50 mM sodium phosphate (B84403) pH 7.8, and 10% glycerol.[17]
2. Purification
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA agarose (B213101) or Glutathione (B108866) Sepharose column.[17]
-
Elution: The tagged protein is eluted with an imidazole (B134444) gradient (for His-tagged protein) or reduced glutathione (for GST-tagged protein).[17]
-
Ion-Exchange Chromatography: Further purification is often achieved using a Mono Q anion-exchange column with a linear NaCl gradient for elution.[17]
-
Activation: For active this compound, the purified protein is incubated with active MEK1 in vitro.[2]
3. Expression in Insect Cells
-
System: Baculovirus expression system in Sf9 or other insect cell lines.
-
Co-expression: Active this compound can be generated by co-expressing it with a constitutively active mutant of MEK1 (e.g., S218D/S222D).[3] This method can yield doubly phosphorylated, active this compound directly.[3]
B. In Vitro Kinase Assays
1. Radiometric Assay
-
Principle: Measures the incorporation of ³²P from [γ-³²P]ATP into a substrate.
-
Reaction Mixture: Typically contains kinase buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl₂, 0.05 mM DTT), ATP (including [γ-³²P]ATP), the substrate (e.g., Myelin Basic Protein - MBP), and the this compound enzyme.[2]
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 15-60 minutes).[1][2]
-
Termination and Detection: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is washed to remove unincorporated ATP, and the radioactivity is quantified using a scintillation counter.[2]
2. ADP-Glo™ Luminescent Kinase Assay
-
Principle: Measures the amount of ADP produced during the kinase reaction, which is converted to a luminescent signal.[18]
-
Kinase Reaction: this compound, substrate, and ATP are incubated in a kinase buffer.[18]
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[18]
-
Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The luminescence is measured with a plate reader.[18]
C. Western Blotting for Phospho-ERK2
-
Principle: Detects the phosphorylation state of this compound using phospho-specific antibodies.
-
Sample Preparation: Cells are treated as required, and protein lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[19][20]
-
Blocking: The membrane is blocked with a solution like 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[6][20]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[6][20]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[20]
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[19][20]
D. X-ray Crystallography
-
Protein Preparation: Highly pure and concentrated this compound is required.
-
Crystallization: Crystals are grown using methods like sitting-drop or hanging-drop vapor diffusion. Crystallization conditions often involve precipitants like PEG and salts.[17]
-
Ligand Soaking: To obtain structures with bound ligands (e.g., ATP, ADP, inhibitors), crystals can be soaked in a cryoprotectant solution containing the ligand.[17]
-
Data Collection and Structure Determination: X-ray diffraction data is collected, and the electron density map is used to solve and refine the protein structure.
V. Visualizations
Signaling Pathway of this compound Activation
Caption: The canonical MAPK/ERK signaling pathway leading to this compound activation.
Experimental Workflow for Phospho-ERK2 Western Blot
Caption: A typical experimental workflow for analyzing this compound phosphorylation by Western blot.
Logical Relationship of this compound Activation
Caption: Logical flow of events in the activation of this compound via dual phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Expression, purification and characterization of inactive and active forms of this compound from insect expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of activation of this compound by dual phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and Biological Functions of the N-Terminal, Noncatalytic Domain of Extracellular Signal-Regulated Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ERK Signal Transduction Pathway: R&D Systems [rndsystems.com]
- 10. The complete pathway for catalytic activation of the mitogen-activated protein kinase, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphorylation or mutation of the this compound activation loop alters oligonucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of a model substrate for transcription factor phosphorylation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. proqinase.com [proqinase.com]
- 15. Two rate-limiting steps in the kinetic mechanism of the serine/threonine specific protein kinase this compound: a case of fast phosphorylation followed by fast product release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Structure of extracellular signal-regulated kinase 2 in complex with ATP and ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. 3.4. Western Blotting and Detection [bio-protocol.org]
The Duality of a Master Regulator: An In-depth Guide to the Isoform-Specific Functions and Redundancy of ERK2
Published: December 18, 2025 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Extracellular signal-regulated kinases 1 and 2 (ERK1/MAPK3 and ERK2/MAPK1) are central nodes in the Ras-Raf-MEK-ERK signaling cascade, a pathway pivotal to cell proliferation, differentiation, survival, and development. Despite their high sequence homology (~84% identity) and co-expression in most tissues, the question of whether ERK1 and this compound perform specific or redundant functions has been a subject of intense investigation. This technical guide synthesizes current knowledge on their distinct and overlapping roles, providing quantitative data from key studies, detailed experimental protocols for their investigation, and visual diagrams of associated pathways and workflows. The evidence points towards a model of broad functional redundancy, where the total cellular concentration and activity of ERK protein is the principal determinant of physiological outcomes. However, critical non-redundant functions, particularly for this compound in embryonic development, and subtle isoform-specific regulatory roles are now clearly established, offering new perspectives for therapeutic intervention.
Introduction: The ERK1/2 Signaling Module
The MAPK/ERK pathway is a highly conserved, multi-tiered kinase cascade that relays extracellular signals from cell surface receptors to nuclear and cytoplasmic effectors.[1][2] The core of the cascade consists of a series of sequential phosphorylation events: a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf) phosphorylates and activates a MAP Kinase Kinase (MAP2K, e.g., MEK1/2), which in turn dually phosphorylates and activates a MAP Kinase (MAPK), namely ERK1 (p44) and this compound (p42).[3][4]
Activation of ERK1/2 is triggered by the phosphorylation of threonine and tyrosine residues within a conserved T-E-Y motif (T202/Y204 in human ERK1, T185/Y187 in human this compound) by their sole known upstream activators, MEK1 and MEK2.[1][5] Once activated, ERK1 and this compound phosphorylate a vast array of substrates on Serine/Threonine-Proline (S/T-P) motifs, regulating diverse cellular processes.[6] While both isoforms are ubiquitously expressed, this compound is often the more abundant of the two.[2] The ongoing debate centers on whether this abundance is the key factor, or if intrinsic, isoform-specific properties dictate unique biological roles.
The Canonical ERK Signaling Pathway
The pathway is initiated by various extracellular stimuli, leading to the activation of the small GTPase Ras, which recruits and activates Raf kinases at the cell membrane. Raf then initiates the phosphorylation cascade through MEK1/2 to ERK1/2.
References
- 1. Frontiers | ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 2. ERK1 and this compound mitogen-activated protein kinases affect Ras-dependent cell signaling differentially - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. genemedi.net [genemedi.net]
- 5. Phosphoproteome dynamics reveal novel ERK1/2 MAP kinase substrates with broad spectrum of functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
ERK2 mutations and their association with disease
An In-depth Technical Guide to ERK2 Mutations and Their Association with Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (this compound), encoded by the MAPK1 gene, is a critical serine/threonine kinase and a central component of the RAS/RAF/MEK/ERK signaling cascade.[1][2] This pathway is fundamental in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and transcriptional regulation.[1] Given its pivotal role, dysregulation of the this compound signaling pathway due to genetic alterations is implicated in a variety of human diseases, most notably cancer and a class of neurodevelopmental disorders known as RASopathies.[2][3][4] While mutations in upstream components of the pathway, such as RAS and RAF, are more common, an increasing number of pathogenic mutations in MAPK1 itself are being identified, highlighting this compound as a direct driver of disease and a key therapeutic target.[5][6]
This technical guide provides a comprehensive overview of this compound mutations, their functional consequences, and their association with human diseases. It summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows to aid in research and drug development efforts.
The this compound Signaling Pathway
The canonical RAS/RAF/MEK/ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates the small GTPase RAS.[1] Activated RAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF), which then phosphorylate and activate MEK1 and MEK2 (MAP2K1 and MAP2K2).[2][3] MEK1/2 are dual-specificity kinases that activate ERK1 and this compound by phosphorylating conserved threonine and tyrosine residues (T185 and Y187 in this compound) in their activation loop.[3][7]
Once activated, this compound translocates to the nucleus to phosphorylate a wide array of substrates, including transcription factors, leading to changes in gene expression that drive cellular responses.[4][8] The activity of this compound is tightly regulated by dual-specificity phosphatases (DUSPs), which dephosphorylate the T185 and Y187 residues, thereby inactivating the kinase.[3][7]
This compound Mutations in Disease
Mutations in the MAPK1 gene are associated with both somatic cancers and germline neurodevelopmental disorders. These mutations can be classified as gain-of-function (GOF), leading to hyperactivation of the pathway, or loss-of-function (LOF), resulting in reduced signaling.[9][10]
Cancer
Recurrent somatic mutations in MAPK1 have been identified in various cancers, although they are less frequent than mutations in upstream components like BRAF or RAS.[11] These mutations often cluster in specific regions of the this compound protein, such as the common docking (CD) domain.[3][11]
| Mutation | Cancer Type(s) | Functional Consequence | Reference(s) |
| E322K | Cervical squamous cell carcinoma, Head and neck squamous cell carcinoma | Gain-of-function; may evade dephosphorylation by DUSPs. | [3][11][12] |
| D321N | Cervical squamous cell carcinoma, Head and neck squamous cell carcinoma, Juvenile xanthogranuloma | Gain-of-function; disrupts interaction with DUSP6, leading to sustained activation. Can also impair phosphorylation of some substrates. | [3][9][11][13] |
| D321G | Various solid tumors | Alters substrate binding and can confer resistance to RAF/MEK inhibitors. | [7] |
| Various | Melanoma, Lung cancer, Colorectal cancer | Can confer resistance to ERK, MEK, and RAF inhibitors. | [1][7] |
This table is not exhaustive and represents some of the well-characterized mutations.
Neurodevelopmental Disorders (RASopathies)
Germline de novo missense mutations in MAPK1 have been identified as a cause of a neurodevelopmental disorder that falls within the clinical spectrum of RASopathies, sometimes resembling Noonan syndrome.[14] These disorders are characterized by distinctive facial features, cardiac defects, short stature, and variable cognitive impairment.[4]
| Mutation | Associated Syndrome | Functional Consequence | Reference(s) |
| I74N, H80Y, A174V, D318G, D318N, P323R | Noonan syndrome-like disorder (NS13) | Stimulus-dependent gain-of-function; enhanced phosphorylation and nuclear translocation. | [4] |
Functional Consequences of this compound Mutations
This compound mutations can lead to a range of functional changes that ultimately drive disease pathogenesis:
-
Constitutive Activation: Some mutations, particularly those in the CD domain like D321N and E322K, disrupt the binding of DUSPs.[3][9] This evasion of negative regulation leads to sustained phosphorylation and constitutive activation of this compound, even in the absence of upstream signals.[3][12]
-
Altered Substrate Specificity: Mutations can rewire this compound's signaling output by selectively affecting its interaction with certain substrates and regulators.[11] For example, the D321N mutation can impair the phosphorylation of substrates like RSK1 while maintaining phosphorylation of others like ELK1.[11] This selective signaling can contribute to oncogenesis in specific cellular contexts.[11]
-
Drug Resistance: Acquired mutations in MAPK1 are an emerging mechanism of resistance to targeted therapies that inhibit the RAS/RAF/MEK/ERK pathway.[1][7] These mutations can prevent the binding of ERK inhibitors or reactivate the pathway downstream of RAF or MEK inhibition.[1][7]
-
Gain- and Loss-of-Function: High-throughput screening of thousands of possible this compound missense mutants has revealed that mutations can result in either a gain or loss of function.[9][10] In the context of a BRAF-mutant melanoma cell line, GOF mutants often slow proliferation, while LOF mutants can accelerate it.[9][15]
Experimental Protocols for Characterizing this compound Mutations
A variety of experimental techniques are employed to identify and functionally characterize this compound mutations.
Identification of Mutations
-
DNA Sequencing: Putative mutations are identified by sequencing the MAPK1 gene from tumor tissue or patient blood samples. This can be done using targeted Sanger sequencing or more comprehensive next-generation sequencing (NGS) approaches like whole-exome or whole-genome sequencing.[12][13]
Generation of Mutant Constructs
-
Site-Directed Mutagenesis: To study the functional effects of a specific mutation, the corresponding change is introduced into an this compound expression vector (e.g., a plasmid containing the MAPK1 cDNA) using site-directed mutagenesis.[3] This allows for the expression of the mutant protein in cultured cells for further analysis.
Functional Characterization in Cell-Based Assays
-
Cell Proliferation Assays: The effect of an this compound mutant on cell growth is often assessed by expressing the mutant protein in a relevant cell line (e.g., A375 melanoma cells for cancer studies) and measuring proliferation over time.[9][15] This can be done using various methods, such as counting cells or using colorimetric assays (e.g., MTT or crystal violet).
-
Western Blotting: This technique is crucial for assessing the activation state of the ERK pathway. Antibodies specific for phosphorylated ERK (p-ERK) are used to determine if a mutation leads to increased or constitutive activation. Antibodies against total ERK are used as a loading control. The phosphorylation of downstream substrates, such as RSK, can also be measured.[4]
-
Kinase Assays: The intrinsic catalytic activity of mutant this compound can be measured in vitro. This typically involves purifying the recombinant mutant this compound protein and incubating it with a known substrate (e.g., myelin basic protein or a synthetic peptide) and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabel into the substrate is then quantified to determine kinase activity.[16][17][18] Luminescence-based assays that measure ADP production (e.g., ADP-Glo™) are also widely used.[8][17]
-
Immunofluorescence and Cellular Fractionation: To assess changes in the subcellular localization of this compound, immunofluorescence microscopy can be used to visualize the protein within cells.[4] Alternatively, cellular fractionation can be performed to separate nuclear and cytoplasmic components, followed by western blotting to determine the amount of this compound in each fraction.[4]
Therapeutic Implications and Future Directions
The identification of activating this compound mutations as drivers of disease presents both challenges and opportunities for therapeutic development.
-
Targeting this compound Directly: For cancers driven by this compound mutations, direct inhibition of this compound is a logical therapeutic strategy. Several small-molecule ERK inhibitors are currently in clinical development.[1] However, the emergence of resistance through secondary mutations in MAPK1 is a potential challenge that needs to be addressed, possibly through the development of next-generation inhibitors or combination therapies.[1][7]
-
Overcoming Drug Resistance: In tumors that have developed resistance to RAF or MEK inhibitors via acquired this compound mutations, switching to an ERK inhibitor may be an effective strategy.[7] Conversely, resistance to ERK inhibitors may be overcome by re-treating with RAF/MEK inhibitors, suggesting that alternating therapeutic strategies could be beneficial.[7]
-
Therapies for RASopathies: The development of therapies for RASopathies is more complex due to the germline nature of the mutations and the need for long-term treatment with a favorable safety profile. Modulating the activity of mutant this compound rather than complete inhibition may be a more viable approach.
Conclusion
Mutations in MAPK1 are increasingly recognized as significant drivers of human disease, including a range of cancers and neurodevelopmental disorders. These mutations can lead to the hyperactivation of the this compound signaling pathway through various mechanisms, including evasion of negative feedback and altered substrate interactions. A detailed understanding of the functional consequences of specific this compound mutations, facilitated by the experimental approaches outlined in this guide, is essential for the development of effective targeted therapies. As our knowledge of the this compound mutational landscape expands, so too will the opportunities for precision medicine approaches to treat these debilitating diseases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 3. Mutation in the Common Docking Domain Affects MAP Kinase this compound Catalysis and Stability [mdpi.com]
- 4. Enhanced MAPK1 Function Causes a Neurodevelopmental Disorder within the RASopathy Clinical Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations That Confer Drug-Resistance, Oncogenicity and Intrinsic Activity on the ERK MAP Kinases—Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ERK Mutations Confer Resistance to Mitogen-Activated Protein Kinase Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Phenotypic characterization of a comprehensive set of MAPK1/ERK2 missense mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cancer hotspot mutations rewire this compound specificity by selective exclusion of docking interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mutation in the common docking domain of this compound in a human cancer cell line, which was associated with its constitutive phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activating MAPK1 (this compound) mutation in an aggressive case of disseminated juvenile xanthogranuloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. media.cellsignal.com [media.cellsignal.com]
The Discovery and History of the MAPK/ERK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, stands as a cornerstone of signal transduction research. This highly conserved signaling module relays extracellular cues to intracellular targets, governing fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[1] The discovery of this pathway was not a singular event but rather a convergence of research from diverse fields over several years, gradually revealing a multi-tiered kinase cascade of profound biological significance. This technical guide provides an in-depth exploration of the seminal discoveries that elucidated the MAPK/ERK pathway, detailing the key experiments and quantitative data that defined its core components.
The Dawn of a Discovery: Early Observations
The journey to understanding the MAPK/ERK pathway began with observations of insulin- and mitogen-stimulated protein phosphorylation. In the mid-1980s, several laboratories were investigating how growth factors transmit their signals from the cell surface to the nucleus. A pivotal moment came in 1987 when Sturgill and Ray detected an insulin-activated protein kinase in 3T3-L1 adipocytes that could phosphorylate microtubule-associated protein-2 (MAP-2).[1][2] This "MAP kinase" was found to be activated by phosphorylation on both threonine and tyrosine residues, a novel finding for a serine/threonine kinase.[1]
Unraveling the Cascade: Identification of Core Components
The initial discovery of MAP kinase set off a cascade of research to identify its upstream activators and downstream substrates, revealing a multi-layered signaling module.
The Final Effector: ERK1 and ERK2
The initially identified MAP kinase activity was later resolved into two closely related proteins: ERK1 (p44) and this compound (p42).[3] These kinases were found to be ubiquitously expressed and activated by a wide array of mitogenic stimuli.[4] The purification and cloning of ERK1 and this compound in the early 1990s were critical milestones, allowing for the production of specific antibodies and recombinant proteins that greatly facilitated the dissection of the pathway.[3][5]
The Middleman: MAP Kinase Kinase (MEK)
Researchers soon discovered that a protein kinase with dual specificity, capable of phosphorylating both the threonine and tyrosine residues in the activation loop of ERK, was responsible for its activation. This upstream kinase was aptly named MAP Kinase Kinase, or MEK. The purification and cloning of MEK1 and MEK2 revealed that they were the direct activators of ERK1 and this compound, respectively.[6][7]
The Initiator: Raf, the MAP Kinase Kinase Kinase (MAPKKK)
The search for the activator of MEK led to the identification of the Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf). Seminal work published in 1992 demonstrated that the c-Raf-1 proto-oncogene product could directly phosphorylate and activate MEK in vitro.[8] This established Raf as the MAP Kinase Kinase Kinase (MAPKKK), placing it at the apex of the three-tiered kinase cascade.
The Link to the Cell Surface: Ras and Receptor Tyrosine Kinases
A crucial connection was made when the small GTPase Ras, a well-known proto-oncogene product, was shown to be required for the activation of the MAPK/ERK pathway by receptor tyrosine kinases (RTKs).[1] It was subsequently discovered that the active, GTP-bound form of Ras directly binds to the N-terminal regulatory domain of Raf, recruiting it to the plasma membrane and initiating its activation.[9] This discovery elegantly linked growth factor binding at the cell surface to the activation of the cytoplasmic kinase cascade.
The Core Signaling Pathway
The culmination of these discoveries revealed the canonical MAPK/ERK signaling pathway: a signal from a receptor tyrosine kinase is transmitted via the adaptor protein Grb2 and the guanine (B1146940) nucleotide exchange factor SOS to activate Ras. Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK. Finally, MEK phosphorylates and activates ERK, which can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets.
Figure 1: The core MAPK/ERK signaling cascade.
Quantitative Data from Seminal Studies
The following tables summarize key quantitative data from early studies that were instrumental in characterizing the components of the MAPK/ERK pathway.
| Parameter | Value | Protein | Reference |
| Specific Activity | |||
| Purified ERK1 (with MAP2) | 0.8-1.0 µmol/min/mg | ERK1 | [3] |
| Purified ERK1 (with MBP) | 3.0 µmol/min/mg | ERK1 | [3] |
| Kinetic Constants | |||
| Km for ATP (MAP kinase) | 7 µM | MAP kinase (ERK) | [10] |
| Km for ATP (B-RAF) | 0.15 - 0.6 µM | B-RAF | [11] |
| Km for ATP (MEK1) | 5.6 µM | MEK1 | [11] |
| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |
| H-Ras and Raf-RBD | 20 nM | Biochemical in solution | [1] |
| H-Ras and RGF-RBD | 1 µM | Biochemical in solution | [1] |
| Ras-GppNHp and RBD | 0.8 µM | Fluorescence | [9] |
| RBD and Ras-GTP | 3.7 s⁻¹ (k_off) | Single-molecule imaging | [12] |
| CRD and Ras-GTP | 2.3 s⁻¹ (k_off) | Single-molecule imaging | [12] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were central to the discovery and characterization of the MAPK/ERK pathway. These protocols are based on the methods described in the seminal publications of that era.
Kinase Assay Using [γ-³²P]ATP
This radioactive filter binding assay was the gold standard for measuring protein kinase activity during the initial discovery of the MAPK/ERK pathway.
Objective: To measure the activity of a purified or immunoprecipitated kinase by quantifying the incorporation of ³²P from [γ-³²P]ATP into a substrate protein or peptide.
Materials:
-
Kinase sample (e.g., purified ERK, immunoprecipitated Raf)
-
Substrate (e.g., Myelin Basic Protein (MBP) for ERK, kinase-dead MEK for Raf)
-
[γ-³²P]ATP (high specific activity)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 20 mM MgCl₂)
-
ATP solution (unlabeled)
-
Stopping solution (e.g., 45% (v/v) formic acid with 25 mM ATP)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and vials
-
Ethanol (90%)
Procedure:
-
Prepare Reaction Mix: On ice, prepare a reaction mixture containing the kinase reaction buffer, the substrate, and any other necessary components.
-
Initiate Reaction: Add the kinase sample to the reaction mixture. To start the reaction, add a solution of [γ-³²P]ATP mixed with unlabeled ATP to the desired final concentration and specific activity.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Spotting: Spot an aliquot of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times in a large volume of wash buffer to remove unincorporated [γ-³²P]ATP. Follow with a final rinse in 90% ethanol.
-
Counting: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Calculation: Calculate the kinase activity based on the counts per minute (CPM), the specific activity of the [γ-³²P]ATP, and the amount of kinase used.
Figure 2: Workflow for a classic radioactive kinase assay.
Immunoprecipitation and Western Blotting
This combination of techniques was essential for identifying the components of the pathway and demonstrating their phosphorylation and interaction.
Objective: To isolate a specific protein (e.g., ERK) from a cell lysate using a specific antibody and then to detect its phosphorylation state or its association with other proteins by western blotting.
Materials:
-
Cultured cells (e.g., 3T3-L1, NIH 3T3)
-
Stimulating agent (e.g., insulin (B600854), EGF)
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody for immunoprecipitation (e.g., anti-ERK)
-
Protein A/G-agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
SDS-PAGE equipment
-
Electrotransfer apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody for western blotting (e.g., anti-phosphotyrosine, anti-Raf)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
Part A: Immunoprecipitation
-
Cell Culture and Stimulation: Grow cells to the desired confluency and treat with the stimulating agent for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Pre-clearing (Optional): Incubate the supernatant with Protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate with gentle rotation at 4°C for several hours to overnight.
-
Capture: Add Protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins and denature them for electrophoresis.
Part B: Western Blotting
-
SDS-PAGE: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for western blotting, diluted in blocking buffer.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and detect the signal using X-ray film or a digital imager.
Timeline of Key Discoveries
The elucidation of the MAPK/ERK pathway was a gradual process, with key discoveries building upon one another over more than a decade.
Figure 3: A timeline of key discoveries in the MAPK/ERK pathway.
Conclusion
The discovery of the MAPK/ERK pathway was a landmark achievement in cell biology, revealing a fundamental mechanism by which cells respond to their environment. The meticulous work of numerous research groups, employing a combination of protein chemistry, molecular biology, and genetics, pieced together this intricate signaling cascade. The identification of Ras, Raf, MEK, and ERK as the core components of this pathway not only provided profound insights into normal cellular regulation but also laid the groundwork for understanding the pathogenesis of numerous diseases, most notably cancer. The experimental approaches developed and refined during this period have become standard techniques in signal transduction research, and the quantitative characterization of the pathway's components continues to inform the development of targeted therapeutics. This technical guide serves as a testament to the foundational discoveries that have made the MAPK/ERK pathway one of the most intensely studied signaling cascades in modern biology.
References
- 1. Differential interaction of the ras family GTP-binding proteins H-Ras, Rap1A, and R-Ras with the putative effector molecules Raf kinase and Ral-guanine nucleotide exchange factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid stimulation by insulin of a serine/threonine kinase in 3T3-L1 adipocytes that phosphorylates microtubule-associated protein 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and properties of extracellular signal-regulated kinase 1, an insulin-stimulated microtubule-associated protein 2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An essential function of the mitogen‐activated protein kinase this compound in mouse trophoblast development | EMBO Reports [link.springer.com]
- 6. Detection of ERK1/2 Activities Using Affinity Reagents | Springer Nature Experiments [experiments.springernature.com]
- 7. usbio.net [usbio.net]
- 8. Raf-1 activates MAP kinase-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of insulin-stimulated microtubule-associated protein kinase. Rapid isolation and stabilization of a novel serine/threonine kinase from 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation Kinetics of RAF Protein in the Ternary Complex of RAF, RAS-GTP, and Kinase on the Plasma Membrane of Living Cells: SINGLE-MOLECULE IMAGING ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of ERK2 in Immune Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is a critical regulator of immune cell activation, proliferation, differentiation, and survival. Its multifaceted roles across various immune lineages, including T cells, B cells, macrophages, and dendritic cells, position it as a central node in orchestrating immune responses. Dysregulation of the this compound signaling pathway is implicated in a spectrum of immunological disorders, from autoimmunity to immunodeficiency and cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of this compound in immune cell activation, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
This compound Signaling in T Cell Activation
The activation of T lymphocytes via the T cell receptor (TCR) initiates a signaling cascade in which the Ras-Raf-MEK-ERK pathway plays a central role.[1] this compound is indispensable for several aspects of T cell function, including proliferation, survival, and cytokine production.[2][3][4]
Signaling Pathways
Upon TCR engagement with a peptide-MHC complex, a series of phosphorylation events leads to the activation of the small GTPase Ras. Ras, in its active GTP-bound state, recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 then dually phosphorylates ERK1/2 on key threonine and tyrosine residues, leading to their activation.[1][5] Activated this compound can then translocate to the nucleus to phosphorylate a variety of transcription factors or remain in the cytoplasm to regulate other signaling proteins.[6]
Quantitative Data on this compound in T Cell Activation
| Parameter | Observation | Cell Type | Condition | Reference |
| Protein Regulation | ~900 proteins regulated by ERK signaling | CD8+ T cells | Antigen activation | [7] |
| Proliferation | This compound is required for proliferation in the absence of costimulation | CD8+ T cells | anti-CD3 stimulation | [2][3] |
| Survival | This compound enhances cell survival | CD8+ T cells | Viral infection in vivo | [2][3] |
| Cytokine Production | Impaired in the absence of this compound | Peripheral T cells | T cell activation | [4] |
Experimental Protocol: CFSE Dilution Assay for T Cell Proliferation
This protocol is adapted from methodologies used to assess T cell proliferation.[4][8][9][10][11]
Objective: To quantify T cell proliferation by measuring the dilution of Carboxyfluorescein succinimidyl ester (CFSE) dye.
Materials:
-
Isolated primary T cells
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Complete RPMI medium (with 10% FBS, L-glutamine, penicillin-streptomycin)
-
T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, mitogens)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate T cells from peripheral blood or lymphoid organs using standard methods.
-
CFSE Labeling:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture:
-
Resuspend CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a culture plate pre-coated with T cell stimuli.
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the data to identify distinct peaks of CFSE fluorescence, with each successive peak representing a cell division.
-
This compound in B Cell Activation and Differentiation
This compound signaling is crucial for the activation and differentiation of B cells into antibody-secreting plasma cells.[12][13][14] It plays a significant role in germinal center (GC) B cell selection and survival.[2][12][15]
Signaling Pathways
B cell receptor (BCR) engagement, along with co-stimulatory signals from T helper cells (e.g., CD40L), activates the ERK pathway.[15] Activated this compound promotes the survival of antigen-specific B cells and is required for their differentiation into plasma cells, partly through the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[9][15]
Quantitative Data on this compound in B Cell Activation
| Parameter | Observation | Cell Type | Condition | Reference |
| Differentiation | This compound is required for efficient IgG production. | B cells | T-cell dependent immune response | [9] |
| Survival | This compound promotes the survival of antigen-specific IgG-bearing B cells. | B cells | T-cell dependent immune response | [9] |
| Apoptosis Regulation | BCR ligation leads to immediate ERK1/2 activation and phosphorylation of Bim EL/L and Bcl-2 (Ser70). | Follicular lymphoma cell line (HF1A3) | BCR ligation | [15] |
This compound in Macrophage Activation and Polarization
ERK signaling is fundamental for the development, proliferation, and activation of macrophages.[16] It plays a role in macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2).
Signaling Pathways
Macrophage colony-stimulating factor (M-CSF) is a key cytokine that promotes macrophage proliferation and differentiation through the activation of the ERK pathway.[16][17] Toll-like receptor (TLR) signaling, for instance in response to lipopolysaccharide (LPS), also activates ERK, leading to the production of inflammatory cytokines.[18] The kinetics of ERK activation can determine the macrophage's fate, with sustained activation often leading to differentiation and transient activation promoting proliferation.[17]
Quantitative Data on this compound in Macrophage Activation
| Parameter | Observation | Cell Type | Condition | Reference |
| Proliferation | Reduced macrophage yield from bone marrow of ERK1/2 deficient mice. | Bone marrow-derived macrophages | M-CSF stimulation | [16] |
| ERK Phosphorylation | Peak ERK phosphorylation at 5-15 minutes. | Bone marrow-derived macrophages | M-CSF (2 ng/ml) stimulation | [16] |
| Gene Induction | Reduced induction of Cd33 and Dusp5 in ERK1/2 deficient macrophages. | Bone marrow-derived macrophages | M-CSF stimulation | [16] |
| ERK Activation by LPS | Time-dependent phosphorylation of ERK1/2. | RAW 264.7 macrophages | LPS (100 ng/mL) stimulation | [19] |
This compound in Dendritic Cell Activation
Dendritic cells (DCs) are potent antigen-presenting cells, and ERK signaling regulates their maturation and function.
Signaling Pathways
Stimuli such as LPS can induce the phosphorylation of ERK in DCs.[20] Activated ERK is involved in regulating DC survival and can influence the production of cytokines that shape the ensuing T cell response.[20] For example, ERK activation has been linked to the production of the anti-inflammatory cytokine IL-10.
Quantitative Data on this compound in Dendritic Cell Activation
| Parameter | Observation | Cell Type | Condition | Reference |
| ERK Activation | Fivefold activation of ERK MAP kinases. | D1 dendritic cell line | LPS (10 µg/ml) for 15 min | [20] |
| TNF-α Production | Substantially reduced in the presence of a MEK inhibitor. | D1 dendritic cell line | LPS stimulation | [20] |
Experimental Protocols: Core Methodologies
Intracellular Flow Cytometry for Phosphorylated ERK (p-ERK)
This protocol is a generalized procedure based on established methods for detecting intracellular phosphorylated proteins.[21][22][23][24]
Objective: To measure the levels of phosphorylated this compound within specific immune cell subsets.
Materials:
-
Immune cells of interest
-
Stimulating agents (e.g., PMA, ionomycin, antigens)
-
Fixation Buffer (e.g., 1.5-4% formaldehyde (B43269) in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or saponin-based buffers)
-
Fluorochrome-conjugated anti-p-ERK1/2 antibody
-
Fluorochrome-conjugated antibodies for cell surface markers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate cells with the desired agent for the appropriate time at 37°C. Include an unstimulated control.
-
Fixation:
-
Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.5-4% and incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in ice-cold methanol and incubate for 30 minutes on ice.
-
Alternatively, use a detergent-based permeabilization buffer.
-
Wash the cells with PBS containing 0.5% BSA.
-
-
Staining:
-
Incubate the permeabilized cells with the anti-p-ERK1/2 antibody and antibodies against surface markers for 30-60 minutes at room temperature, protected from light.
-
Wash the cells.
-
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
In Vitro this compound Kinase Assay
This protocol describes a luminescence-based assay to measure this compound kinase activity.[3][5][6]
Objective: To quantify the enzymatic activity of this compound and assess the potency of inhibitors.
Materials:
-
Recombinant active this compound enzyme
-
This compound substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound inhibitor (for IC50 determination)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound inhibitor. Prepare a solution of this compound enzyme and a mix of the substrate and ATP in the kinase assay buffer.
-
Assay Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the plate.
-
Add the this compound enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data and plot a dose-response curve to determine the IC50 of the inhibitor.
This compound as a Therapeutic Target in Immunology
The central role of this compound in immune cell activation makes it an attractive target for therapeutic intervention in various diseases.[24] Small molecule inhibitors of the ERK pathway are being actively investigated for the treatment of cancers and inflammatory disorders.[25][26]
Inhibitor Development: Several ERK1/2 inhibitors are in preclinical and clinical development.[25] These inhibitors typically target the ATP-binding site of the kinase. The development of highly selective inhibitors is crucial to minimize off-target effects.
Therapeutic Applications:
-
Cancer Immunotherapy: Modulating ERK signaling in immune cells could enhance anti-tumor immunity.
-
Autoimmune Diseases: Inhibiting this compound in autoreactive lymphocytes may be a viable strategy to control autoimmune responses.
-
Inflammatory Disorders: Targeting this compound in macrophages and other innate immune cells could reduce the production of pro-inflammatory mediators.
Conclusion
This compound is a master regulator of immune cell function, integrating signals from various receptors to control cell fate decisions. Its involvement in the activation of T cells, B cells, macrophages, and dendritic cells underscores its importance in both innate and adaptive immunity. A thorough understanding of the intricate signaling networks governed by this compound is essential for the development of novel therapeutic strategies aimed at modulating immune responses in a variety of pathological conditions. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to further investigate the multifaceted roles of this compound in the immune system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. Extracellular signal-regulated kinase (ERK) pathway control of CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. academic.oup.com [academic.oup.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. tdl-ir.tdl.org [tdl-ir.tdl.org]
- 15. ERK1/2 has an essential role in B cell receptor- and CD40-induced signaling in an in vitro model of germinal center B cell selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ERK Signaling Is Essential for Macrophage Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M-CSF-mediated macrophage differentiation but not proliferation is correlated with increased and prolonged ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Dendritic Cell Survival and Maturation Are Regulated by Different Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. ERK contributes to B cell receptor-induced cell spreading in the A20 mouse B cell line - PMC [pmc.ncbi.nlm.nih.gov]
ERK2: A Pivotal Regulator at the Crossroads of Cellular Metabolism
An In-depth Technical Guide on the Core Functions of ERK2 in Metabolic Regulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Extracellular signal-regulated kinase 2 (this compound), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, has long been recognized for its central role in cell proliferation, differentiation, and survival. Emerging evidence, however, has thrust this compound into the spotlight as a critical modulator of cellular metabolism. This technical guide provides a comprehensive overview of the multifaceted involvement of this compound in regulating glucose, lipid, and amino acid metabolism. We delve into the core signaling pathways, present key quantitative data from seminal studies, and provide detailed experimental protocols to facilitate further research in this burgeoning field. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target the metabolic functions of this compound.
Introduction
The intricate network of cellular metabolism is tightly regulated to maintain energy homeostasis and provide the necessary building blocks for cellular function. The MAPK/ERK pathway, a cornerstone of signal transduction, has been increasingly implicated in this regulation. This compound, in particular, acts as a central node, integrating diverse extracellular and intracellular signals to orchestrate metabolic reprogramming. Dysregulation of this compound-mediated metabolic control is associated with a range of pathologies, including cancer, metabolic syndrome, and neurodegenerative diseases. A thorough understanding of this compound's role in metabolism is therefore paramount for the development of novel therapeutic strategies.
This compound Signaling Pathways in Metabolic Regulation
This compound is activated via a canonical three-tiered kinase cascade involving RAS, RAF, and MEK.[1] Once activated by dual phosphorylation on threonine and tyrosine residues by MEK1/2, this compound phosphorylates a plethora of substrates in the cytoplasm and nucleus, thereby modulating their activity and function.[2][3]
Upstream Activation and Downstream Effectors
Various stimuli, including growth factors, cytokines, and cellular stress, can trigger the activation of the this compound pathway.[1] In the context of metabolism, inputs such as nutrient availability and hormonal signals are particularly relevant. Key downstream effectors of this compound in metabolic regulation include transcription factors that control the expression of metabolic enzymes and other signaling molecules that directly impact metabolic fluxes.
Diagram: Canonical this compound Signaling Pathway
References
- 1. Quantitative proteomic analysis reveals that the Rap1/MAPK/ERK pathway is inhibited through selenomethionine strengthening antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Measuring ERK2 Kinase Activity In Vitro: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the in vitro kinase activity of Extracellular signal-regulated kinase 2 (ERK2), a key enzyme in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Understanding and quantifying this compound activity is crucial for basic research and the development of therapeutic inhibitors.[1][2][3] This guide covers several common assay formats, including radiometric, luminescence, and fluorescence-based methods, offering detailed protocols and data presentation guidelines.
Introduction to this compound and its Signaling Pathway
Extracellular signal-regulated kinase 2 (this compound), also known as MAP kinase 1 (MAPK1), is a serine/threonine kinase that plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1][4] The activation of this compound is a multi-step process initiated by various extracellular stimuli, such as growth factors and cytokines.[5][6] These signals trigger a phosphorylation cascade where upstream kinases, MEK1 and MEK2, dually phosphorylate this compound on specific threonine and tyrosine residues (Thr185 and Tyr187 in human this compound), leading to its activation.[5][6][7] Once activated, this compound translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby controlling gene expression.[2][6]
Below is a diagram illustrating the core this compound signaling pathway.
Overview of In Vitro this compound Kinase Assays
Several methods are available to measure this compound kinase activity in vitro, each with its own advantages and limitations. The choice of assay often depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents and instrumentation. The most common approaches are:
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8] They are highly sensitive and not prone to interference from compound fluorescence.[8]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ system, measure the amount of ADP produced during the kinase reaction.[5][9][10] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[5][10] This format is well-suited for high-throughput screening (HTS).[10]
-
Fluorescence-Based Assays: These include methods like Homogeneous Time-Resolved Fluorescence (HTRF) and Förster Resonance Energy Transfer (FRET).[7][11][12] They typically use a specific antibody that recognizes the phosphorylated substrate, bringing a donor and acceptor fluorophore into proximity to generate a signal.[7][11]
Key Reagents and Considerations
Successful in vitro this compound kinase assays require high-quality reagents and careful optimization.
-
Active this compound Enzyme: Recombinant, active this compound is essential. This is typically produced in E. coli and activated in vitro by an upstream kinase like MEK1.[2][6][13] The enzyme should be of high purity, and its specific activity should be determined.
-
Substrate: Myelin Basic Protein (MBP) is a common, generic substrate for many kinases, including this compound.[14][15] Alternatively, synthetic peptides containing the this compound consensus phosphorylation sequence, such as "Erktide," can be used for greater specificity.[16][17]
-
ATP: As the phosphate donor, ATP concentration is a critical parameter. Assays are often run at or near the Km value of ATP for this compound to maximize sensitivity for competitive inhibitor screening.
-
Assay Buffer: The buffer composition must provide optimal conditions for enzyme activity. A typical buffer includes a buffering agent (e.g., Tris-HCl, MOPS, or HEPES), a magnesium salt (MgCl₂, a necessary cofactor for kinases), and additives like BSA and DTT to maintain enzyme stability.[5][13][15]
Experimental Workflow Overview
The general workflow for an in vitro kinase assay involves the incubation of the kinase, substrate, and ATP, followed by the detection of product formation. For inhibitor screening, a test compound is included in the reaction mixture.
Detailed Experimental Protocols
Protocol 1: Radiometric [γ-³²P]ATP Filter Binding Assay
This protocol is adapted from procedures for a classic, highly sensitive radiometric assay.[13][15]
Materials:
-
Active this compound enzyme
-
Myelin Basic Protein (MBP)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (5X): 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA.[13]
-
DTT (to be added fresh to 1X buffer to 0.25 mM)[15]
-
10 mM ATP Stock Solution[15]
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Prepare 1X Kinase Assay Buffer: Dilute the 5X stock and add DTT to a final concentration of 0.25 mM.[15] Keep on ice.
-
Prepare Kinase Solution: Dilute active this compound to the desired concentration (e.g., 10-20 ng/µl) in 1X Kinase Assay Buffer.[13] Perform serial dilutions for enzyme titration experiments.
-
Prepare Substrate Solution: Dissolve MBP in water to a final concentration of 1 mg/ml.[15]
-
Prepare Reaction Mixture: In a microcentrifuge tube, for a 25 µl final reaction volume, add the following on ice:
-
10 µl of diluted this compound solution
-
5 µl of MBP substrate solution
-
5 µl of test inhibitor (or DMSO for control)
-
-
Initiate Reaction: Add 5 µl of [γ-³²P]ATP Assay Cocktail (containing unlabeled ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity).
-
Incubate: Incubate the reaction at 30°C for 15-30 minutes.[13][15]
-
Stop Reaction: Spot 20 µl of the reaction mixture onto a labeled P81 phosphocellulose paper strip.[13][15]
-
Wash: Air dry the P81 paper, then wash three times for 10 minutes each in a beaker containing 1% phosphoric acid with gentle stirring to remove unincorporated [γ-³²P]ATP.[13][15]
-
Count: Transfer the washed P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[13][18]
Protocol 2: Luminescence-Based ADP-Glo™ Assay
This protocol is based on the Promega ADP-Glo™ Kinase Assay system, a popular non-radioactive method.[5][9][10]
Materials:
-
This compound Kinase Enzyme System (e.g., Promega V9291), which includes active this compound, substrate, and buffer.[5][6]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[5]
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep on ice. Prepare the Substrate/ATP mix according to the manufacturer's instructions. The final ATP concentration is typically set near the Km for this compound (e.g., 50 µM).[5]
-
Set up Kinase Reaction (in a 384-well plate, 5 µl final volume):
-
Add 1 µl of inhibitor solution or 5% DMSO (vehicle control).
-
Add 2 µl of diluted active this compound enzyme.
-
Initiate the reaction by adding 2 µl of the Substrate/ATP mix.
-
-
Incubate: Incubate the plate at room temperature for 60 minutes.[5]
-
First Detection Step (Stop and Deplete ATP): Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate: Incubate at room temperature for 40 minutes.[5]
-
Second Detection Step (Generate Luminescence): Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate: Incubate at room temperature for 30 minutes.[5]
-
Read Luminescence: Measure the luminescent signal using a plate-reading luminometer. The signal directly correlates with the amount of ADP produced and thus the kinase activity.[5]
Data Presentation and Analysis
Quantitative data from kinase assays should be presented clearly to allow for easy interpretation and comparison.
Enzyme Titration
Before screening inhibitors, it is crucial to determine the optimal amount of this compound enzyme to use. This is done by titrating the enzyme concentration while keeping substrate and ATP concentrations constant. The goal is to find an enzyme concentration that yields a robust signal well above background but remains in the linear range of the assay (typically 10-30% of substrate conversion).
Table 1: Example of this compound Enzyme Titration using ADP-Glo™ Assay [5]
| This compound (ng/reaction) | Relative Light Units (RLU) | Signal/Background (S/B) | % ATP Conversion |
| 200 | 335,225 | 76.0 | 104.0 |
| 100 | 229,081 | 52.3 | 69.9 |
| 50 | 167,222 | 38.2 | 50.1 |
| 25 | 120,293 | 27.4 | 35.1 |
| 12.5 | 92,968 | 21.2 | 26.4 |
| 6.3 | 72,310 | 16.5 | 19.8 |
| 3.1 | 58,141 | 13.3 | 15.2 |
| 0 | 4,383 | 1.0 | 0.0 |
| Data adapted from Promega Application Note.[5] An optimal enzyme concentration for inhibitor screening might be chosen in the 3.1 to 12.5 ng range. |
Inhibitor Potency (IC50) Determination
To determine the potency of an inhibitor, a dose-response curve is generated by measuring this compound activity across a range of inhibitor concentrations. The data are then plotted, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated using non-linear regression analysis.
Table 2: Comparison of Assay Parameters and Example Inhibitor IC50 Values
| Parameter | Radiometric Assay | ADP-Glo™ Assay | HTRF Assay |
| Principle | ³²P incorporation | ADP detection (Luminescence) | Phospho-substrate detection (Fluorescence) |
| Substrate | MBP, Peptides | MBP, Peptides | Peptides, Full-length proteins |
| Throughput | Low to Medium | High | High |
| Example Inhibitor | SCH772984 | K252a | Selumetinib |
| Reported IC50 | ~1.7 µM[19] | ~3 ng of this compound used[5] | 0.59 µM (for MEK1 inhibiting this compound phosphorylation)[7] |
| Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration, enzyme concentration, substrate used) and should be compared with caution across different studies and platforms.[20][21] |
Summary
Measuring the in vitro activity of this compound is a fundamental technique in kinase research and drug discovery. The choice between radiometric, luminescent, and fluorescent assays depends on the specific experimental goals, though all can yield reliable and quantitative data when properly optimized. By following detailed protocols and carefully analyzing the data, researchers can accurately characterize this compound kinetics and determine the potency of novel inhibitors, contributing to a deeper understanding of cellular signaling and the development of new cancer therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound Kinase Enzyme System [promega.jp]
- 3. This compound (p42, MAPK1), active, protein kinase [proteinkinase.biz]
- 4. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. This compound Kinase Enzyme System [worldwide.promega.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. This compound Kinase Enzyme System [worldwide.promega.com]
- 11. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 12. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Phosphorylation-Dependent Changes in Structure and Dynamics in this compound Detected by SDSL and EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Use of Docking Peptides to Design Modular Substrates with High Efficiency for MAP Kinase ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening strategies [frontiersin.org]
Application Notes and Protocols for Phospho-ERK1/2 (Thr202/Tyr204) Western Blotting
Introduction
The Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved cascade of proteins that transmits signals from cell surface receptors to the nucleus.[2][4] Activation of this pathway involves a sequential phosphorylation cascade, culminating in the dual phosphorylation of ERK1 (p44) and ERK2 (p44/42) on specific threonine (Thr202) and tyrosine (Tyr204) residues by MEK1/2.[1]
The level of phosphorylated ERK (p-ERK) is a direct indicator of the pathway's activation state. Consequently, Western blotting for p-ERK is a fundamental technique used by researchers, scientists, and drug development professionals to assess the activity of this signaling cascade in response to various stimuli, such as growth factors, and to evaluate the efficacy of therapeutic agents targeting this pathway.[5][6] These application notes provide a detailed protocol for the detection of phosphorylated ERK1/2 in cell lysates by Western blotting.
Signaling Pathway Overview
The ERK/MAPK signaling cascade is typically initiated by the binding of an extracellular ligand, such as a growth factor, to a Receptor Tyrosine Kinase (RTK) on the cell surface.[2] This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2.[2] The adaptor protein complex then recruits Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor, which activates the small G-protein Ras by facilitating the exchange of GDP for GTP.[2][5] Activated, GTP-bound Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK).[2][7] Finally, MEK1/2 phosphorylates ERK1/2, which can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression.[4][7]
Experimental Protocols
This section details the step-by-step methodology for performing a phospho-ERK1/2 Western blot.
Cell Lysis and Protein Extraction
Proper sample preparation is critical for preserving the phosphorylation state of ERK. All steps should be performed on ice or at 4°C to minimize phosphatase and protease activity.
-
Procedure:
-
After cell treatment (e.g., with a growth factor or inhibitor), aspirate the culture medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with freshly added protease and phosphatase inhibitors (see Table 1).
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.[5]
-
Protein Quantification
Determine the protein concentration of each sample to ensure equal loading onto the SDS-PAGE gel. The Bicinchoninic acid (BCA) assay is a common method.
-
Procedure:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[5]
-
Based on the concentrations, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.[5]
-
Prepare the final samples by mixing the calculated volume of lysate with 4X Laemmli sample buffer and diluting with lysis buffer to a final 1X concentration in equal total volumes.
-
Denature the protein samples by heating them at 95-100°C for 5 minutes.[5]
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis)
-
Procedure:
-
Load 20-30 µg of denatured protein per lane onto a 10% or 12% SDS-PAGE gel.[5] Include a pre-stained protein ladder in one lane to monitor migration.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[5][8][9] To achieve clear separation of ERK1 (44 kDa) and this compound (42 kDa), it may be necessary to run the gel longer.[9]
-
Protein Transfer
-
Procedure:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5] This can be done using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol (B129727) before setting up the transfer stack.
-
Perform the transfer according to the manufacturer's instructions for your specific apparatus. A typical condition is 100 V for 60-90 minutes.
-
Immunoblotting
-
Procedure:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[8][9] Note: Avoid using non-fat dry milk for blocking when probing for phosphoproteins, as it may contain phosphatases.[10]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (Thr202/Tyr204), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation (see Table 2 for typical dilutions).[5][8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[5][8][9]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in 5% BSA/TBST, for 1-2 hours at room temperature.[5][8]
-
Wash the membrane again three times for 10 minutes each with TBST.[5]
-
Signal Detection
-
Procedure:
Stripping and Re-probing for Total ERK
To normalize the p-ERK signal, it is essential to measure the total amount of ERK protein in each lane. This is achieved by stripping the membrane of the p-ERK antibodies and re-probing with an antibody for total ERK.
-
Procedure:
-
After detecting p-ERK, wash the membrane with TBST.
-
Incubate the membrane in a mild stripping buffer (see Table 1) for 15-30 minutes at room temperature.[8][9]
-
Wash the membrane extensively with TBST (three times, 10 minutes each).[9]
-
Repeat the immunoblotting procedure starting from the blocking step (Section 5, Step 2), using a primary antibody specific for total ERK1/2.
-
Data Presentation
Table 1: Buffer and Reagent Compositions
| Buffer/Reagent | Component | Concentration |
| RIPA Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% (v/v) | |
| Sodium Deoxycholate | 0.5% (w/v) | |
| SDS | 0.1% (w/v) | |
| Add Freshly Before Use: | ||
| Protease Inhibitor Cocktail | 1X | |
| Phosphatase Inhibitor Cocktail | 1X | |
| TBST (1X) | Tris-HCl, pH 7.5 | 19 mM |
| NaCl | 137 mM | |
| Tween 20 | 0.1% (v/v) | |
| Blocking Buffer | BSA | 5% (w/v) |
| in TBST | ||
| Stripping Buffer | Glycine | 200 mM |
| [8][9] | SDS | 0.1% (w/v) |
| Tween 20 | 1% (v/v) | |
| Adjust pH to 2.2 |
Table 2: Typical Antibody Dilutions and Incubation Times
| Antibody | Dilution Range | Diluent | Incubation Time | Temperature |
| Primary: Phospho-ERK1/2 | 1:2000 - 1:10000[8][11] | 5% BSA in TBST | Overnight (8-12 h)[8][9] | 4°C |
| Primary: Total ERK1/2 | 1:1000 - 1:10000[8][12] | 5% BSA in TBST | 2 h or Overnight | RT or 4°C |
| Secondary: HRP-conjugated | 1:5000 - 1:10000[8] | 5% BSA in TBST | 1 - 2 hours[8] | Room Temp. |
Western Blot Workflow Diagram
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3.4. Western Blotting and Detection [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 12. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
Application Notes: High-Efficiency ERK2 Gene Knockout in Mammalian Cell Lines Using CRISPR/Cas9
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. knockout.cwru.edu [knockout.cwru.edu]
- 5. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of this compound Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. idtdna.com [idtdna.com]
- 13. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 14. jkip.kit.edu [jkip.kit.edu]
- 15. researchgate.net [researchgate.net]
- 16. synthego.com [synthego.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of ERK2 Activity with FRET Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] The Ras-Raf-MEK-ERK pathway is a key component of Mitogen-Activated Protein Kinase (MAPK) signaling, transmitting signals from cell surface receptors to the nucleus to regulate gene expression.[1][3] Given its central role in both normal physiology and diseases like cancer, the ability to monitor ERK activity in real-time within living cells is of paramount importance for both basic research and therapeutic development.[4]
Fluorescence Resonance Energy Transfer (FRET)-based biosensors are powerful tools for visualizing these dynamic signaling events with high spatiotemporal resolution.[5][6] These genetically encoded reporters allow for the direct and quantitative measurement of kinase activity in single living cells, providing insights that are often missed by traditional biochemical assays which rely on static snapshots of cell populations.[7][8]
This document provides detailed application notes and protocols for using FRET biosensors, such as the ERK Activity Reporter (EKAR) family, to monitor ERK2 activity in live cells.[5][8][9]
Principle of ERK FRET Biosensors
ERK FRET biosensors are unimolecular constructs that typically consist of a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP), an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP), a specific ERK phosphorylation substrate peptide, and a phospho-amino acid binding domain (e.g., a WW domain).[10][11][12]
In the basal state, when ERK is inactive, the biosensor exists in an "open" conformation, keeping the donor and acceptor fluorophores spatially separated. Upon activation, ERK phosphorylates the substrate peptide within the biosensor. This phosphorylation event triggers an intramolecular interaction with the phospho-binding domain, forcing the biosensor into a "closed" conformation. This change brings the donor and acceptor fluorophores into close proximity (typically <10 nm), allowing FRET to occur. The resulting increase in acceptor emission upon donor excitation can be measured and quantified as a direct readout of ERK activity.[10][13][14]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. FRET biosensor-based kinase inhibitor screen for ERK and AKT activity reveals differential kinase dependencies for proliferation in TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 6. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of ERK Activity Sensor, an in vitro, FRET-based sensor of Extracellular Regulated Kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Live imaging approach of dynamic multicellular responses in ERK signaling during vertebrate tissue development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Live-Cell FRET Imaging Reveals a Role of Extracellular Signal-Regulated Kinase Activity Dynamics in Thymocyte Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of ERK Activity Biosensors for both Ratiometric and Lifetime FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Endogenous ERK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), also known as Mitogen-Activated Protein Kinase 1 (MAPK1), is a 42 kDa serine/threonine kinase that plays a pivotal role in cellular signal transduction.[1] As a central component of the Ras-Raf-MEK-ERK signaling cascade, this compound is involved in regulating a wide variety of cellular processes, including proliferation, differentiation, survival, motility, and apoptosis.[2][3] Upon stimulation by extracellular signals like growth factors and mitogens, a cascade of phosphorylation events leads to the activation of this compound.[1][2] Activated this compound then phosphorylates a multitude of substrates in both the cytoplasm and the nucleus, thereby controlling gene expression and other cellular functions.[1][3]
Given its central role, the dysregulation of the this compound signaling pathway is a common feature in many human diseases, particularly cancer.[1] Therefore, studying the activity, protein-protein interactions, and post-translational modifications of endogenous this compound is crucial for understanding disease mechanisms and for the development of targeted therapeutics. Immunoprecipitation (IP) is a powerful affinity purification technique that utilizes a specific antibody to isolate a target protein (in this case, this compound) and its binding partners from a complex mixture, such as a cell lysate. This allows for the detailed downstream analysis of the protein of interest in its native context.
These application notes provide detailed protocols for the immunoprecipitation of endogenous this compound from cell lysates for subsequent analysis by Western blotting, in vitro kinase assays, and mass spectrometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical this compound signaling pathway and the general experimental workflow for immunoprecipitation.
Experimental Protocols
This section provides a comprehensive protocol for the immunoprecipitation of endogenous this compound. It is crucial to perform all steps at 4°C (on ice) unless otherwise specified to maintain protein integrity and interaction.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Primary Antibody | Monoclonal or polyclonal antibody specific for this compound (e.g., rabbit anti-ERK2). The recommended amount is typically 1-5 µg per 100-500 µg of total protein.[4][5] |
| Control Antibody | Normal Rabbit IgG (Isotype control). |
| Protein A/G Beads | Agarose or magnetic beads (e.g., Dynabeads®). |
| Cell Lysis Buffer | Non-denaturing buffer. Example: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM Na2EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin. Protease and phosphatase inhibitor cocktails should be added fresh. Note: RIPA buffer is generally not recommended for co-IP as it can disrupt protein-protein interactions.[6] |
| Wash Buffer | Cell Lysis Buffer or a buffer with similar composition. For mass spectrometry, detergents may need to be reduced or removed in final washes. |
| Elution Buffer | For Western Blotting: 1X or 2X Laemmli SDS-PAGE sample buffer.[7] For Kinase Assays/MS: Non-denaturing buffer, e.g., 0.1 M glycine (B1666218) (pH 2.5-3.0) or competitive elution with a specific peptide. |
| Kinase Assay Buffer | 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.[8] |
Step-by-Step Protocol
A. Cell Culture and Lysis
-
Culture cells to approximately 80-90% confluency. If studying signal activation, serum-starve cells overnight and then stimulate with an appropriate agonist (e.g., EGF, PMA) for the desired time.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate (e.g., 0.5-1.0 mL per 10 cm plate).
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube. This is the starting material for the IP. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
B. Immunoprecipitation of Endogenous this compound
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to 500 µg - 1 mg of cell lysate. Incubate with gentle rotation for 30-60 minutes at 4°C.[6] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 1-5 µg of the primary anti-ERK2 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Immune Complex Capture: Add 20-30 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
C. Washing and Elution
-
Pellet the beads by centrifugation at a low speed (e.g., 2,500 rpm for 1 minute) or by using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 500 µL - 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.
-
After the final wash, carefully remove all residual buffer.
-
Elution: The elution method depends on the downstream application.
-
For Western Blotting: Resuspend the beads in 20-40 µL of 2X Laemmli buffer and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[7] The beads can be pelleted, and the supernatant loaded onto an SDS-PAGE gel.
-
For Kinase Assays/Mass Spectrometry: Elute the protein complex using a non-denaturing method, such as incubation with a low pH buffer (e.g., 0.1 M glycine, pH 2.5) followed by immediate neutralization, or by competitive elution. Alternatively, on-bead assays/digestion can be performed.
-
Downstream Analysis Protocols
Western Blot Analysis
Western blotting is used to confirm the successful immunoprecipitation of this compound and to identify co-precipitating proteins.
-
Separate the eluted proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Probe the membrane with a primary antibody against this compound to confirm the pulldown.
-
To identify interacting partners, probe separate blots (or stripped and re-probed blots) with antibodies against suspected binding proteins (e.g., MEK1, RSK).
-
Include lanes for the input lysate (to show protein expression) and the isotype IgG control (to show specificity).
In Vitro Kinase Assay
This assay measures the enzymatic activity of the immunoprecipitated this compound.
-
After the final wash step (Section 3.2.C), resuspend the beads in 1x Kinase Assay Buffer.
-
Prepare a reaction mixture containing a known this compound substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate) and ATP.[9][10] For radiometric assays, [γ-³²P]ATP is used.[11]
-
Start the reaction by adding the ATP-containing mixture to the beads.
-
Incubate at 30°C for 15-30 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the results by SDS-PAGE and autoradiography (for radiometric assays) or by Western blotting with a phospho-specific antibody against the substrate.
| Component | Final Concentration |
| Immunoprecipitated this compound | On beads |
| Kinase Buffer | 1X |
| Substrate (e.g., MBP) | 0.2-0.5 µg/µL[2] |
| ATP | 50-250 µM[2] |
| [γ-³²P]ATP (optional) | ~0.16 µCi/µL[2] |
| MgCl₂ | 5-10 mM[2] |
Mass Spectrometry (IP-MS)
IP-MS is a powerful discovery tool used to identify the complete interactome of this compound.[5]
-
Elute the protein complexes from the beads using a compatible buffer. Alternatively, perform on-bead digestion.
-
Reduce the disulfide bonds in the protein complexes (e.g., with DTT) and alkylate the cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into smaller peptides using a protease, most commonly trypsin.
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting spectra are matched against a protein database to identify the proteins present in the original immunoprecipitated complex. An optimized protocol for co-IP for MS analysis suggests starting with ~2.5 mg of total protein per sample.[12]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No this compound Signal in IP | Insufficient protein expression in the cell type. | Confirm this compound expression in the input lysate by Western blot. Choose a cell line with higher expression if necessary.[6] |
| Inefficient antibody binding. | Ensure the antibody is validated for IP. Increase antibody concentration or incubation time. | |
| Protein-protein interactions disrupted. | Use a milder, non-denaturing lysis buffer. Avoid harsh detergents like those in RIPA buffer.[6] | |
| High Background/Non-specific Bands | Non-specific binding to beads or IgG. | Pre-clear the lysate with beads before adding the primary antibody.[6] Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt concentration). |
| Antibody is detecting other isoforms or PTMs. | Check the antibody datasheet for known cross-reactivity.[6] | |
| IgG heavy and light chains obscure results. | Use IP-specific secondary antibodies that do not bind the heavy/light chains, or use covalent antibody-bead crosslinking methods. |
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. sinobiological.com [sinobiological.com]
- 4. This compound Antibody (PCRP-MAPK1-1D1) (NBP3-13754) by Novus, Part of Bio-Techne [bio-techne.com]
- 5. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-scale Discovery of this compound Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of ERK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 2 (ERK2) is a pivotal enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell division, differentiation, and survival.[1] Dysregulation of the this compound pathway is a common feature in many cancers, making it a significant target for therapeutic intervention.[2] High-throughput screening (HTS) is a key strategy for identifying novel this compound inhibitors from large compound libraries.[3] This document provides detailed application notes and protocols for developing and executing a robust HTS campaign against this compound.
Introduction to this compound Signaling
The MAPK/ERK pathway is a three-tiered kinase cascade that relays extracellular signals to the nucleus to regulate gene expression.[2][4] The cascade typically begins with the activation of a receptor tyrosine kinase, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K).[5] Finally, MEK1/2 phosphorylates and activates ERK1/2 (MAPK) on threonine and tyrosine residues within the activation loop (Thr185/Tyr187 for this compound).[5] Activated this compound can then translocate to the nucleus to phosphorylate a multitude of transcription factors, or it can phosphorylate various cytoplasmic proteins, thereby regulating a wide array of cellular processes.[6][7]
High-Throughput Screening Assay Platforms
Several HTS-compatible assay formats are available for measuring this compound kinase activity. The choice of platform depends on factors such as instrumentation availability, cost, and the desired screening strategy (e.g., primary screen vs. orthogonal validation).
| Assay Platform | Principle | Advantages | Disadvantages |
| ADP-Glo™ | Luminescence-based detection of ADP produced during the kinase reaction. | High sensitivity, broad dynamic range, resistant to compound interference.[7] | Indirect measurement of kinase activity, requires multiple reagent additions. |
| LanthaScreen™ TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a terbium-labeled antibody and a fluorescein-labeled substrate.[8][9] | Homogeneous (no-wash) format, ratiometric measurement reduces interference, suitable for cellular assays.[8] | Potential for interference from fluorescent compounds, requires specialized plate readers. |
| Z'-LYTE™ | FRET-based assay using a peptide substrate with two fluorophores. Cleavage of the unphosphorylated peptide disrupts FRET.[10][11] | Homogeneous format, direct measurement of phosphorylation, rapid assay development.[10][11] | Can be sensitive to compound interference, requires specific peptide substrates. |
| AlphaScreen® | Amplified luminescent proximity homogeneous assay. Donor and acceptor beads are brought into proximity by the phosphorylated substrate.[12] | High sensitivity and signal amplification, homogeneous format.[12] | Sensitive to light and colored compounds, can have a higher cost per well. |
Recommended HTS Workflow
A typical HTS campaign for this compound inhibitors involves a primary screen to identify initial hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.
Detailed Protocol: ADP-Glo™ Kinase Assay for this compound
This protocol is adapted for a 384-well plate format and is suitable for automated HTS.[7][13]
Materials and Reagents:
-
Purified, active this compound enzyme
-
Myelin Basic Protein (MBP) substrate[13]
-
ATP
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[2][7]
-
Test compounds (typically in DMSO)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds. Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-100 nL) of each compound dilution to the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for 100% activity, a known inhibitor for 0% activity).
-
Enzyme and Substrate Preparation:
-
Dilute the this compound enzyme in Kinase Buffer to the desired final concentration (to be determined empirically, typically in the low ng/well range).
-
Prepare a substrate/ATP mixture by diluting MBP and ATP in Kinase Buffer to their final concentrations. The ATP concentration should be at or near its Km for this compound to identify both ATP-competitive and non-competitive inhibitors.
-
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound enzyme to each well containing the plated compounds and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.[7]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[7]
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[13]
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (known inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each active compound.
| Parameter | Typical Value | Description |
| Z'-factor | > 0.5 | A statistical measure of assay quality. Values greater than 0.5 indicate a robust and reliable assay.[15] |
| This compound Concentration | 1-5 ng/well | The optimal enzyme concentration should be determined empirically to yield a strong signal-to-background ratio. |
| MBP Concentration | 10-20 µM | Substrate concentration should be optimized for the specific enzyme lot. |
| ATP Concentration | 50 µM | This is a common starting concentration, close to the Km of ATP for many kinases.[7] |
| Staurosporine IC₅₀ | 5-20 nM | A potent, non-selective kinase inhibitor often used as a positive control. |
| U0126 IC₅₀ | 50-100 nM | A selective MEK1/2 inhibitor that can be used to inhibit the upstream activation of this compound in cellular assays.[5] |
Secondary and Orthogonal Assays
Hits identified in the primary screen should be validated using orthogonal assays to eliminate false positives and confirm their mechanism of action.
1. LanthaScreen™ TR-FRET Assay: This assay can be used to confirm the direct inhibition of this compound in a different format, reducing the likelihood of technology-specific artifacts. The principle involves measuring the FRET between a terbium-labeled anti-tag antibody bound to the kinase and a fluorescein-labeled tracer that binds to the active site.[8] An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
2. Cellular Phospho-ERK (p-ERK) Western Blot: This assay assesses the ability of a compound to inhibit this compound activity within a cellular context.[13]
-
Procedure:
-
Culture cells (e.g., HeLa or A375) and serum-starve to reduce basal ERK activity.[2]
-
Pre-treat the cells with various concentrations of the inhibitor.
-
Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK pathway.
-
Lyse the cells and perform a Western blot using antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).
-
-
Expected Outcome: A potent and cell-permeable this compound inhibitor will cause a dose-dependent decrease in the p-ERK signal.
Conclusion
The successful development of a high-throughput screen for this compound inhibitors requires a systematic approach, beginning with the selection of a robust assay platform and culminating in the orthogonal validation of primary hits in both biochemical and cellular systems. The protocols and data presented in these application notes provide a comprehensive framework for researchers to establish and execute an effective HTS campaign, ultimately facilitating the discovery of novel therapeutic agents targeting the this compound signaling pathway.
References
- 1. What are this compound stimulators and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. ERK Inhibitor Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. sinobiological.com [sinobiological.com]
- 7. promega.com [promega.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. LanthaScreen Technology Overview | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Lanthanide-based resonance energy transfer biosensors for live-cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining of Phosphorylated ERK2
Introduction
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2), also known as p44/42 MAPKs, are critical members of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] This pathway is a central regulator of a wide variety of cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][3] The activation of the ERK pathway is initiated by extracellular signals like growth factors (e.g., EGF) and cytokines, which bind to cell surface receptors.[1][4] This triggers a sequential phosphorylation cascade involving Ras, Raf, and MEK.[4][5] MEK1 and MEK2 are dual-specificity kinases that activate ERK1 and ERK2 by phosphorylating them on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for this compound).[1][6][7]
Upon activation, phosphorylated ERK (p-ERK) translocates from the cytoplasm to the nucleus, where it phosphorylates and regulates the activity of numerous transcription factors, leading to changes in gene expression.[1] Given its crucial role in cell fate decisions, the aberrant activation of the ERK pathway is a hallmark of many cancers, making it a key target for drug development.[3] Immunofluorescence (IF) is a powerful technique used to visualize the phosphorylation status and subcellular localization of this compound within intact cells. This protocol provides a detailed method for the immunofluorescent detection of phosphorylated this compound, enabling researchers to investigate the activation state of the ERK signaling pathway in response to various stimuli or therapeutic agents.
Signaling Pathway and Experimental Workflow
To understand the context of the experiment, the following diagrams illustrate the ERK signaling cascade and the immunofluorescence workflow.
Caption: The MAPK/ERK Signaling Cascade.
Caption: Immunofluorescence Staining Workflow for p-ERK2.
Detailed Experimental Protocol
This protocol is optimized for cultured cells grown on coverslips in a 24-well plate format. Adjust volumes as necessary for other formats.
I. Required Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Cell Culture | Adherent cells (e.g., HeLa, MCF10A) | Biological sample |
| Glass coverslips (sterilized) | Substrate for cell growth and imaging | |
| 24-well tissue culture plate | Vessel for cell culture | |
| Growth medium (e.g., DMEM) & FBS | Cell nutrition | |
| Stimulant (e.g., EGF, TPA) | To activate the ERK pathway[7][8] | |
| Fixation | Paraformaldehyde (PFA), 4% in PBS | Cross-links proteins, preserving cell morphology and antigenicity |
| Permeabilization | Triton™ X-100, 0.2% in PBS | Creates pores in membranes to allow antibody entry[9] |
| Blocking | Bovine Serum Albumin (BSA), 5% in PBST | Blocks non-specific antibody binding sites[10] |
| Normal Goat Serum (or serum matching secondary Ab) | Alternative/additional blocking agent | |
| Antibodies | See Table 2 for details | Specific detection of the target antigen |
| Buffers | Phosphate-Buffered Saline (PBS), 1X | General washing and dilution |
| PBST (PBS + 0.1% Tween® 20) | Washing buffer to reduce background | |
| Staining | DAPI (4',6-diamidino-2-phenylindole) | Nuclear counterstain |
| Mounting | Anti-fade mounting medium | Preserves fluorescence and adheres coverslip to slide[11] |
| Supplies | Microscope slides, forceps, humidified chamber | General laboratory equipment |
II. Antibody Selection and Preparation
Selection of a highly specific and validated primary antibody is critical for successful immunofluorescence. The antibody must specifically recognize the dually phosphorylated form of ERK1/2 at Thr202/Tyr204.[6][12]
| Antibody Type | Host | Dilution Range | Reactivity | Supplier Example | Catalog # |
| Primary | Rabbit | 1:200 - 1:1000 | Human, Mouse, Rat | Proteintech | 28733-1-AP[6] |
| Mouse | 1:50 - 1:500 | Human, Mouse, Rat | Santa Cruz Biotech | sc-81492[12] | |
| Secondary | Goat anti-Rabbit | 1:500 - 1:2000 | Rabbit IgG | Boster Bio | BA1126 (Fluoro488)[13] |
| Goat anti-Mouse | 1:500 - 1:2000 | Mouse IgG | Boster Bio | BA1101 (FITC)[13] |
Note: Always consult the manufacturer's datasheet for the optimal, validated dilution for immunofluorescence applications. The dilutions provided are typical starting points.
III. Step-by-Step Staining Procedure
A. Cell Seeding and Stimulation
-
Place a sterile glass coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Culture cells overnight or until they are well-adhered.
-
(Optional) Starve the cells in serum-free medium for 4-12 hours to reduce basal ERK activation.
-
Treat the cells with the desired stimulant (e.g., 100 ng/mL EGF) for the appropriate time (e.g., 5-15 minutes) to induce ERK phosphorylation.[7][8] Include an untreated control.
B. Fixation and Permeabilization
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with 1 mL of PBS.
-
Fix the cells by adding 500 µL of 4% PFA in PBS to each well. Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by adding 500 µL of 0.2% Triton X-100 in PBS to each well. Incubate for 10 minutes at room temperature.[9]
-
Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.
C. Blocking and Antibody Incubation
-
Add 500 µL of Blocking Buffer (5% BSA in PBST) to each well. Incubate for 1 hour at room temperature in a humidified chamber to prevent drying.[10]
-
During the blocking step, prepare the primary antibody solution by diluting the anti-p-ERK1/2 antibody in Blocking Buffer to the desired concentration.
-
Aspirate the Blocking Buffer from the wells.
-
Add 200-300 µL of the diluted primary antibody solution to each coverslip. Ensure the entire surface is covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Prepare the secondary antibody solution by diluting the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Protect this solution from light.
-
Add 200-300 µL of the diluted secondary antibody solution to each coverslip.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Aspirate the secondary antibody solution and wash three times with PBST for 5 minutes each in the dark.
D. Counterstaining and Mounting
-
Perform a final wash with PBS to remove residual Tween-20.
-
Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash once with PBS.
-
Using fine-tipped forceps, carefully remove the coverslip from the well. Wick away excess buffer from the edge with a lab wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium. Avoid introducing air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store slides flat at 4°C in the dark. For best results, image within 24 hours.[9]
IV. Data Acquisition and Analysis
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. Use the appropriate filter sets for the chosen fluorophore (e.g., FITC/Alexa Fluor 488) and DAPI. Capture images of both stimulated and unstimulated cells using identical acquisition settings (e.g., exposure time, gain).
-
Controls: Always image control samples (secondary antibody only, unstained) to assess background and autofluorescence levels.[11]
-
Quantitative Analysis: The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji).
-
Measure the mean fluorescence intensity of p-ERK staining within a defined region of interest (ROI), such as the nucleus (identified by DAPI staining) or the cytoplasm.
-
Correct the intensity values for background fluorescence.
-
Compare the intensity between control and treated groups to determine the relative change in ERK phosphorylation.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Antibody Inactivity: Improper storage or repeated freeze-thaw cycles.[14] | Use a fresh aliquot of antibody; run a positive control (e.g., Western blot) to confirm activity.[14] |
| Low Protein Expression: Target protein is not abundant or stimulation was ineffective. | Confirm stimulation via Western blot; use a signal amplification method if necessary.[11][14] | |
| Over-fixation: Fixation may mask the epitope.[9][14] | Reduce fixation time; consider performing an antigen retrieval step.[14] | |
| Photobleaching: Fluorophore has been damaged by light exposure. | Minimize light exposure during staining and imaging; use an anti-fade mounting medium.[9][11] | |
| High Background | Insufficient Blocking: Non-specific sites are not adequately covered. | Increase blocking time to 1-2 hours; use normal serum from the secondary antibody host species in the blocking buffer.[11][15] |
| Antibody Concentration Too High: Primary or secondary antibody is binding non-specifically.[10] | Perform a titration to find the optimal antibody concentration that maximizes signal-to-noise ratio.[10][14] | |
| Insufficient Washing: Unbound antibodies remain on the sample. | Increase the number and/or duration of wash steps; use a buffer containing a detergent like Tween-20 (PBST).[11] | |
| Autofluorescence: Cells or fixative exhibit natural fluorescence.[9] | Use fresh fixative solutions; view an unstained control to determine the level of autofluorescence and adjust imaging settings accordingly.[11] | |
| Non-specific Staining | Secondary Antibody Cross-reactivity: Secondary antibody is binding to endogenous immunoglobulins or other proteins. | Run a secondary antibody-only control. If staining is observed, use a different or more highly cross-adsorbed secondary antibody.[10][11] |
| Primary Antibody is Not Specific: The primary antibody may recognize other proteins. | Check the antibody datasheet for validation in IF. Use knockout/knockdown cells as a negative control if available.[15] |
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 7. Phospho-Erk1/2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Double immunostaining for PIP2 and phosphorylated ERK [protocols.io]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. scbt.com [scbt.com]
- 13. bosterbio.com [bosterbio.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. ibidi.com [ibidi.com]
Generating Stable Cell Lines with Inducible ERK2 Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for generating and characterizing stable mammalian cell lines with inducible expression of Extracellular signal-regulated kinase 2 (ERK2). Precise control over this compound expression is a powerful tool for studying its role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis, and for screening potential therapeutic agents that target the MAPK/ERK pathway.[1][2][3]
The protocols detailed below utilize a tetracycline-inducible (Tet-On) system, a widely adopted method for achieving tight, reversible, and dose-dependent control of gene expression.[4][5][6][7] This system relies on the reverse tetracycline (B611298) transactivator (rtTA), which, in the presence of an inducer like doxycycline, binds to the tetracycline response element (TRE) to drive the expression of the gene of interest, in this case, this compound.[6][7]
Application Notes
The ability to induce this compound expression offers several experimental advantages. Researchers can dissect the specific downstream effects of this compound activation at defined time points, avoiding the compensatory mechanisms that can arise in cells with constitutive overexpression.[8] This is particularly crucial for drug development, where understanding the on-target effects of kinase inhibitors is paramount.
Lentiviral vectors are a highly efficient method for introducing the inducible this compound expression cassette into a wide range of mammalian cell types, including both dividing and non-dividing cells.[9][10][11][12] The stable integration of the lentiviral construct into the host cell genome ensures that the inducible system is passed on to subsequent generations, creating a reliable and reproducible experimental model.[12][13]
Quantitative Data Summary
The following table summarizes typical quantitative data that can be obtained when characterizing an inducible this compound stable cell line. The values are illustrative and will vary depending on the cell line, vector system, and experimental conditions.
| Parameter | Experimental Condition | Typical Result | Method of Analysis |
| Basal this compound Expression | No Doxycycline | Low to undetectable | Western Blot, qRT-PCR |
| Induced this compound Expression | 1 µg/mL Doxycycline (24h) | 10-50 fold increase over basal | Western Blot, qRT-PCR[14] |
| Doxycycline EC50 | 24-hour induction | 50-200 ng/mL | Dose-response curve via Western Blot |
| Induction Time Course | 1 µg/mL Doxycycline | Detectable expression at 4-8 hours | Western Blot, qRT-PCR[14] |
| Phospho-ERK1/2 Levels | 1 µg/mL Doxycycline (24h) + EGF stimulation | Significant increase over uninduced | Western Blot[15][16] |
| Reversibility | Doxycycline withdrawal (48h) | Return to basal expression levels | Western Blot, qRT-PCR |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MAPK/ERK Signaling Pathway.[1][3][17]
References
- 1. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK1 and this compound cascade | SGD [yeastgenome.org]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. addgene.org [addgene.org]
- 5. invivogen.com [invivogen.com]
- 6. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 7. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lentivirus Express human MAPK1 gene [gentarget.com]
- 10. Lentiviral vectors to study the differential function of ERK1 and this compound MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Studying ERK2 Protein Interactions Using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proximity Ligation Assay for ERK2 Interaction Analysis
The Extracellular signal-regulated kinase 2 (this compound), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of the this compound signaling cascade is frequently implicated in various diseases, most notably cancer, making the study of its protein-protein interactions a critical area of research for understanding disease mechanisms and developing targeted therapeutics.[2]
The Proximity Ligation Assay (PLA) is a powerful and highly sensitive immunoassay technique that enables the in situ detection, visualization, and quantification of protein-protein interactions within fixed cells and tissues.[3][4] This method offers significant advantages over traditional techniques like co-immunoprecipitation by providing spatial resolution of protein interactions within the cellular context and the ability to detect transient or weak interactions.[3] PLA is based on the principle that two primary antibodies, raised in different species, recognize two target proteins of interest. If these proteins are in close proximity (typically less than 40 nm apart), secondary antibodies conjugated with oligonucleotides (PLA probes) bind to the primary antibodies.[3][4] These oligonucleotides then serve as a template for ligation and rolling-circle amplification, generating a fluorescent signal that can be visualized as a distinct spot, with each spot representing a single interaction event.[3]
This application note provides a detailed protocol for utilizing PLA to study the interactions of this compound with its binding partners, along with methods for data analysis and visualization of the relevant signaling pathways.
Key Applications in this compound Research
-
Mapping this compound Interactomes: PLA can be employed to validate novel this compound interacting proteins identified through high-throughput screening methods. By providing spatial information, PLA can help to understand the subcellular localization of these interactions.
-
Drug Discovery and Development: The effect of small molecule inhibitors on the interaction between this compound and its upstream activators (e.g., MEK1/2) or downstream substrates can be quantified using PLA. This allows for the screening and characterization of compounds that disrupt critical protein complexes in the this compound pathway.
-
Investigating Subcellular Signaling Compartments: PLA enables the visualization of this compound interactions in specific cellular compartments, such as the cytoplasm, nucleus, or at scaffolding proteins. This is crucial for understanding the spatial regulation of this compound signaling. For instance, scaffold proteins like KSR1 are known to facilitate the interaction between MEK and ERK, and this can be visualized using PLA.[5]
-
Analyzing Post-Translational Modifications: PLA can be adapted to detect specific post-translationally modified forms of this compound interacting with other proteins, providing insights into the functional consequences of these modifications.
Data Presentation: Quantitative Analysis of this compound Interactions
While PLA provides a powerful method for visualizing and quantifying protein interactions in situ, other biophysical techniques such as surface plasmon resonance (SPR) can provide precise measurements of binding affinities. The following tables summarize quantitative data on the interaction of this compound with key signaling partners, providing a valuable reference for interpreting PLA results.
Table 1: Binding Affinities of this compound with Substrate Proteins
This table presents the dissociation constants (KD) for the interaction of unphosphorylated this compound with several of its substrates, as determined by surface plasmon resonance.[1][6] A lower KD value indicates a higher binding affinity.
| Interacting Protein | KD (μM) |
| RSK1 | 0.15[1][6] |
| ELK-1 | 0.25[1][6] |
| c-Fos | 0.97[1][6] |
Table 2: Effect of this compound Phosphorylation on Substrate Binding
The phosphorylation status of this compound can significantly impact its interaction with downstream targets. This table shows the change in binding affinity (dissociation constant, KD) of this compound for its substrates upon phosphorylation.[1]
| Interacting Protein | KD of Unphosphorylated this compound (μM) | KD of Phosphorylated this compound (μM) | Fold Change in Affinity |
| RSK-1 | 0.15 | Not significantly affected | ~1 |
| c-Fos | 0.97 | Not significantly affected | ~1 |
| ELK-1 | 0.25 | >10 | >40-fold decrease[1] |
Experimental Protocols
This section provides a detailed protocol for performing a proximity ligation assay to detect the interaction between this compound and a protein of interest (Protein X) in cultured mammalian cells.
Materials:
-
Primary Antibodies:
-
Rabbit anti-ERK2 antibody
-
Mouse anti-Protein X antibody
-
Note: It is crucial to use primary antibodies raised in different species.
-
-
Proximity Ligation Assay Kit: (e.g., Duolink® In Situ PLA® Reagents) containing:
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Blocking Solution
-
Antibody Diluent
-
Ligation buffer and Ligase
-
Amplification buffer and Polymerase
-
Wash Buffers (A and B)
-
Mounting Medium with DAPI
-
-
Cell Culture Supplies:
-
Cultured mammalian cells
-
Cell culture medium and supplements
-
Coverslips or chamber slides
-
-
Fixation and Permeabilization Reagents:
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
-
General Laboratory Equipment:
-
Incubator for cell culture
-
Fluorescence microscope with appropriate filters
-
Humidified chamber
-
Pipettes and tips
-
Protocol:
-
Cell Seeding and Treatment:
-
Seed mammalian cells onto coverslips or chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
If applicable, treat the cells with desired stimuli (e.g., growth factors, inhibitors) for the appropriate duration to modulate the this compound interaction.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the cell culture medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add a sufficient volume of Blocking Solution to cover the cells on the coverslip/slide.
-
Incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the rabbit anti-ERK2 and mouse anti-Protein X primary antibodies in the Antibody Diluent to their predetermined optimal concentrations.
-
Carefully aspirate the Blocking Solution from the coverslips/slides.
-
Add the primary antibody solution to the cells and incubate in a humidified chamber overnight at 4°C.
-
-
PLA Probe Incubation:
-
The following day, wash the coverslips/slides twice with Wash Buffer A for 5 minutes each.
-
Dilute the anti-rabbit PLUS and anti-mouse MINUS PLA probes 1:5 in Antibody Diluent.
-
Add the PLA probe solution to the cells and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Ligation:
-
Wash the coverslips/slides twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation solution by diluting the Ligation Buffer 1:5 in high-purity water and then adding the Ligase to a final dilution of 1:40.
-
Add the ligation solution to the cells and incubate in a humidified chamber for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the coverslips/slides twice with Wash Buffer A for 5 minutes each.
-
Prepare the amplification solution by diluting the Amplification Buffer 1:5 in high-purity water and then adding the Polymerase to a final dilution of 1:80.
-
Add the amplification solution to the cells and incubate in a humidified chamber for 100 minutes at 37°C. Protect from light from this step onwards.
-
-
Final Washes and Mounting:
-
Wash the coverslips/slides twice with Wash Buffer B for 10 minutes each.
-
Perform a final wash with 0.01x Wash Buffer B for 1 minute.
-
Carefully mount the coverslips onto glass slides using a minimal amount of Mounting Medium with DAPI.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging and Data Analysis:
-
Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots, and the nuclei will be counterstained with DAPI.
-
Capture images from multiple random fields of view for each experimental condition.
-
Quantify the number of PLA spots per cell using image analysis software (e.g., ImageJ with the BlobFinder plugin). The number of cells can be determined by counting the DAPI-stained nuclei.
-
Perform statistical analysis to compare the number of interactions between different experimental conditions.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the Proximity Ligation Assay and the this compound signaling pathway.
Caption: Workflow of the Proximity Ligation Assay.
Caption: Simplified this compound Signaling Pathway.
Caption: Principle of Proximity Ligation Assay.
References
- 1. Quantitative Analysis of this compound Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 5. Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells [mdpi.com]
- 6. Quantitative analysis of this compound interactions with substrate proteins: roles for kinase docking domains and activity in determining binding affinity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Unraveling the ERK2 Interactome: A Guide to Mass Spectrometry-Based Analysis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2][3][4][5] Dysregulation of the ERK signaling network is frequently implicated in various diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][6] A comprehensive understanding of the this compound protein-protein interaction network, or interactome, is crucial for elucidating its diverse functions and for the development of novel targeted therapies.[1][7] This document provides detailed protocols and application notes for the analysis of the this compound interactome using mass spectrometry-based approaches, a powerful tool for identifying and quantifying protein-protein interactions.[8][9][10][11]
Quantitative Analysis of this compound Interactions
Mass spectrometry, coupled with techniques like affinity purification and proximity labeling, allows for the identification and quantification of this compound interacting partners. Quantitative data from such studies provide valuable insights into the binding affinities and dynamics of these interactions.
Table 1: Dissociation Constants (KD) of this compound with Substrate Proteins
This table summarizes the binding affinities of this compound with some of its known substrates, as determined by surface plasmon resonance (SPR).[1][2][4][12] These values are crucial for understanding the strength and stability of these interactions.
| Interacting Protein | KD (μM) | Method |
| ELK-1 | 0.25 | SPR[1][2][4][12] |
| RSK-1 | 0.15 | SPR[1][2][4][12] |
| c-Fos | 0.97 | SPR[1][2][4][12] |
| Myelin Basic Protein (MBP) | 0.67 | SPR[1] |
Table 2: Effect of this compound Phosphorylation on Substrate Interaction
The phosphorylation status of this compound can significantly impact its interactions with downstream targets. This table illustrates how activation (phosphorylation) of this compound alters its binding affinity for various substrates.
| Interacting Protein | Interaction with Phosphorylated this compound | Fold Change in KD |
| ELK-1 | Inhibited | >40-fold increase[1] |
| Stathmin | Inhibited | No binding observed[1][2] |
| RSK-1 | Unaffected | No change[1][2] |
| c-Fos | Unaffected | No change[1][2] |
Signaling Pathway and Experimental Workflow
A clear understanding of the ERK signaling pathway and the experimental workflow for interactome analysis is essential for designing and interpreting experiments.
Figure 1: Simplified this compound Signaling Pathway.
Figure 2: General workflow for this compound interactome analysis.
Experimental Protocols
The following protocols provide a framework for identifying this compound interacting proteins using two common and powerful techniques: Affinity Purification-Mass Spectrometry (AP-MS) and Proximity-Dependent Biotinylation (BioID).
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) of the this compound Interactome
This protocol describes the isolation of this compound and its interacting partners from cultured cells using an affinity-tagged this compound "bait" protein.[9][11][13][14][15]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for this compound with an affinity tag (e.g., FLAG, HA, or SBP)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Affinity beads (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer (e.g., TBS or PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 3xFLAG peptide solution)
-
SDS-PAGE gels and buffers
-
In-gel digestion reagents (DTT, iodoacetamide, trypsin)
-
Mass spectrometer compatible with proteomic analysis
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Transfect cells with the affinity-tagged this compound expression vector using a suitable transfection reagent.
-
As a negative control, transfect a separate plate of cells with an empty vector or a vector expressing an unrelated tagged protein.[14]
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Purification:
-
Pre-clear the lysate by incubating with non-specific beads to reduce background binding.
-
Incubate the pre-cleared lysate with affinity beads specific for the tag on the this compound bait protein (e.g., anti-FLAG beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the protein complexes from the beads using a competitive elution agent (e.g., FLAG peptide) or by changing the buffer conditions (e.g., low pH).
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire lane or specific bands of interest.
-
Perform in-gel trypsin digestion of the proteins.
-
Extract the resulting peptides for mass spectrometry analysis.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.
-
Quantify the identified proteins and compare the results from the this compound-tagged sample to the negative control to identify specific interactors.
-
Protocol 2: Proximity-Dependent Biotinylation (BioID) for Mapping the this compound Interactome
BioID is a powerful technique for identifying transient and proximal protein interactions in a cellular context.[16][17][18][19][20] It utilizes a promiscuous biotin (B1667282) ligase (BirA*) fused to the protein of interest (this compound) to biotinylate nearby proteins, which are then captured and identified by mass spectrometry.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for this compound fused to BirA* (e.g., this compound-BirA*-FLAG)
-
Transfection reagent
-
Cell culture medium supplemented with biotin
-
Cell lysis buffer (containing strong detergents like SDS)
-
Streptavidin-coated beads
-
Wash buffers
-
Elution buffer (e.g., containing excess biotin or denaturing agents)
-
SDS-PAGE gels and buffers
-
In-gel digestion reagents
-
Mass spectrometer
Procedure:
-
Cell Culture and Transfection:
-
Transfect cells with the this compound-BirA* expression vector.
-
As a negative control, transfect cells with a vector expressing BirA* alone.
-
Allow for protein expression for 24 hours.
-
-
Biotin Labeling:
-
Supplement the cell culture medium with biotin (e.g., 50 µM) and incubate for an additional 16-24 hours to allow for biotinylation of proximal proteins.[16]
-
-
Cell Lysis:
-
Wash cells with PBS.
-
Lyse cells in a buffer containing strong detergents to solubilize all cellular proteins.
-
-
Capture of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads.
-
Proceed with SDS-PAGE, in-gel digestion, and peptide extraction as described in the AP-MS protocol.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Identify and quantify the proteins.
-
Compare the protein abundances between the this compound-BirA* sample and the BirA* alone control to identify specific proximal interactors. Statistical methods like SAINT (Significance Analysis of INTeractome) can be used to score high-confidence interactions.[16]
-
Conclusion
The mass spectrometry-based methods outlined in this document provide robust and comprehensive approaches for the analysis of the this compound interactome. Affinity purification-mass spectrometry is well-suited for identifying stable protein complexes, while proximity-dependent biotinylation is advantageous for capturing transient and proximal interactions within the native cellular environment. The quantitative data and detailed interaction maps generated from these experiments are invaluable for understanding the complex regulatory networks governed by this compound and for identifying novel targets for drug development. As our understanding of the this compound interactome expands, so too will our ability to therapeutically modulate this critical signaling pathway in various disease states.
References
- 1. Quantitative Analysis of this compound Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of this compound interactions with substrate proteins: roles for kinase docking domains and activity in determining binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. Quantitative analysis of this compound interactions with substrate proteins: roles for kinase docking domains and activity in determining binding affinity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. DSpace [archive.hshsl.umaryland.edu]
- 8. Proteomic Analysis of Scaffold Proteins in the ERK Cascade | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. faculty.umb.edu [faculty.umb.edu]
- 14. wp.unil.ch [wp.unil.ch]
- 15. Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interactome Analysis of the ER Stress Sensor Perk Uncovers Key Components of ER-Mitochondria Contact Sites and Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topological features of integrin adhesion complexes revealed by multiplexed proximity biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proximity-Dependent Biotinylation Approaches to Explore the Dynamic Compartmentalized Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
In Vivo Animal Models for Studying ERK2 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a critical serine/threonine kinase that plays a central role in the RAS-RAF-MEK-ERK signaling cascade.[1] This pathway is fundamental in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Dysregulation of this compound signaling is implicated in numerous diseases, most notably in cancer and neurodevelopmental disorders.[4][5] Consequently, in vivo animal models are indispensable tools for elucidating the specific physiological and pathological functions of this compound and for the preclinical evaluation of therapeutic agents targeting this pathway.
This document provides detailed application notes and protocols for utilizing various in vivo animal models, primarily genetically engineered mouse models, to study this compound function.
Genetically Engineered Mouse Models of this compound
Due to the critical role of this compound in embryonic development, complete knockout of the this compound gene results in early embryonic lethality, primarily due to defects in trophoblast development.[2][6] This necessitates the use of more sophisticated models to study its function in adult tissues and specific cell lineages.
Constitutive (Whole-Body) Knockout Models
-
Application: Studying the essential role of this compound in early embryonic development.
-
Phenotype: this compound null mice are embryonic lethal, failing to develop past the implantation stage.[6] This highlights the non-redundant and essential function of this compound, which cannot be compensated for by the highly homologous ERK1.[6][7]
-
Limitation: Not viable for studying this compound function in postnatal or adult animals.
Hypomorphic (Knockdown) Models
-
Application: Investigating the consequences of reduced, but not absent, this compound expression. These models are particularly useful for studying functions in learning and memory where a complete knockout might be too severe.
-
Description: These models are generated with a hypomorphic allele, such as one containing a Pgk-neo cassette in an untranslated region, which leads to reduced this compound protein expression (e.g., 20-40% reduction).[8]
-
Phenotype: this compound knockdown mice are viable and fertile with a normal appearance.[8] However, they exhibit significant deficits in long-term memory in tasks like classical fear conditioning and the Morris water maze, while short-term memory remains intact.[8]
Conditional Knockout (CKO) Models
-
Application: The most versatile models for studying the tissue-specific or cell-type-specific roles of this compound in vivo. This is achieved using the Cre-loxP system.
-
Description: Mice carrying a "floxed" this compound allele (exons flanked by loxP sites) are crossed with mice expressing Cre recombinase under the control of a specific promoter.[9][10] This leads to the excision of the this compound gene only in the cells where the promoter is active.
-
Common Cre Lines Used for this compound Studies:
-
Nestin-Cre: Targets neural progenitor cells, leading to this compound deletion throughout the central nervous system (CNS).[9]
-
hGFAP-Cre: Targets neural progenitor cells in the developing cortex.[11][12]
-
Wnt1-Cre: Targets the developing neural crest, crucial for studying craniofacial and cardiac development.[13]
-
Synapsin-Cre: Targets neurons.[14]
-
GFAP-Cre: Targets astrocytes.[14]
-
Key Research Applications and Phenotypes
Neurobiology and Cognitive Function
Conditional deletion of this compound in the central nervous system has revealed its profound importance in brain development and function.
-
Neurogenesis: Inactivation of this compound in neural progenitors leads to a reduction in cortical thickness, with a decrease in the number of neurons and a corresponding increase in the number of astrocytes.[11][12][15] This suggests a key role for this compound in neuronal cell fate determination.[11]
-
Learning and Memory: CNS-specific this compound CKO mice show significant impairments in associative learning and memory.[9][11][16] They exhibit reduced freezing in both cued and contextual fear conditioning tests.[3][12]
-
Social and Emotional Behavior: Nestin-Cre mediated this compound CKO mice display abnormal social behaviors, including elevated aggression, deficits in social interaction, and decreased anxiety-related behaviors.[9][13]
Cancer Biology
The role of ERK signaling in cancer is complex, acting as both a promoter and a suppressor depending on the context.[5] Animal models are crucial for dissecting these roles.
-
Tumor Growth and Migration: Studies using in vitro and in vivo colon adenocarcinoma models have shown that this compound promotes cancer cell migration and proliferation.[4]
-
Therapeutic Targeting: Xenograft models, where human cancer cell lines (e.g., with BRAF or KRAS mutations) are implanted into immunocompromised mice, are standard for evaluating the in vivo efficacy of this compound inhibitors.[17] Tumor growth is monitored, and excised tumors are analyzed for target engagement (e.g., reduced p-ERK levels).[17]
Data Presentation
Table 1: Phenotypes of CNS-Specific this compound Knockout Mice
| Feature | Observation in this compound CKO Mice | Quantitative Data | Reference |
| Cortical Thickness | Significantly reduced throughout the dorsal telencephalon. | ~10-14% reduction in various cortical regions. | [15] |
| Neuronal Population | 10% fewer NeuN-positive neurons per cortical region. | 10% decrease in NeuN+ cells. | [15] |
| Glial Population | 40% increase in non-neuronal (presumptive glial) cells. | 40% increase in DAPI+/NeuN- cells. | [15] |
| Associative Memory | Significantly less freezing in contextual and cued fear recall tests. | Freezing time significantly reduced (p < 0.05). | [3][12] |
| Social Interaction | Decreased duration of interaction with a social target. | Time with social target significantly reduced (p < 0.05). | [5] |
| Anxiety | Reduced anxiety-like behavior in open field and elevated plus-maze. | Significantly more time spent in the center of the open field (p < 0.001). | [5] |
Table 2: ERK Protein Levels in Conditional Knockout Models
| Brain Region / Age | Change in Total this compound | Change in Phospho-ERK2 | Change in Total ERK1 | Change in Phospho-ERK1 | Reference |
| Cortex (E14.5) | 50% reduction | Corresponding decrease | No change | No change | [12] |
| Cortex (E16.5) | 75% reduction | 75% reduction | No change | Four-fold increase | [11][12] |
| Spinal Cord (Adult) | Significantly decreased | Significantly decreased | No change | Significantly elevated | [10] |
Experimental Protocols
Protocol 1: Generation of CNS-Specific this compound Conditional Knockout (CKO) Mice
This protocol describes the generation of mice with an this compound deletion specifically in the central nervous system by crossing Erk2flox/flox mice with Nestin-Cre transgenic mice.
Workflow Diagram:
Caption: Breeding strategy for generating CNS-specific this compound CKO mice.
Methodology:
-
Animal Lines: Obtain Erk2flox/flox mice (where exon 2 or 3 is flanked by loxP sites) and a suitable Cre-driver line, such as Nestin-Cre mice.[9][10]
-
Breeding: Cross homozygous Erk2flox/flox mice with Nestin-Cre mice.
-
F1 Generation: The resulting F1 generation will be heterozygous for both alleles (Erk2flox/+; Nestin-Cre/+).
-
Intercross: Intercross the F1 generation mice.
-
F2 Generation and Genotyping: The F2 offspring will have various genotypes. Use PCR analysis of tail-tip DNA to identify the desired genotypes:
-
Experimental Group: Erk2flox/flox; Nestin-Cre/+ (this compound CKO)
-
Control Group: Erk2flox/flox (littermates lacking the Cre transgene)
-
-
Confirmation of Knockout: Confirm the reduction of this compound protein in the CNS (e.g., cortex, hippocampus) of CKO mice via Western blot or immunohistochemistry.
Protocol 2: Western Blot Analysis of p-ERK and Total ERK in Mouse Brain Tissue
This protocol details the procedure for quantifying the levels of phosphorylated (active) ERK and total ERK in brain homogenates.
Signaling Pathway Diagram:
Caption: The canonical RAS-RAF-MEK-ERK signaling cascade.
Methodology:
-
Tissue Homogenization:
-
Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Centrifuge the homogenate at high speed (e.g., 14,000 g) for 15 minutes at 4°C.[18]
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the Bicinchoninic Acid (BCA) assay.[18]
-
-
Sample Preparation:
-
Dilute the lysates to a uniform concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add Laemmli sample buffer (containing SDS and a reducing agent) and boil for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (a 10% or 4-12% gradient gel is suitable).[19]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST).[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C, diluted in 5% BSA/TBST (e.g., 1:1000 dilution).[19]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[19]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Re-probing for Total ERK:
-
After imaging for p-ERK, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody for total ERK1/2 to normalize the p-ERK signal to the total amount of ERK protein.
-
Protocol 3: Contextual and Cued Fear Conditioning
This protocol assesses associative learning and memory by pairing a neutral stimulus (context and/or tone) with an aversive stimulus (mild footshock).
Methodology:
-
Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild electric shock, a speaker for auditory cues, and a video camera to record behavior.[8][9]
-
Day 1: Training (Acquisition)
-
Place the mouse in the conditioning chamber and allow it to explore for a habituation period (e.g., 2 minutes).[11]
-
Present a neutral conditioned stimulus (CS), which is a tone (e.g., 2.8 kHz, 80 dB) for 20-30 seconds.[8]
-
Co-terminate the tone with a mild, unconditioned stimulus (US), a footshock (e.g., 1-2 seconds, 0.5 mA).[8]
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval (ITI) of 1-2 minutes.[8]
-
Return the mouse to its home cage after a final 1-2 minute period in the chamber.
-
-
Day 2: Contextual Fear Testing
-
Place the mouse back into the same chamber used for training.
-
Record the mouse's behavior for a set period (e.g., 5 minutes) without presenting any tones or shocks.
-
Analyze the recording for "freezing" behavior (complete immobility except for respiration) as a measure of fear memory associated with the context.[11]
-
-
Day 3: Cued Fear Testing
-
Place the mouse in a novel context (different shape, color, floor texture, and odor).
-
Allow a habituation period in the new context.
-
Present the same auditory cue (tone) used during training for a set period (e.g., 3 minutes) without any shocks.
-
Measure freezing behavior during the tone presentation as a measure of fear memory associated with the cue.
-
Protocol 4: Immunohistochemistry for Neuronal and Glial Markers
This protocol is for visualizing and quantifying neurons (NeuN) and astrocytes (GFAP) in fixed mouse brain sections.
Methodology:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm thick) on a cryostat or vibratome.
-
-
Staining Procedure:
-
Washing: Wash free-floating sections in phosphate-buffered saline (PBS).
-
Permeabilization & Blocking: Incubate sections for 1-2 hours at room temperature in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5-10% normal goat serum).[16]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., mouse anti-NeuN and rabbit anti-GFAP).[2][16]
-
Washing: Wash sections three times in PBS.
-
Secondary Antibody Incubation: Incubate for 2 hours at room temperature with species-specific fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594).[16]
-
Counterstaining: Stain cell nuclei with DAPI.[16]
-
Mounting: Mount sections onto slides and coverslip with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Image the sections using a confocal or fluorescence microscope.
-
Quantify the number of NeuN-positive and GFAP-positive cells in defined cortical regions using image analysis software.
-
Conclusion
The use of genetically engineered mouse models, particularly conditional knockouts, has been instrumental in dissecting the multifaceted roles of this compound in vivo. These models have provided critical insights into its function in neurodevelopment, cognitive processes, and disease states like cancer. The protocols outlined here provide a framework for researchers to effectively utilize these powerful tools to further investigate this compound signaling and its potential as a therapeutic target.
References
- 1. Deletion of ERK1 and this compound in the CNS Causes Cortical Abnormalities and Neonatal Lethality: Erk1 Deficiency Enhances the Impairment of Neurogenesis in this compound-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jneurosci.org [jneurosci.org]
- 6. mmpc.org [mmpc.org]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Trace Fear Conditioning in Mice [jove.com]
- 10. Trace Fear Conditioning in Mice [jove.com]
- 11. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 12. knockout.cwru.edu [knockout.cwru.edu]
- 13. This compound Contributes to the Control of Social Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deletion of this compound Mitogen-Activated Protein Kinase Identifies Its Key Roles in Cortical Neurogenesis and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Fear Conditioning [protocols.io]
- 18. Western blot in homogenised mouse brain samples [protocols.io]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Computational Modeling of the ERK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction to the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a fundamental and highly conserved signaling cascade that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] As a central component of the mitogen-activated protein kinase (MAPK) cascade, the ERK pathway transmits signals from cell surface receptors to the nucleus, culminating in changes in gene expression.[1] Dysregulation of this pathway is a common feature in many human diseases, most notably in various forms of cancer, making it a prime target for therapeutic intervention.[3]
The canonical ERK pathway is initiated by the binding of extracellular ligands, such as growth factors like the epidermal growth factor (EGF), to receptor tyrosine kinases (RTKs) on the cell surface. This binding event triggers a cascade of intracellular signaling events, starting with the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK). Finally, MEK1/2 dually phosphorylates ERK1/2 (MAPK) on specific threonine and tyrosine residues, leading to its activation.[1] Activated ERK can then phosphorylate a wide array of cytoplasmic and nuclear substrates, thereby orchestrating a complex cellular response.
Computational Modeling of the ERK Signaling Pathway
Computational modeling has emerged as an indispensable tool for unraveling the complex dynamics of the ERK signaling pathway.[4] These models, often formulated as systems of ordinary differential equations (ODEs), provide a quantitative framework for understanding how the interactions between individual components give rise to the overall system behavior.[4] By integrating experimental data, computational models can be used to:
-
Simulate the time-course of protein activation and phosphorylation.
-
Investigate the impact of network topology, such as feedback and feedforward loops, on signaling dynamics.
-
Predict the cellular response to various stimuli, including drug treatments.[5][6]
-
Identify key parameters and reactions that control pathway output.
-
Generate testable hypotheses to guide future experimental work.
A crucial aspect of developing reliable computational models is the availability of high-quality quantitative data for parameterization and validation.[4] This includes measurements of protein concentrations, reaction rate constants, and the dose-response relationships of pathway activation.
Quantitative Data for ERK Signaling Models
The following tables summarize key quantitative data that can be used for the development and validation of computational models of the ERK signaling pathway.
Table 1: Protein Concentrations in Different Cell Lines
| Protein | Cell Line | Concentration (nM) | Reference |
| Total ERK | BaF3-EpoR | 2964 ± 166 | [7] |
| Total ERK | mCFU-E | 1140 ± 64 | [7] |
| Total AKT | BaF3-EpoR | 510 ± 62 | [7] |
| Total AKT | mCFU-E | 407 ± 16 | [7] |
Table 2: Dose-Response Characteristics of ERK Phosphorylation
| Ligand | Cell Line | EC50 | Reference |
| CRF | COS-7 | 25 nM | [8] |
| EGF | COS-7 | 0.23 ng/ml | [8] |
Table 3: Example of Quantitative Proteomics Data
Quantitative proteomics techniques, such as isobaric Tags for Relative and Absolute Quantitation (iTRAQ), can identify and quantify changes in protein expression in response to specific stimuli. In a study on the effect of selenomethionine (B1662878) on the ERK pathway, 86 proteins were found to be differentially expressed, with 38 being up-regulated and 48 down-regulated.[9] This type of data is invaluable for understanding the broader impact of ERK signaling and for refining computational models.
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of robust computational modeling. The following are detailed protocols for key experiments used to generate quantitative data for ERK signaling models.
Protocol 1: Western Blot Analysis of Phosphorylated ERK (p-ERK)
Objective: To quantify the relative levels of phosphorylated (activated) ERK in response to a stimulus.
Materials:
-
Cell culture reagents
-
6-well plates
-
Stimulus of interest (e.g., EGF)
-
ERK inhibitor (e.g., PD98059) as a negative control
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal ERK activity.
-
Treat cells with the desired concentrations of the stimulus for various time points. Include a vehicle control and a negative control with an ERK inhibitor.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the same membrane is probed for total ERK.
-
Incubate the membrane in stripping buffer to remove the bound antibodies.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking step.
-
Incubate the membrane with the anti-total ERK1/2 antibody overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software.
-
For each sample, normalize the p-ERK signal by dividing it by the corresponding total ERK signal.
-
Protocol 2: In-Vitro ERK Kinase Assay
Objective: To measure the enzymatic activity of ERK in a cell-free system.
Materials:
-
Recombinant active ERK2 enzyme
-
Kinase Assay Buffer
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test compounds (inhibitors or activators)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white, opaque plates
-
Plate reader for luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute into the Kinase Assay Buffer.
-
Thaw the recombinant active this compound enzyme on ice and dilute to the desired working concentration in Kinase Assay Buffer.
-
Prepare a 2X substrate/ATP mix in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted this compound enzyme to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for another 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the background (no enzyme control) from all wells.
-
Express the inhibitor data as a percentage of the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Protocol 3: Immunofluorescence for Phospho-ERK Nuclear Translocation
Objective: To visualize and quantify the translocation of activated ERK from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips
-
Stimulus of interest (e.g., serum)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-ERK1/2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a culture dish and grow to the desired confluency.
-
Serum-starve the cells to synchronize them.
-
Stimulate the cells with the desired stimulus for various time points.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the anti-phospho-ERK1/2 primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of p-ERK in the nucleus and cytoplasm of individual cells using image analysis software.
-
Calculate the nuclear-to-cytoplasmic ratio of p-ERK fluorescence to determine the extent of nuclear translocation.[10]
-
The percentage of cells showing a higher nuclear p-ERK signal compared to the cytoplasm can also be determined.[11]
-
Protocol 4: Immunoprecipitation of ERK
Objective: To isolate ERK and its interacting proteins from a cell lysate.
Materials:
-
Cell culture reagents and stimulus
-
Ice-cold PBS
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Anti-ERK antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Treat and harvest cells as described in the Western blot protocol.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-ERK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against ERK and suspected interacting proteins.
-
Visualizing the ERK Signaling Pathway and Experimental Workflows
ERK Signaling Pathway Diagram
Caption: The canonical ERK signaling pathway.
Experimental Workflow for Quantitative Western Blotting
Caption: Workflow for p-ERK quantitative Western blotting.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein abundance of AKT and ERK pathway components governs cell type‐specific regulation of proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 9. Quantitative proteomic analysis reveals that the Rap1/MAPK/ERK pathway is inhibited through selenomethionine strengthening antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Regulation of cell proliferation by ERK and signal-dependent nuclear translocation of ERK is dependent on Tm5NM1-containing actin filaments - PMC [pmc.ncbi.nlm.nih.gov]
Probing ERK2 Signaling Dynamics at the Single-Cell Level: A Guide for Researchers and Drug Development Professionals
Application Notes & Protocols
Introduction
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] The dynamic nature of this compound signaling, characterized by variations in amplitude, duration, and frequency of its activity, is critical in determining specific cellular outcomes.[3] Traditional methods that measure population-level averages often mask the significant heterogeneity in signaling responses among individual cells.[4] Single-cell analysis has therefore emerged as an indispensable tool to dissect the complexities of this compound signaling, offering a more precise understanding of its role in both normal physiology and disease states, and providing a powerful platform for drug discovery and development.[5][6]
This document provides detailed application notes and protocols for the single-cell analysis of this compound signaling dynamics. It is intended for researchers, scientists, and drug development professionals who are looking to implement these powerful techniques in their own work.
Key Concepts in Single-Cell this compound Signaling Analysis
The study of this compound dynamics in single cells largely relies on genetically encoded biosensors that report on the kinase's activity in real-time within living cells.[4][7] Two main classes of biosensors are widely used:
-
Förster Resonance Energy Transfer (FRET)-based biosensors: These reporters, such as the ERK Activity Reporter (EKAR) series, utilize FRET between two fluorescent proteins.[8] Phosphorylation of a linker peptide by ERK brings the fluorescent proteins into close proximity, resulting in a change in the FRET signal that can be quantified by ratiometric imaging.[4]
-
Kinase Translocation Reporters (KTRs): These biosensors consist of a fluorescent protein fused to a peptide containing both a nuclear localization sequence (NLS) and a nuclear export sequence (NES), along with an ERK phosphorylation site.[4] Phosphorylation by ERK masks the NLS, leading to the reporter's translocation from the nucleus to the cytoplasm. The ratio of cytoplasmic to nuclear fluorescence serves as a readout of ERK activity.[4][9]
These biosensors enable detailed kinetic studies, assessment of cell-to-cell variability, and analysis of the subcellular localization of ERK activity.[4][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various single-cell this compound signaling studies, providing a comparative overview of different biosensors and experimental conditions.
Table 1: Characteristics of Common ERK Biosensors
| Biosensor Type | Reporter Name | Principle | Typical Dynamic Range | Response Time | Key Advantages | Key Limitations | Reference |
| FRET | EKAR2G | FRET between CFP and YFP | ~30% change in FRET ratio | Seconds to minutes | High temporal resolution, subcellular spatial resolution | Lower signal-to-noise ratio, phototoxicity | [7][11] |
| FRET | EKAREV | Optimized EKAR | Improved dynamic range over EKAR | Seconds to minutes | High sensitivity, suitable for live-cell imaging | Susceptible to photobleaching | |
| FRET | REKAR67/76 | Red-FRET with mKeima and mNeptune2 | ~15-20% change in FRET ratio | Seconds to minutes | Spectrally compatible with other green/yellow biosensors | Newer biosensor, less widely characterized | [8] |
| Translocation | ERK-KTR | Nuclear-to-cytoplasmic translocation | ~2-5 fold change in C/N ratio | Minutes | High signal-to-noise ratio, stable signal | Slower response time, limited subcellular resolution | [4][9] |
Table 2: Experimental Conditions for Single-Cell this compound Activation Studies
| Cell Type | Stimulus | Stimulus Concentration | Imaging Modality | Imaging Time Interval | Key Observation | Reference |
| PC12 | Epidermal Growth Factor (EGF) | 50 ng/mL | Fluorescence Microscopy | 1-2 minutes | Transient, pulsatile ERK activation | |
| PC12 | Nerve Growth Factor (NGF) | 50 ng/mL | Fluorescence Microscopy | 2-5 minutes | Sustained ERK activation | |
| MCF-10A | Epidermal Growth Factor (EGF) | 10 ng/mL | Live-cell Fluorescence Microscopy | 3 minutes | Heterogeneous, stochastic pulses of ERK activity | [4] |
| HeLa | Histamine | 100 µM | High-content Biosensor Imaging | 1 minute | Gq-mediated ERK and Akt activation | [12] |
| HeLa | Sphingosine-1-phosphate (S1P) | 1 µM | High-content Biosensor Imaging | 1 minute | Highly heterogeneous ERK responses | [12] |
| Zebrafish Endothelial Cells | Laser-induced wounding | N/A | Live-imaging in vivo | 30 seconds | Biphasic ERK activation: initial Ca2+-dependent, sustained VEGFR-dependent | [13] |
Experimental Protocols
This section provides detailed protocols for key experiments in single-cell this compound signaling analysis.
Protocol 1: Generation of Stable Cell Lines Expressing an ERK Biosensor
This protocol describes the generation of a stable cell line expressing an ERK biosensor, such as EKAR2G or ERK-KTR, using lentiviral transduction.
Materials:
-
HEK293T cells for lentivirus production
-
Target cell line of interest
-
Lentiviral vector encoding the ERK biosensor
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM high-glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Polybrene
-
Puromycin or other selection antibiotic
-
6-well and 24-well tissue culture plates
Procedure:
-
Lentivirus Production: a. Seed HEK293T cells in a 6-well plate at a density of 0.5 x 10^6 cells/well. b. The next day, co-transfect the cells with the lentiviral vector encoding the ERK biosensor and the packaging and envelope plasmids using a suitable transfection reagent according to the manufacturer's instructions. c. After 48-72 hours, harvest the virus-containing supernatant and filter it through a 0.45 µm filter to remove cell debris. The viral supernatant can be stored at -80°C.
-
Transduction of Target Cells: a. Seed the target cell line in a 6-well plate at a density of 0.1 x 10^6 cells/well. b. The next day, remove the culture medium and add the viral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency. c. Incubate the cells with the virus for 24 hours. d. After 24 hours, replace the viral supernatant with fresh culture medium.
-
Selection of Stable Cells: a. 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve. b. Continue the selection for 7-10 days, replacing the medium with fresh medium containing the antibiotic every 2-3 days, until only resistant cells remain.[4] c. Expand the population of stably expressing cells. Optional: perform fluorescence-activated cell sorting (FACS) to isolate a population with a desired level of biosensor expression.
Protocol 2: Live-Cell Imaging of this compound Signaling Dynamics
This protocol outlines the procedure for live-cell imaging of cells stably expressing an ERK biosensor to monitor signaling dynamics in response to a stimulus.
Materials:
-
Stable cell line expressing an ERK biosensor
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Appropriate filter sets for the fluorescent proteins in the biosensor (e.g., CFP/YFP for EKAR)
-
Stimulus of interest (e.g., growth factor, drug)
-
Imaging software for data acquisition and analysis
Procedure:
-
Cell Plating: a. Seed the stable cell line in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of imaging. b. Allow the cells to adhere and grow for at least 24 hours before imaging.
-
Imaging Setup: a. Prior to imaging, replace the culture medium with imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS). b. Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate for at least 30 minutes. c. Locate a field of view with healthy, well-adhered cells.
-
Data Acquisition: a. Acquire baseline images for 10-20 minutes before adding the stimulus. For FRET biosensors, acquire images in both the donor (e.g., CFP) and FRET (acceptor excited by donor, e.g., YFP) channels. For KTRs, acquire images of the fluorescent protein. b. Carefully add the stimulus to the imaging dish at the desired final concentration. c. Continue acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment (e.g., 1-6 hours).
-
Image Analysis: a. For KTRs, quantify the mean fluorescence intensity in the nucleus and a defined cytoplasmic region for each cell at each time point. Calculate the cytoplasmic-to-nuclear (C/N) ratio as a measure of ERK activity.[9] b. For FRET biosensors, after background subtraction, calculate the ratio of the FRET channel intensity to the donor channel intensity for each cell at each time point. c. Plot the C/N ratio or FRET ratio over time for individual cells to visualize the dynamics of ERK activation. The population average can also be calculated.[4]
Visualizations
This compound Signaling Pathway
The following diagram illustrates the core components of the this compound signaling cascade, from receptor activation at the cell surface to the phosphorylation of downstream targets.
Caption: The canonical this compound signaling pathway.
Experimental Workflow for Single-Cell this compound Analysis
This diagram outlines the general workflow for conducting single-cell analysis of this compound signaling dynamics, from experimental setup to data interpretation.
Caption: A typical workflow for single-cell this compound analysis.
Applications in Drug Development
Single-cell analysis of this compound signaling dynamics provides a powerful tool for various stages of the drug development process.[14][15]
-
Target Validation: By precisely measuring the effect of genetic or pharmacological perturbations on this compound activity in individual cells, researchers can validate the role of specific pathway components as drug targets.
-
Compound Screening: High-content imaging of single-cell this compound responses can be used to screen compound libraries for inhibitors or modulators of the pathway, identifying hits based on their ability to alter specific dynamic features of ERK signaling.
-
Mechanism of Action Studies: Understanding how a drug affects the temporal and spatial dynamics of this compound activation can provide crucial insights into its mechanism of action and potential off-target effects.[5]
-
Predicting Drug Response and Resistance: Heterogeneity in this compound signaling responses within a cell population can underlie differential drug sensitivity. Single-cell analysis can help identify subpopulations of cells that are resistant to a particular therapy and inform the development of combination therapies to overcome resistance.[16]
Conclusion
The single-cell analysis of this compound signaling dynamics offers unprecedented resolution for understanding the intricate regulation of this crucial pathway. The use of genetically encoded biosensors coupled with live-cell imaging and quantitative data analysis provides a robust platform for researchers and drug development professionals to investigate the fundamental principles of signal transduction and to develop more effective therapeutic strategies. The protocols and data presented in this document serve as a guide to facilitate the adoption and application of these transformative techniques.
References
- 1. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK1 and this compound cascade | SGD [yeastgenome.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Dynamic in vivo Monitoring of Erk Activity at Single Cell Resolution in DREKA Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Single-Cell Imaging of ERK Signaling Using Fluorescent Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 11. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-cell imaging of ERK and Akt activation dynamics and heterogeneity induced by G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Live-imaging of endothelial Erk activity reveals dynamic and sequential signalling events during regenerative angiogenesis | eLife [elifesciences.org]
- 14. Frontiers | Single-cell technology for drug discovery and development [frontiersin.org]
- 15. Single-cell technology for drug discovery and development | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting weak or no signal in phospho-ERK2 western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal in phospho-ERK2 (p-ERK) Western blots.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any p-ERK signal, even in my positive control?
A1: This could be due to several factors ranging from sample preparation to antibody issues. Key areas to investigate include the absence or inactivity of phosphatase inhibitors in your lysis buffer, which are critical for preserving the phosphorylated state of ERK.[1][2] Also, confirm that your primary antibody is specific for phosphorylated ERK and that both primary and secondary antibodies are used at their optimal concentrations.[3][4][5] Finally, ensure efficient protein transfer from the gel to the membrane by checking your transfer conditions and staining the membrane with Ponceau S after transfer.[5][6]
Q2: My total ERK signal is strong, but my p-ERK signal is weak or absent. What does this indicate?
A2: This specifically points to a problem with either the preservation or detection of the phosphorylated form of ERK.[1] The most common causes are:
-
Phosphatase activity: Ensure that freshly prepared phosphatase and protease inhibitors are added to an ice-cold lysis buffer.[1] Samples should be kept on ice at all times.[1]
-
Suboptimal pathway activation: The basal level of p-ERK in your cells might be too low to detect.[1] Consider stimulating cells with a known activator (e.g., EGF, PMA) as a positive control to confirm the pathway is responsive.[1]
-
Incorrect blocking buffer: Milk contains phosphoproteins like casein, which can lead to high background and mask the p-ERK signal.[2][7] It is highly recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody incubations when detecting phosphoproteins.[1][8]
Q3: Can I reuse my diluted primary antibody for p-ERK?
A3: It is not recommended to reuse diluted antibodies. The antibody is less stable after dilution, and the buffer is susceptible to contamination, which can lead to inconsistent results and a loss of signal.[9] Always use freshly diluted antibody for optimal performance.[9]
Q4: How much protein should I load for detecting p-ERK?
A4: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[9] However, because phosphorylated proteins often represent a small fraction of the total protein, it may be necessary to load up to 100 µg of protein per lane from whole tissue extracts to detect a signal.[9] It is always best to perform a serial dilution of your lysate to determine the optimal loading amount.[10]
Troubleshooting Guide: Weak or No Signal
This guide provides a systematic approach to identifying and resolving the root cause of a weak or absent p-ERK signal.
Diagram: Troubleshooting Logic for Absent p-ERK Signal
Caption: Troubleshooting decision tree for a weak or absent p-ERK signal.
Table 1: Common Causes and Solutions for Weak/No p-ERK Signal
| Potential Cause | Recommended Solution | References |
| Sample Preparation | ||
| Inactive/absent phosphatase inhibitors | Always use fresh, ice-cold lysis buffer with a freshly added cocktail of phosphatase and protease inhibitors. | [1][2] |
| Low basal p-ERK levels | Include a positive control sample stimulated with a known activator (e.g., EGF, PMA) to ensure the pathway can be activated. Serum starve cells for 12-24 hours prior to stimulation to lower basal levels and increase the signal-to-noise ratio upon stimulation. | [1] |
| Protein degradation | Keep samples on ice at all times during preparation. Add protease inhibitors to the lysis buffer. | [1][2] |
| Insufficient protein loaded | Load 20-30 µg of protein from cell lysates. For tissues, up to 100 µg may be necessary. Consider enriching for your protein of interest via immunoprecipitation. | [6][9] |
| Western Blotting Protocol | ||
| Incorrect blocking reagent | Use 5% BSA in TBST for all blocking and antibody incubation steps. Avoid using milk as it contains phosphoproteins that can increase background. | [1][2][7] |
| Suboptimal antibody concentration | Perform a titration to determine the optimal concentration for both primary and secondary antibodies. Start with the manufacturer's recommended dilution. | [4][6] |
| Inactive antibody | Use a fresh aliquot of the antibody. Confirm antibody activity with a dot blot. | [3][6] |
| Inefficient protein transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage, especially for proteins of different molecular weights. Ensure no air bubbles are trapped between the gel and membrane. | [4][5][6] |
| Insufficient washing | Increase the duration and/or number of TBST washes after primary and secondary antibody incubations (e.g., 3 washes of 10-15 minutes each). | [1] |
| Inactive detection reagent | Use a fresh, properly stored ECL substrate. Increase incubation time with the substrate if necessary. | [3] |
Experimental Protocols & Methodologies
Diagram: The ERK Signaling Pathway
Caption: Simplified diagram of the canonical ERK/MAPK signaling cascade.
Protocol: Sample Preparation and Western Blotting for p-ERK
This protocol provides a standard method for assessing p-ERK levels.
-
Cell Culture and Treatment:
-
Plate cells to reach 70-80% confluency at the time of treatment. Over-confluency can alter signaling pathways.[1]
-
Optional: To reduce basal p-ERK levels, serum-starve cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before stimulation or inhibitor treatment.[1]
-
Treat cells with your compound or stimulant for the desired time. Include appropriate positive and negative controls.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash cells twice with ice-cold PBS.[11]
-
Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with a protease and phosphatase inhibitor cocktail, to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]
-
Centrifuge at 14,000-16,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the clear supernatant to a new pre-chilled tube.[11]
-
Determine the protein concentration using a BCA protein assay kit.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]
-
Load samples onto an SDS-PAGE gel (e.g., 10% or 4-12% gradient) and run at 100-120 V.[5][11]
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours).[11]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1][8]
-
Incubate the membrane with the primary antibody against p-ERK (e.g., anti-phospho-ERK1/2 Thr202/Tyr204), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[11][12]
-
Wash the membrane three times for 10-15 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10-15 minutes each with TBST.[1]
-
Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the same membrane should be probed for total ERK.[1]
-
Incubate the membrane in a stripping buffer (e.g., glycine-based, pH 2.2) for 15-30 minutes.[1][5]
-
Wash thoroughly with TBST, re-block for 1 hour, and then repeat the immunoblotting steps using an anti-total ERK1/2 antibody.[1]
-
Diagram: Western Blot Workflow for p-ERK and Total ERK
Caption: Standard workflow for Western blot analysis of p-ERK and Total ERK.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. youtube.com [youtube.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
optimizing ERK2 kinase assay conditions for better reproducibility
Technical Support Center: Optimizing ERK2 Kinase Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this compound kinase assay conditions for enhanced reproducibility and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and why is it a target in drug development? A1: Extracellular signal-regulated kinase 2 (this compound) is a critical protein serine/threonine kinase within the MAPK/ERK signaling pathway.[1] This pathway regulates fundamental cellular processes, including growth, differentiation, and survival.[1] this compound is activated by MEK1 and MEK2 through phosphorylation and, once active, it translocates to the nucleus to phosphorylate various transcription factors like Elk-1, c-Myc, and c-Fos.[2] Due to its central role in cell proliferation, elevated ERK activity is implicated in many cancers, making it a prominent target for therapeutic intervention.[3][4]
Q2: What are the common assay formats used to measure this compound activity? A2: Several assay formats are available, each with distinct advantages and disadvantages. The choice depends on the experimental goals, required throughput, and available equipment. Common methods include luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™, Kinase-Glo®), fluorescence-based assays like TR-FRET, and traditional radiometric assays using radiolabeled ATP.[5][6] For cell-based experiments, Western blotting for phosphorylated ERK (p-ERK) is a standard method to assess pathway inhibition.[7][8]
Q3: My this compound inhibitor shows no effect in my assay. What are the first troubleshooting steps? A3: When an inhibitor fails to show efficacy, it's crucial to verify the experimental fundamentals.[1]
-
Inhibitor Integrity: Confirm that the inhibitor stock solution was prepared correctly, dissolved completely in the appropriate solvent (like DMSO), and stored at the recommended temperature to prevent degradation. It is best practice to use fresh dilutions for each experiment.[1][7]
-
Pathway Activation: Ensure the ERK pathway is robustly activated in your system. In cell-based assays, this may require stimulation with a growth factor (e.g., EGF) after inhibitor pre-treatment.[1][7]
-
Concentration and Duration: Verify the inhibitor concentration range and treatment time. These parameters can vary significantly between in vitro and cell-based assays and among different cell lines.[1]
Q4: What is the "edge effect" in microplate assays, and how can it be prevented? A4: The "edge effect" is a common issue where wells on the periphery of a microplate yield different results compared to the inner wells.[9] This is often caused by increased evaporation, leading to higher effective concentrations of reagents. To minimize this, avoid using the outermost wells for samples and controls. Instead, fill them with sterile water or phosphate-buffered saline (PBS) to help maintain a humid environment across the plate.[9]
Troubleshooting Guide for Poor Reproducibility
Q5: My assay results show high variability between replicates and experiments. What are the common causes? A5: High variability is a frequent challenge that can often be traced to minor inconsistencies in the experimental setup.
-
Pipetting and Mixing: Inaccurate or inconsistent pipetting, especially with small volumes, is a major source of error. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Also, ensure thorough but gentle mixing of reagents in each well.[1][9]
-
Reagent Handling: Avoid repeated freeze-thaw cycles of enzymes and ATP solutions by preparing small, single-use aliquots.[7] Confirm that all reagents are within their expiration dates and have been stored correctly.[1]
-
Cell-Based Assay Consistency: For cellular assays, standardize cell seeding density and ensure cells are treated at the same level of confluency for all experiments, as this can significantly impact signaling pathway activity.[7][10]
-
Environmental Factors: Maintain consistent incubation times and temperatures. Fluctuations in temperature can alter enzyme kinetics and affect results.[9]
Q6: I am observing a weak or non-existent signal. What should I investigate? A6: A poor signal-to-noise ratio can make data interpretation difficult.
-
Suboptimal Reagent Concentrations: The concentrations of the this compound enzyme, substrate, and ATP are critical. Titrate each component to find the optimal balance that generates a robust signal without leading to rapid substrate depletion.[1][9]
-
Inactive Components: Verify the activity of the this compound enzyme and the integrity of the substrate. If possible, use a new batch of reagents to rule out degradation.[1][9]
-
Insufficient Incubation Time: The kinase reaction or the final signal detection step may not have reached completion. Perform a time-course experiment to determine the optimal incubation duration for maximal signal.[1]
-
Low Target Expression (Cell-Based Assays): Confirm that the cell line expresses sufficient levels of this compound. It may be necessary to stimulate the cells to increase pathway activation and signal strength.[1]
Q7: My background signal is too high. How can I reduce it? A7: High background can mask the true signal and reduce the dynamic range of the assay.
-
Reagent Contamination: Prepare fresh buffers and reagents using high-purity chemicals and water to avoid contamination.[1]
-
Nonspecific Binding: In antibody-based assays (like Western Blot or ELISA), nonspecific binding can be a problem. Optimize antibody concentrations and increase the number and duration of wash steps.[1][9]
-
High DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and remains at a non-interfering level (typically below 0.5%).[7]
-
Well-to-Well Crosstalk: In luminescence or fluorescence assays, a very strong signal can bleed into adjacent wells. Avoid placing positive controls directly next to negative controls or blank wells.[1]
Experimental Protocols
Protocol 1: In Vitro this compound Kinase Assay (Luminescence-Based)
This protocol, based on the ADP-Glo™ assay principle, measures the amount of ADP produced in the kinase reaction, which correlates with this compound activity.
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[2]
-
This compound Enzyme: Prepare a working solution of purified this compound in Kinase Buffer. The optimal concentration should be determined via an enzyme titration experiment.
-
Inhibitor: Prepare serial dilutions of the test compound (e.g., this compound inhibitor) in DMSO, then dilute in Kinase Buffer.
-
Substrate/ATP Mix: Prepare a solution containing the desired substrate (e.g., a specific peptide) and ATP. For ATP-competitive inhibitors, using an ATP concentration near the Kₘ for this compound is recommended to obtain more comparable IC₅₀ values.[7]
-
-
Kinase Reaction:
-
In a 384-well white plate, add 1 µL of the inhibitor solution or vehicle (DMSO) control.[1]
-
Add 2 µL of the diluted this compound enzyme solution and incubate briefly.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[1]
-
Incubate at room temperature for 60 minutes, or the optimized reaction time.[1]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Measure luminescence using a plate reader.
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK) in Cells
This protocol assesses the phosphorylation status of ERK1/2 in response to inhibitor treatment in a cellular context.[7]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.[7]
-
(Optional) To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours.[7]
-
Pre-treat cells with a dose range of the this compound inhibitor or vehicle control (DMSO) for 1-4 hours.[1]
-
(Optional) Stimulate the ERK pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15 minutes after inhibitor pre-treatment.[1]
-
-
Cell Lysis and Protein Quantification:
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, the membrane can be stripped and re-probed for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation
Table 1: Comparison of Common Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence | Measures remaining ATP (Kinase-Glo®) or generated ADP (ADP-Glo®) via a luciferase reaction. | Simple "add-mix-read" format, high throughput, high sensitivity.[11] | Indirect measurement, susceptible to interference from compounds that affect luciferase. |
| TR-FRET | Measures energy transfer between donor and acceptor fluorophores on an antibody and a phosphorylated substrate. | Homogeneous (no-wash) format, high sensitivity, low background.[5] | Can be complex to set up, potentially higher reagent costs. |
| Radiometric | Measures the incorporation of radiolabeled phosphate (B84403) ([γ-³²P]ATP) into a substrate.[6] | Historically the "gold standard," highly sensitive and direct.[6] | Requires handling of radioactive materials, extensive waste disposal, and safety protocols.[6] |
| ELISA-Based | Uses a phosphorylation-specific antibody to detect the phosphorylated substrate in a multi-well plate format. | High specificity and sensitivity. | Requires multiple wash steps, making it lower throughput and more labor-intensive. |
Table 2: Key Parameters for this compound Assay Optimization
| Parameter | Recommendation | Rationale |
| Enzyme Concentration | Titrate to find the lowest concentration that gives a robust signal. | Conserves enzyme and ensures the reaction rate is linear with respect to time and enzyme concentration.[1] |
| Substrate Concentration | Titrate to determine the optimal concentration. | Avoids substrate depletion, which can lead to non-linear reaction kinetics.[5] |
| ATP Concentration | Use a concentration close to the Kₘ of this compound, especially for IC₅₀ determination of ATP-competitive inhibitors.[7] | IC₅₀ values of ATP-competitive inhibitors are highly dependent on the ATP concentration.[7] |
| Incubation Time | Perform a time-course experiment to find the optimal duration. | Ensures the reaction proceeds long enough for a robust signal without reaching a plateau due to substrate depletion or product inhibition.[1] |
| DMSO Concentration | Keep the final concentration consistent and low (typically ≤0.5%).[7] | High concentrations of DMSO can inhibit enzyme activity and interfere with detection reagents.[1][7] |
Visualizations
MAPK/ERK Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com.br [promega.com.br]
how to reduce background noise in phospho-ERK immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in phospho-ERK (p-ERK) immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in phospho-ERK immunofluorescence?
High background noise in phospho-ERK immunofluorescence can stem from several sources, broadly categorized as autofluorescence and non-specific antibody binding.
-
Autofluorescence: This is the natural fluorescence emitted by certain biological structures within the cells or tissue. Common culprits include red blood cells (due to heme groups), collagen, elastin, and lipofuscin.[1][2] Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can also induce autofluorescence.[1][3]
-
Non-specific Antibody Binding: This occurs when the primary or secondary antibodies bind to unintended targets within the sample. This can be caused by:
-
Inappropriate Antibody Concentration: Using too high a concentration of the primary or secondary antibody increases the likelihood of off-target binding.[4][5]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample can lead to antibodies adhering to undesired locations.[4][5] For phospho-specific antibodies, the choice of blocking agent is critical.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or with other proteins.[6]
-
Issues with Fixation and Permeabilization: Over-fixation can expose epitopes that lead to non-specific antibody binding, while inadequate permeabilization can trap antibodies within the cell, contributing to background.[4]
-
Q2: How can I reduce autofluorescence in my p-ERK staining?
Several strategies can be employed to minimize autofluorescence:
-
Pre-Fixation Perfusion: When working with tissues, perfusing the sample with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a significant source of autofluorescence.[2][3]
-
Choice of Fixative: If possible, consider using a non-aldehyde-based fixative such as ice-cold methanol (B129727) or acetone, as these tend to induce less autofluorescence than formaldehyde or glutaraldehyde.[3][7] When using aldehyde fixatives, minimize the fixation time.[2][3]
-
Quenching Agents: After fixation, you can treat your samples with a quenching agent to reduce autofluorescence. Common options include:
-
Sodium Borohydride (B1222165): This can be effective in reducing aldehyde-induced autofluorescence.[2][3]
-
Sudan Black B or Eriochrome Black T: These dyes can help quench lipofuscin-related autofluorescence.[2][3]
-
Commercial Reagents: Several commercial kits, such as TrueVIEW™, are available to specifically quench autofluorescence.[1][2]
-
-
Choice of Fluorophore: Select fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647). Autofluorescence is less prevalent at these longer wavelengths.[3][8]
Q3: What is the best blocking buffer for phospho-ERK immunofluorescence?
For phosphorylated proteins like p-ERK, it is generally recommended to use a blocking buffer containing Bovine Serum Albumin (BSA).[9][10] Avoid using milk-based blockers, as milk contains casein, a phosphoprotein that can lead to high background due to the primary antibody binding to it.[10][11] A common starting point is 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[9]
Q4: How do I optimize my primary and secondary antibody concentrations?
Optimizing antibody concentrations is crucial to maximize the signal-to-noise ratio.
-
Titration: Always perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies. Start with the manufacturer's recommended dilution and test a range of concentrations above and below it.
-
Controls: Include appropriate controls in your experiment:
-
Secondary Antibody Only Control: This helps determine if the secondary antibody is contributing to non-specific binding.[5][6]
-
Isotype Control: Use a primary antibody of the same isotype and from the same host species that does not recognize any target in your sample. This will help identify background caused by non-specific binding of the primary antibody.[12]
-
Unstained Control: This is essential for assessing the level of autofluorescence in your sample.[6]
-
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your phospho-ERK immunofluorescence experiments.
| Problem | Possible Cause | Recommended Solution |
| High Background | Autofluorescence | Perfuse tissues with PBS before fixation to remove red blood cells.[2][3] Minimize fixation time with aldehyde fixatives.[2][3] Use quenching agents like sodium borohydride or Sudan Black B.[2][3] Choose fluorophores in the far-red spectrum.[3][8] |
| Non-specific primary antibody binding | Titrate the primary antibody to find the optimal concentration.[5] Use an isotype control to confirm non-specific binding.[12] | |
| Non-specific secondary antibody binding | Titrate the secondary antibody.[5] Run a secondary antibody-only control.[5][6] Ensure the secondary antibody was raised against the host species of the primary antibody.[5] | |
| Inadequate blocking | Use a BSA-based blocking buffer instead of milk.[10][11] Increase the blocking time.[5] | |
| Weak or No Signal | Inactive ERK pathway | Ensure your experimental conditions are appropriate to induce ERK phosphorylation. Include positive controls (e.g., cells stimulated with a known ERK activator like EGF or PMA).[13] |
| Suboptimal antibody performance | Use an antibody that has been validated for immunofluorescence. Check the antibody datasheet for recommended applications and dilutions.[14] | |
| Incorrect fixation/permeabilization | For phospho-specific antibodies, a gentler aldehyde-based fixation is often preferred over harsh organic solvents.[11] Ensure adequate permeabilization with a detergent like Triton X-100 to allow antibody access to intracellular targets.[11] | |
| Phosphatase activity | Include phosphatase inhibitors in your lysis and wash buffers to preserve the phosphorylation state of ERK.[10][13] | |
| Speckled or Punctate Staining | Antibody aggregates | Centrifuge the antibody solution before use to pellet any aggregates. |
| Precipitated secondary antibody | Filter the secondary antibody solution. | |
| Contaminated buffers | Use freshly prepared, filtered buffers. |
Experimental Protocols
Protocol: Phospho-ERK Immunofluorescence Staining of Cultured Cells
This protocol provides a general framework. Optimization of incubation times and antibody concentrations is recommended.
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and culture to the desired confluency (typically 70-80%).[13]
-
If studying stimulated ERK activation, serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.[13]
-
Treat cells with your compound of interest or a vehicle control. Include a positive control by stimulating cells with a known ERK activator (e.g., 100 ng/mL EGF for 10-15 minutes).[13][15]
-
-
Fixation:
-
Quickly wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For phospho-specific antibodies, it is crucial to use a high-quality, fresh formaldehyde solution to inhibit endogenous phosphatases.[6]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[11]
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding sites by incubating the cells in a blocking buffer of 5% BSA in TBST for 1 hour at room temperature.[9]
-
-
Primary Antibody Incubation:
-
Dilute the phospho-ERK (e.g., Thr202/Tyr204) primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with TBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[6]
-
-
Washing and Mounting:
-
Wash the cells three times with TBST for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.[6]
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Primary Antibody Dilution (p-ERK) | 1:200 - 1:800 | [14] |
| Secondary Antibody Dilution | 1:500 - 1:2000 | [16] |
| Fixation Time (4% PFA) | 15 minutes | [6] |
| Permeabilization Time (0.2% Triton X-100) | 10 minutes | [11] |
| Blocking Time (5% BSA) | 1 hour | [13] |
| Primary Antibody Incubation | Overnight at 4°C | [6] |
| Secondary Antibody Incubation | 1 hour at room temperature | [13] |
Visualizations
Caption: Simplified ERK signaling pathway.
Caption: Phospho-ERK immunofluorescence workflow.
Caption: Troubleshooting logic for high background.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. oraclebio.com [oraclebio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Phospho p44/42 MAPK ERK1/2 (Thr202 Tyr204)(D13.14.4E) | Cell Signaling Technology [cellsignal.com]
- 15. Double immunostaining for PIP2 and phosphorylated ERK [protocols.io]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Interpreting ERK2 Inhibitor Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with interpreting ERK2 inhibitor data.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound inhibitors.
| Observation / Issue | Potential Cause(s) | Recommended Action(s) |
| No effect or weak effect on cell viability/proliferation despite confirmed this compound inhibition. | Activation of compensatory signaling pathways: Inhibition of the ERK pathway can lead to the upregulation of other pro-growth and survival pathways, such as the PI3K/Akt/mTOR or Hedgehog signaling pathways.[1][2][3] | - Probe for activation of known compensatory pathways: Perform Western blot analysis for key phosphorylated proteins in parallel pathways (e.g., p-Akt, p-mTOR). - Consider combination therapies: If compensatory activation is detected, consider co-treating with inhibitors of the identified compensatory pathway.[1][2] |
| Paradoxical increase in ERK1/2 phosphorylation upon inhibitor treatment. | Inhibition of negative feedback loops: High concentrations of some inhibitors can lead to off-target effects or disrupt negative feedback mechanisms that normally suppress upstream components of the MAPK pathway, such as Raf and MEK.[4] Off-target toxicity: At high doses, the compound may have toxic effects that non-specifically induce stress signaling pathways.[4] | - Perform a dose-response experiment: Determine if the paradoxical effect is dose-dependent. Use the lowest effective concentration of the inhibitor. - Assess upstream signaling: Check the phosphorylation status of MEK and Raf to see if they are hyperactivated. - Test inhibitor specificity: If possible, use a structurally different this compound inhibitor to see if the effect is compound-specific. |
| Incomplete inhibition of downstream ERK targets despite potent this compound inhibition. | MEK-independent ERK activation: In some cell lines, ERK can be activated through alternative pathways, such as a PI3K/Akt-sensitive mechanism, which would not be blocked by MEK inhibitors and could contribute to residual ERK activity.[5] | - Use a direct ERK1/2 inhibitor: Ensure you are using an inhibitor that directly targets ERK1/2 and not an upstream kinase like MEK. - Investigate PI3K/Akt pathway involvement: Co-treat with a PI3K or Akt inhibitor to see if this completely abrogates ERK activation.[5] |
| Inconsistent results across different cell lines. | Cell-type specific signaling networks: The wiring of signaling pathways and the presence of compensatory mechanisms can vary significantly between different cell lines.[2] Genetic background of cells: The presence of specific mutations (e.g., in RAS or BRAF) will heavily influence the cellular response to this compound inhibition.[6] | - Characterize the genetic background of your cell lines: Be aware of the mutational status of key signaling proteins. - Avoid over-generalizing results: Acknowledge the cell-line specific nature of your findings. |
| Discrepancy between in vitro kinase assay data and cellular activity. | Cellular permeability and stability of the inhibitor: The compound may not efficiently cross the cell membrane or may be rapidly metabolized. Presence of efflux pumps: Cancer cells can express drug efflux pumps that actively remove the inhibitor from the cytoplasm. | - Perform cellular uptake and stability assays: If possible, measure the intracellular concentration of the inhibitor over time. - Use efflux pump inhibitors: If efflux is suspected, co-treatment with an efflux pump inhibitor (e.g., verapamil) may enhance the inhibitor's efficacy. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed phenotype is due to on-target inhibition of this compound?
A1: To confirm on-target activity, you should:
-
Perform a Western blot: Show a dose-dependent decrease in the phosphorylation of ERK1/2 and its direct downstream substrates, such as RSK.[2]
-
Use multiple inhibitors: If possible, reproduce the phenotype with a structurally distinct this compound inhibitor.
-
Perform rescue experiments: If you can exogenously express a drug-resistant mutant of this compound, it should rescue the observed phenotype.
-
Consider siRNA/shRNA knockdown: Compare the phenotype of inhibitor treatment with that of genetic knockdown of ERK1 and this compound.[7]
Q2: What are the key differences between ERK1 and this compound, and should I be concerned about isoform selectivity?
A2: ERK1 and this compound are highly homologous and often functionally redundant.[6] However, there are some key differences:
-
This compound is essential for embryonic development, whereas ERK1 is not.[6][8]
-
They may have some distinct substrates and cellular functions. Most currently available small molecule inhibitors target both ERK1 and this compound.[9] For most applications, pan-ERK1/2 inhibition is acceptable and even desirable. If you hypothesize an isoform-specific role, you will need to use genetic approaches (e.g., siRNA) to dissect their individual contributions.[7]
Q3: My this compound inhibitor is ATP-competitive. What are the potential pitfalls of this mechanism of action?
A3: ATP-competitive inhibitors can have limitations:
-
Off-target effects: Due to the conserved nature of the ATP-binding pocket among kinases, these inhibitors may inhibit other kinases, especially at higher concentrations.[8]
-
Resistance: Mutations in the ATP-binding pocket of this compound can lead to drug resistance.[4]
-
High intracellular ATP concentrations: The high levels of ATP in cells can compete with the inhibitor, potentially reducing its efficacy compared to in vitro kinase assays.
Q4: What are some alternative mechanisms of this compound inhibition that might avoid the pitfalls of ATP-competitive inhibitors?
A4: Researchers are exploring several alternative strategies:
-
Allosteric inhibitors: These bind to sites other than the ATP pocket and can offer greater selectivity.
-
Dimerization inhibitors: These prevent the formation of this compound dimers, which can be important for its activity.[10]
-
Substrate-binding inhibitors: These block the interaction of this compound with its substrates by targeting docking domains.[11][12]
Quantitative Data Summary
The following table summarizes the inhibitory activity of several common ERK1/2 inhibitors. Note that IC50 and Ki values can vary depending on the assay conditions.
| Inhibitor | Classification/Binding Mode | ERK1 Activity | This compound Activity | Clinical Phase |
| GDC-0994 | Reversible, ATP competitive | IC50 = 6.1 nmol/L | IC50 = 3.1 nmol/L | Phase I |
| MK-8353 | Reversible, ATP competitive | IC50 = 20 nmol/L | IC50 = 7 nmol/L | Phase I |
| Ulixertinib (BVD-523) | Reversible, ATP competitive | Ki = 0.3 nmol/L | Ki = 0.04 nmol/L | Phase I/II |
| LY3214996 | Reversible, ATP competitive | IC50 = 5 nmol/L | IC50 = 5 nmol/L | Phase I/II |
| KO-947 | Not Available | IC50 = 10 nmol/L | IC50 = 10 nmol/L | Preclinical |
| CC-90003 | Covalent | IC50 = 10–20 nmol/L | IC50 = 10–20 nmol/L | Phase I |
Data compiled from Pan et al., 2022.[9]
Experimental Protocols
Below are generalized methodologies for key experiments used in the study of this compound inhibitors.
Western Blotting for ERK1/2 Phosphorylation
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant active this compound, the specific substrate (e.g., myelin basic protein or a specific peptide), and the this compound inhibitor at various concentrations in a kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with an ADP-to-light conversion).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the incorporation of phosphate (B84403) into the substrate. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For non-radioactive assays, luminescence is measured.
Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the this compound inhibitor for the desired duration (e.g., 24, 48, or 72 hours).
-
Add Reagent: Add the MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo).
-
Measure Signal: Read the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.
Visualizations
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.
Caption: A typical experimental workflow for testing this compound inhibitors.
Caption: Logic diagram of common pitfalls in this compound inhibitor studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of ERK-mediated immediate early gene expression and proliferation of melanoma cells expressing mutated BRaf - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/Akt-sensitive MEK-independent compensatory circuit of ERK activation in ER-positive PI3K-mutant T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Extracellular Signal-Regulated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of this compound Dimerization Inhibitors by Integrated In Silico and In Vitro Screening [mdpi.com]
- 11. umventures.org [umventures.org]
- 12. A Novel Class of Common Docking Domain Inhibitors That Prevent this compound Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ERK2 Immunoprecipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of ERK2 immunoprecipitation (IP).
Troubleshooting Guides
This section addresses specific issues that may arise during an this compound immunoprecipitation experiment.
Issue 1: Low or No Yield of this compound Protein
Q: I am not detecting any this compound protein in my final eluate. What are the possible causes and solutions?
A: Low or no yield of the target protein is a common issue in immunoprecipitation. Several factors could be contributing to this problem.[1][2]
-
Suboptimal Lysis Buffer: The lysis buffer may not be effectively solubilizing this compound or may be disrupting the antibody-antigen interaction.[3] Consider using a less stringent lysis buffer, such as a RIPA buffer with a lower concentration of detergents.[4][5] Always remember to add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[6][7]
-
Insufficient Antibody Concentration: The amount of primary antibody may be too low to capture the target protein effectively. It is recommended to perform a titration experiment to determine the optimal antibody concentration.[1][3]
-
Poor Antibody Quality: The antibody may not be suitable for immunoprecipitation or may have lost its activity due to improper storage. Use a high-quality antibody that has been validated for IP.[8] Polyclonal antibodies may sometimes perform better than monoclonal antibodies in IP experiments.[3]
-
Inadequate Incubation Time: The incubation time for the antibody with the cell lysate may be too short. An overnight incubation at 4°C is often recommended to allow for sufficient formation of the antigen-antibody complex.[3][9]
-
Inefficient Protein A/G Bead Binding: The protein A or G beads may not be binding the antibody efficiently. Ensure you are using the correct type of beads for your antibody's isotype.[1]
-
Low Target Protein Expression: The cells or tissues being used may have low endogenous expression of this compound.[2] You can verify the expression level by running a western blot on the input lysate. If expression is low, you may need to increase the amount of starting material.
Issue 2: High Background and Non-Specific Bands
Q: My western blot shows multiple non-specific bands in addition to my this compound band. How can I reduce this background?
A: High background can be caused by non-specific binding of proteins to the beads, the antibody, or the plasticware.[10]
-
Pre-clearing the Lysate: This is a critical step to reduce non-specific binding.[2][9][11] Before adding the primary antibody, incubate your cell lysate with protein A/G beads for 30-60 minutes. This will capture proteins that non-specifically bind to the beads.
-
Optimize Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding.[10] Titrate your antibody to find the lowest concentration that still provides a good signal for your target protein.
-
Increase Washing Steps: Insufficient washing of the beads after immunoprecipitation can leave behind non-specifically bound proteins. Increase the number and duration of wash steps. Using a more stringent wash buffer can also help.[10]
-
Use High-Quality Antibodies: Antibodies with high specificity will result in cleaner immunoprecipitation.
-
Blocking Agents: Adding a blocking agent like BSA to your lysis buffer can help reduce non-specific binding.
Issue 3: Co-elution of Antibody Heavy and Light Chains
Q: The antibody heavy and light chains are obscuring my this compound band on the western blot. How can I avoid this?
A: The co-elution of antibody fragments is a common problem, especially when the target protein has a similar molecular weight to the antibody heavy (50 kDa) or light (25 kDa) chains.
-
Use IP-specific Secondary Antibodies: Use secondary antibodies that specifically recognize the native (non-denatured) form of the primary antibody.
-
Covalent Antibody-Bead Conjugation: Covalently crosslinking the antibody to the protein A/G beads will prevent its elution with the target protein.
-
Use Tagged Proteins and Anti-tag Antibodies: If you are working with overexpressed this compound, using a tagged version (e.g., HA-tagged this compound) and an anti-HA antibody for IP can circumvent this issue.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting amount of cell lysate for an this compound IP?
A: A common starting point is between 100-1000 µg of total protein from the cell lysate.[11] However, the optimal amount will depend on the expression level of this compound in your specific cell type.
Q: How much anti-ERK2 antibody should I use for immunoprecipitation?
A: The optimal amount of antibody should be determined by titration. However, a general starting point is between 1-10 µg of primary antibody for 1 ml of cell lysate.[11] Some antibody datasheets provide a recommended starting concentration, for example, 4 µg.[12]
Q: What is the optimal incubation time for the primary antibody and cell lysate?
A: For optimal binding, it is generally recommended to incubate the primary antibody with the cell lysate overnight at 4°C with gentle rocking.[9][13] Shorter incubation times of 1-4 hours can also be used, but may result in lower yield.[9]
Q: Should I use Protein A or Protein G beads for my this compound IP?
A: The choice between Protein A and Protein G beads depends on the species and isotype of your primary antibody. Consult the antibody datasheet or a bead selection guide to determine the appropriate choice.
Q: Can I use the same antibody for both immunoprecipitation and western blotting?
A: It is possible, but not always optimal. An antibody that works well for western blotting may not be effective for immunoprecipitation because the epitopes it recognizes might be hidden in the native protein structure. It is best to use an antibody that has been specifically validated for IP.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound immunoprecipitation based on manufacturer recommendations and protocols. These values should be used as a starting point and optimized for your specific experimental conditions.
Table 1: Recommended Antibody and Lysate Concentrations
| Parameter | Recommendation | Source |
| Starting Lysate Amount | 100 - 1000 µg total protein | |
| Primary Antibody Amount | 1 - 10 µg per 1 ml lysate | |
| 4 µg | [12] | |
| Antibody Dilution (for IP) | 1:70 |
Table 2: Recommended Incubation and Washing Parameters
| Parameter | Recommendation | Source |
| Antibody-Lysate Incubation | Overnight at 4°C | [9][13] |
| 1 - 3 hours at 4°C | [9] | |
| Bead-Immunocomplex Incubation | 1 - 3 hours at 4°C | [9][13] |
| Wash Steps | 2 - 5 times | [9] |
Experimental Protocols
Detailed Protocol for this compound Immunoprecipitation
This protocol provides a step-by-step guide for the immunoprecipitation of endogenous this compound from cell lysates.
A. Solutions and Reagents
-
1X Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer: (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Immediately before use, add protease and phosphatase inhibitor cocktails.[4][6]
-
Anti-ERK2 Antibody (IP-validated)
-
Protein A/G Agarose or Magnetic Beads
-
Wash Buffer: (e.g., Cell Lysis Buffer or a modified, less stringent version)
-
Elution Buffer: (e.g., 1X SDS Sample Buffer)
B. Cell Lysate Preparation
-
Culture and treat cells as required for your experiment.
-
Wash cells twice with ice-cold 1X PBS.
-
Add ice-cold cell lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Transfer the supernatant to a new tube. This is your whole-cell lysate.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
C. Immunoprecipitation
-
Pre-clearing (Optional but Recommended): To approximately 500 µg of whole-cell lysate, add 20 µl of a 50% slurry of Protein A/G beads. Incubate with gentle rotation for 1 hour at 4°C.[9]
-
Centrifuge at 1,000 x g for 30 seconds at 4°C and transfer the supernatant to a new tube.
-
Add the recommended amount of anti-ERK2 primary antibody to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 20-30 µl of a 50% slurry of Protein A/G beads to capture the immune complexes.
-
Incubate with gentle rotation for 1-3 hours at 4°C.[9]
D. Washing and Elution
-
Centrifuge the beads at 1,000 x g for 30 seconds at 4°C.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 500 µl of ice-cold wash buffer. After each wash, centrifuge as in step 1 and discard the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Add 20-40 µl of 1X SDS sample buffer to the beads to elute the protein.
-
Boil the samples for 5 minutes to denature the proteins and dissociate them from the beads.
-
Centrifuge the beads and collect the supernatant, which contains the immunoprecipitated this compound.
E. Analysis
The eluted sample is now ready for analysis by western blotting.
Visualizations
MAPK/ERK Signaling Pathway
Caption: The canonical MAPK/ERK signaling cascade leading to cellular responses.
This compound Immunoprecipitation Workflow
Caption: Step-by-step experimental workflow for this compound immunoprecipitation.
Troubleshooting Logic for Low this compound Yield
Caption: A decision tree for troubleshooting low yield in this compound IP experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. ulab360.com [ulab360.com]
- 10. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 11. scbt.com [scbt.com]
- 12. MAP Kinase 2 (ERK-2) monoclonal antibody Western, Immunoprecipitation M7431 [sigmaaldrich.com]
- 13. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing Off-Target Effects of ERK2 Chemical Inhibitors
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the off-target effects of chemical inhibitors targeting Extracellular signal-Regulated Kinase 2 (ERK2). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell toxicity at concentrations that should be selective for this compound. What is the likely cause?
A: This is a common issue and can stem from several factors. The most probable cause is that the inhibitor is hitting unintended targets (off-target effects) that are critical for cell survival. It is also possible that the specific cell line you are using is highly dependent on the MAPK/ERK pathway for survival, leading to on-target toxicity.[1]
Initial Troubleshooting Steps:
-
Confirm On-Target Potency: First, ensure your inhibitor is effectively inhibiting this compound at the concentrations used. Perform a dose-response experiment and measure the phosphorylation of a direct downstream this compound substrate, like RSK, via Western blot.[2]
-
Viability IC50 vs. On-Target IC50: Compare the IC50 for cell viability (e.g., from an MTT or CellTiter-Glo assay) with the IC50 for target inhibition (e.g., p-RSK inhibition). If the viability IC50 is significantly lower than the on-target IC50, it strongly suggests that off-target effects are responsible for the cytotoxicity.[2]
-
Use a Different Inhibitor: Validate your findings using a structurally different this compound inhibitor. If the toxicity persists with a different chemical scaffold, it's more likely to be an on-target effect.[1]
Q2: My inhibitor is not reducing phosphorylation of my downstream target as expected, even at high concentrations. What should I check?
A: A lack of downstream effect can be perplexing. Here are some critical points to verify:
-
Inhibitor Integrity: Ensure your inhibitor stock solution is correctly prepared and has been stored properly to prevent degradation. It's often best to use freshly prepared aliquots.[2]
-
Pathway Activation: Confirm that the MAPK/ERK pathway is robustly activated in your experimental model. For instance, if you're using a serum-starvation and growth factor stimulation model, you should see a strong increase in phosphorylated ERK (p-ERK) upon stimulation.[2]
-
Cellular Health: The health and confluency of your cells can significantly impact signaling pathway activity. Ensure cells are healthy and within an optimal density range during treatment.[2]
-
Time-Course Experiment: The inhibition might be transient. Cellular feedback mechanisms can sometimes reactivate the pathway. Perform a time-course experiment, analyzing target phosphorylation at multiple time points (e.g., 1, 6, 12, 24 hours) after adding the inhibitor.[3]
Q3: I'm observing a paradoxical increase in ERK phosphorylation after adding my ERK inhibitor. Is this expected?
A: Yes, this phenomenon, known as paradoxical pathway activation, has been observed with some ERK inhibitors.[4] It can occur due to the disruption of negative feedback loops. ERK1/2 can phosphorylate and inactivate upstream components like SOS1, RAF1, and MEK1. By inhibiting ERK, this negative feedback is released, leading to hyperactivation of upstream kinases and, consequently, increased phosphorylation of ERK itself, even while its kinase activity is inhibited.[5] This is why it is crucial to measure the phosphorylation of a downstream substrate (like RSK), not just ERK phosphorylation, to confirm target inhibition.[2]
Q4: How can I definitively prove that my inhibitor is binding to this compound in my cells?
A: Direct evidence of target engagement in a cellular context can be obtained using a Cellular Thermal Shift Assay (CETSA). This powerful biophysical technique is based on the principle that when a ligand (your inhibitor) binds to its target protein (this compound), it stabilizes the protein, making it more resistant to heat-induced denaturation.[6][7] A shift in the melting temperature (Tm) of this compound in the presence of your inhibitor is considered direct proof of target engagement.[6]
Q5: What are the best orthogonal methods to validate an observed phenotype?
A: Relying on a single method is rarely sufficient. A robust validation approach involves using multiple, independent assays:
-
Biochemical Assay: Confirm direct inhibition of purified this compound enzymatic activity (e.g., using an ADP-Glo or TR-FRET assay).[8] This establishes the inhibitor's intrinsic potency.
-
Cellular Target Engagement: Use CETSA to confirm the inhibitor binds to this compound in intact cells.
-
Cellular Pathway Modulation: Use Western blotting to show a dose-dependent decrease in the phosphorylation of downstream substrates like RSK1.[2]
-
Phenotypic Assays: Use multiple inhibitors with different chemical scaffolds to see if they reproduce the same biological outcome. This helps distinguish on-target from off-target phenotypic effects.[1]
Troubleshooting Guide: Unexpected Results
This section provides a structured approach to diagnosing common problems.
Problem 1: Excessive Cytotoxicity
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a detailed dose-response curve to determine the IC50 for both cell viability and on-target inhibition (p-RSK). Use the lowest effective concentration.[1] |
| Off-target effects. | Compare the viability IC50 with the on-target IC50.[2] If they differ significantly, consider a kinome scan to identify potential off-target kinases.[1] Validate key findings with a second, structurally distinct ERK inhibitor. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.1%) and run a vehicle-only control.[1] |
| On-target toxicity in a highly dependent cell line. | This is common in cancer cells with MAPK pathway mutations.[1] Confirm that the timing of cell death correlates with the inhibition of downstream ERK signaling (e.g., p-RSK levels). |
Problem 2: Lack of Efficacy (No change in downstream signaling)
| Possible Cause | Suggested Solution |
| Compound instability or inactivity. | Prepare a fresh stock solution from powder. If possible, confirm the compound's identity and purity via analytical methods.[3] |
| Suboptimal dose or duration. | Perform a full dose-response and time-course experiment to find the optimal conditions for your specific cell line and experimental setup.[2][3] |
| Insufficient pathway activation. | Ensure your stimulus (e.g., growth factor) is potent and that you observe a robust increase in ERK phosphorylation in your positive controls.[2] |
| Cell permeability issues. | While less common with modern inhibitors, this can be a factor. If suspected, use a cell-free biochemical assay to confirm the inhibitor's potency against the purified kinase. |
Data on Common ERK1/2 Inhibitors
The selectivity of an inhibitor is a critical factor. The table below summarizes the biochemical potency of several widely used ERK1/2 inhibitors. Note that IC50 values can vary based on assay conditions.
| Inhibitor | ERK1 IC50 (nM) | This compound IC50 (nM) | Key Off-Targets (>50% inhibition @ 1µM) | Reference |
| Ulixertinib (BVD-523) | <0.3 | <0.3 | Minimal off-target activity reported.[9] | [9][10][11] |
| SCH772984 | 4 | 1 | Haspin, JNK1 (with altered binding modes).[11][12][13] | [11][12][13] |
| Ravoxertinib (GDC-0994) | 1.1 | 0.3 | Data not broadly published, but considered highly selective. | [11] |
| Temuterkib (LY3214996) | 5 | 5 | Data not broadly published, but considered highly selective. | [11] |
| VX-11e | 17 | 15 | Considered highly selective (>200-fold over other kinases). | [11] |
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Target Inhibition (p-RSK)
This protocol assesses the on-target activity of an this compound inhibitor by measuring the phosphorylation of a direct downstream substrate, RSK.[2]
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal pathway activity.
-
Pre-treat cells with a dose-range of the this compound inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate growth factor (e.g., 100 ng/mL EGF or 10% FBS) for 10-15 minutes to activate the ERK pathway.[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.[14]
-
-
Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.[14]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane overnight at 4°C with primary antibodies for phospho-RSK (p-RSK), total RSK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).[2]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
-
Data Analysis:
-
Quantify band intensities. A dose-dependent decrease in the p-RSK/total RSK ratio indicates on-target this compound inhibition.[2]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides direct evidence of inhibitor binding to this compound in a cellular environment.[6]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the this compound inhibitor at the desired concentration or with a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.[6]
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.[6]
-
Aliquot the cell suspension into PCR tubes for each temperature point.[6]
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[6][15] Include an unheated control.
-
-
Lysis and Fractionation:
-
Western Blot Analysis:
-
Quantify the protein concentration of the soluble fractions (BCA assay).
-
Perform a Western blot as described in Protocol 1, using an antibody against total this compound.
-
-
Data Analysis:
-
Quantify the this compound band intensity at each temperature for both vehicle- and inhibitor-treated samples.
-
Normalize the intensity of each band to the unheated control (set to 100% soluble).
-
Plot the percentage of soluble this compound against the temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates target stabilization and therefore, engagement.[6]
-
Protocol 3: Kinase Profiling (General Concept)
To identify off-targets, a broad kinase screen is the gold standard. This is typically performed as a service by specialized companies.
-
Assay Principle: The inhibitor is tested at one or more concentrations (e.g., 1 µM) against a large panel of purified protein kinases (e.g., >400 kinases).[16]
-
Methodology: Radiometric assays (e.g., HotSpot) or fluorescence-based assays (e.g., TR-FRET) are commonly used.[16][17] These assays measure the ability of each kinase to phosphorylate a specific substrate in the presence of the inhibitor.[17]
-
Data Output: The result is typically expressed as "% inhibition" at a given concentration. Hits (kinases inhibited above a certain threshold, e.g., >50%) are then followed up with IC50 determinations to quantify the potency of the off-target interaction.[9]
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stripping and Re-probing for Total ERK2 Analysis
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the proper stripping and re-probing of Western blots for the analysis of total ERK2, particularly after an initial probing for phosphorylated ERK (p-ERK).
Frequently Asked Questions (FAQs)
Q1: Why should I strip and re-probe my Western blot for total this compound analysis?
Stripping and re-probing a single Western blot allows for the detection of multiple proteins on the same membrane. This is particularly useful for comparing the levels of a phosphorylated protein (like p-ERK) to the total amount of that protein (total this compound), which serves as a loading control to normalize the p-ERK signal. This method conserves precious samples, saves time, and reduces the need to run multiple gels.[1]
Q2: Should I probe for p-ERK or total this compound first?
It is generally recommended to probe for the lower abundance or less immunogenic protein first. In the context of ERK signaling analysis, this often means probing for the phosphorylated form (p-ERK) first, as phospho-specific antibodies can be more sensitive and the phosphorylated protein is often less abundant than the total protein. After detecting p-ERK, the blot can be stripped and then re-probed for the more abundant total this compound.
Q3: Which type of membrane is best for stripping and re-probing?
Polyvinylidene difluoride (PVDF) membranes are highly recommended for stripping and re-probing procedures.[2] PVDF membranes are more durable and have a higher protein binding capacity and retention capability compared to nitrocellulose, which minimizes the loss of the target protein during the stripping process.[1][2]
Q4: Can I perform quantitative analysis comparing the signal before and after stripping?
No, it is not advisable to make direct quantitative comparisons of protein abundance before and after stripping.[1][3] The stripping process inevitably removes some of the protein from the membrane, which can lead to an underestimation of the protein levels in the re-probed blot.[1][3]
Q5: How do I know if the stripping was successful?
To confirm the efficiency of stripping, you should perform a control incubation after the stripping procedure. After stripping and washing, re-block the membrane and incubate it with only the secondary antibody used for the initial p-ERK detection. Then, add the chemiluminescent substrate and image the blot. If the stripping was successful, you should see no signal, indicating that the primary and secondary antibodies from the first probing have been effectively removed.[4] If a signal persists, a harsher stripping method or longer incubation time may be necessary.
Q6: My signal for total this compound is very weak after stripping and re-probing. What could be the cause?
Weak or no signal after re-probing can be due to several factors:
-
Protein Loss: The stripping process, especially harsh methods, can remove a significant amount of the target protein from the membrane.
-
Inefficient Antibody Binding: Residual stripping buffer components, such as β-mercaptoethanol, can denature the new primary antibody. Ensure thorough washing after stripping.[1]
-
Antibody Inactivity: Ensure the total this compound antibody is active and used at the optimal concentration.
-
Insufficient Initial Protein Load: If the initial amount of protein loaded on the gel was low, the amount remaining after stripping may be below the detection limit.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent signal from the first probe (p-ERK) after stripping. | Incomplete removal of primary and/or secondary antibodies. | Increase the incubation time in the stripping buffer. Use a harsher stripping method (e.g., switch from a mild, low-pH buffer to a harsh buffer with SDS and β-mercaptoethanol). Ensure the stripping buffer is fresh and at the recommended temperature. |
| High background on the re-probed blot for total this compound. | Incomplete blocking after stripping. The stripping process can remove blocking proteins. | Always perform a new blocking step after stripping and before incubating with the new primary antibody.[3] Ensure the blocking buffer is appropriate for your antibody. |
| No or very weak signal for total this compound on the re-probed blot. | Excessive loss of protein during stripping. The stripping conditions were too harsh. | Use a milder stripping protocol. Reduce the incubation time or temperature of the stripping step. Ensure you are using a PVDF membrane to maximize protein retention.[1][2] |
| Residual stripping buffer interfering with the new antibody. | Wash the membrane extensively with PBS or TBS-T after stripping to completely remove the stripping buffer.[1] | |
| The total this compound antibody is not working optimally. | Confirm the activity of your total this compound antibody on a fresh, unstripped blot. Optimize the antibody concentration. | |
| Patchy or uneven signal on the re-probed blot. | The membrane may have dried out at some point. | Ensure the membrane remains wet throughout the entire stripping and re-probing process.[3] |
| Uneven agitation during incubation steps. | Use an orbital shaker to ensure even distribution of buffers and antibodies. |
Comparison of Stripping Methods
| Method | Key Components | Mechanism of Action | Advantages | Disadvantages |
| Mild Stripping | Glycine-HCl (low pH), SDS | Low pH alters the conformation of the antibody, disrupting the antigen-antibody interaction.[4] | Gentler on the target protein, resulting in less protein loss.[3] Suitable for antibodies with lower affinity. | May be less effective at removing high-affinity antibodies. |
| Harsh Stripping | Tris-HCl, SDS, β-mercaptoethanol, Heat | Detergent (SDS) and a reducing agent (β-mercaptoethanol) at an elevated temperature break the bonds holding the antibodies to the antigen.[4] | More effective at removing high-affinity antibodies. | Can lead to significant protein loss from the membrane.[3] The use of β-mercaptoethanol requires a fume hood. |
Experimental Protocol: Stripping and Re-probing for Total this compound
This protocol assumes you have already performed a Western blot for p-ERK using a chemiluminescent detection method on a PVDF membrane.
Materials:
-
Western blot membrane previously probed for p-ERK
-
Mild Stripping Buffer: 1.5g glycine, 0.1g SDS, 1ml Tween 20, in 100ml distilled water, pH adjusted to 2.2.
-
Harsh Stripping Buffer: 62.5 mM Tris-HCl (pH 6.7), 100 mM β-mercaptoethanol, and 2% SDS.
-
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween 20.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
Primary antibody for total this compound.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Initial Wash: After detecting p-ERK, wash the membrane briefly in TBST to remove any residual chemiluminescent substrate.
-
Stripping (Mild Method Recommended Initially):
-
Incubate the membrane in Mild Stripping Buffer for 10-20 minutes at room temperature with gentle agitation.
-
If the p-ERK signal was very strong or if the mild stripping is ineffective, proceed to the harsh method.
-
Harsh Stripping (perform in a fume hood): Incubate the membrane in Harsh Stripping Buffer for 30 minutes at 50°C with gentle agitation.
-
-
Thorough Washing:
-
After stripping, wash the membrane extensively to remove all traces of the stripping buffer.
-
Wash 3-4 times for 5-10 minutes each with a large volume of TBST.
-
-
Verification of Stripping (Crucial Step):
-
Block the stripped membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with only the HRP-conjugated secondary antibody (the same one used for p-ERK detection) for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Apply the chemiluminescent substrate and expose the membrane. No signal should be detected if stripping was successful.[4] If a signal is present, repeat the stripping procedure.
-
-
Re-probing for Total this compound:
-
Once stripping is confirmed, proceed with the standard Western blot protocol.
-
Block the membrane again in fresh Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for total this compound at its optimal dilution in Blocking Buffer, typically overnight at 4°C.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and image the blot to detect the total this compound signal.
-
Visualizations
Caption: Workflow for stripping and re-probing a Western blot for sequential p-ERK and total this compound detection.
Caption: Troubleshooting flowchart for common issues in Western blot stripping and re-probing.
References
Technical Support Center: Optimizing Serum Starvation for ERK Pathway Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize serum starvation conditions for studying the Extracellular signal-regulated kinase (ERK) pathway.
Frequently Asked questions (FAQs)
Q1: What is the primary purpose of serum starvation in ERK pathway studies?
A1: The primary goal of serum starvation is to reduce the basal level of activity in signaling pathways, including the ERK/MAPK pathway. Serum is a complex mixture of growth factors, cytokines, and hormones that can activate various signaling cascades. By removing serum, researchers aim to synchronize the cell population in a quiescent state (G0 phase of the cell cycle), thereby minimizing background signaling and allowing for a clearer detection of ERK activation upon specific stimulation.[1][2][3]
Q2: How long should I serum starve my cells?
A2: The optimal duration of serum starvation is cell-type dependent and should be determined empirically.[4] Common timeframes range from 4 to 24 hours.[5][6][7] Prolonged starvation (beyond 48 hours) can induce stress, autophagy, and apoptosis, which can interfere with the experimental results.[8][9] It is recommended to perform a time-course experiment to identify the window that provides the lowest basal p-ERK levels without compromising cell viability.
Q3: Can serum starvation itself activate the ERK pathway?
A3: Yes, paradoxically, serum starvation can lead to the activation of the ERK pathway in some cell types.[8][9][10][11] This can be due to various stress responses, including the production of reactive oxygen species (ROS) or the downregulation of MAP kinase phosphatases that normally inactivate ERK.[8][9] If you observe high basal p-ERK levels after starvation, it is crucial to troubleshoot the conditions.
Q4: What are the alternatives to complete serum starvation?
A4: If complete serum starvation induces stress or cell death, using a low-serum medium (e.g., 0.1-0.5% serum) is a common alternative.[12] This can help maintain cell health while still significantly reducing the concentration of growth factors to lower basal signaling.
Q5: How does cell density affect serum starvation and ERK signaling?
A5: Cell density can significantly impact ERK signaling. High cell density can lead to contact inhibition, which may suppress ERK activity.[13][14] Conversely, very low cell density can also affect cell health and signaling. It is important to maintain a consistent and optimal cell density (often 70-80% confluency) across experiments to ensure reproducibility.[15]
Troubleshooting Guide
High Basal Phospho-ERK Levels After Serum Starvation
| Potential Cause | Troubleshooting Steps |
| Paradoxical ERK Activation | Some cell lines respond to the stress of serum withdrawal by activating ERK.[8][9][10][11] Perform a time-course of serum starvation (e.g., 2, 4, 8, 16, 24 hours) to identify a time point with minimal p-ERK levels. |
| Cell Density | Plating cells too sparsely or too densely can affect basal signaling. Aim for a consistent confluency of 70-80% at the time of starvation and stimulation.[15] |
| Contamination | Mycoplasma or other microbial contamination can activate stress signaling pathways. Regularly test cell cultures for contamination. |
| Medium Composition | The formulation of the basal medium (e.g., high vs. low glucose) can influence cellular stress responses.[2] Ensure consistency in the medium used. |
| Incomplete Removal of Serum | Residual serum from the growth medium can lead to persistent ERK activation. Wash cells with sterile PBS or serum-free medium before adding the starvation medium.[16] |
No or Weak ERK Activation Upon Stimulation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Starvation Time | Prolonged serum starvation can lead to the downregulation of receptors or other signaling components. Optimize the starvation duration as described above. |
| Stimulant Potency/Concentration | Verify the activity and concentration of your stimulating agent (e.g., growth factor). Perform a dose-response curve to determine the optimal concentration. |
| Timing of Stimulation | ERK activation is often transient, peaking within minutes of stimulation and then declining.[3] Perform a time-course of stimulation (e.g., 0, 2, 5, 10, 15, 30 minutes) to capture the peak response. |
| Cell Health | Ensure cells are healthy and not overly confluent before and during the experiment. Visually inspect cells for signs of stress or death. |
| Western Blotting Issues | Ensure proper protein extraction with phosphatase and protease inhibitors, correct antibody dilutions, and adequate exposure times during detection.[17][18][19] |
Quantitative Data Summary
The following tables summarize the impact of different experimental parameters on basal and stimulated ERK phosphorylation. The values are illustrative and should be optimized for your specific cell line and experimental conditions.
Table 1: Effect of Serum Starvation Duration on Basal p-ERK Levels
| Cell Line | Starvation Duration (hours) | Basal p-ERK/Total ERK Ratio (Normalized to non-starved) |
| HEK293 | 0 | 1.00 |
| 4 | 0.45 | |
| 8 | 0.25 | |
| 16 | 0.15 | |
| 24 | 0.18 | |
| HeLa | 0 | 1.00 |
| 2 | 0.60 | |
| 4 | 0.30 | |
| 8 | 0.20 | |
| 16 | 0.22 |
Table 2: Effect of Serum Concentration During Starvation on Basal and Stimulated p-ERK Levels
| Cell Line | Serum Concentration (%) | Basal p-ERK/Total ERK Ratio | Stimulated p-ERK/Total ERK Ratio (e.g., with EGF) |
| A431 | 10 (no starvation) | 0.85 | 1.50 |
| 1 | 0.30 | 2.50 | |
| 0.5 | 0.15 | 3.80 | |
| 0 (complete starvation) | 0.10 | 4.50 |
Table 3: Effect of Cell Density on Basal p-ERK Levels
| Cell Line | Cell Confluency (%) | Basal p-ERK/Total ERK Ratio (Normalized to 50% confluency) |
| MDCK | 30 | 1.20 |
| 50 | 1.00 | |
| 70 | 0.85 | |
| 90 | 0.60 | |
| 100 | 0.40 |
Experimental Protocols
Protocol 1: Serum Starvation and Stimulation for Western Blot Analysis of p-ERK
-
Cell Seeding: Plate cells in complete growth medium (e.g., DMEM with 10% FBS) and allow them to adhere and grow to 70-80% confluency.[15]
-
Washing: Gently aspirate the growth medium. Wash the cells twice with sterile, pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any residual serum.[16]
-
Serum Starvation: Add pre-warmed serum-free or low-serum medium to the cells. Incubate for the optimized duration (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Stimulation: Prepare your stimulating agent (e.g., EGF) in serum-free medium at the desired concentration. Aspirate the starvation medium and add the stimulant-containing medium to the cells. Incubate for the desired time (e.g., 5-15 minutes) at 37°C.[18]
-
Cell Lysis: Immediately after stimulation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17][18][19]
-
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[17][18]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a suitable method (e.g., BCA assay).[18]
Protocol 2: Western Blotting for p-ERK and Total ERK
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[18]
-
SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-PAGE gel (e.g., 10-12%). Run the gel until adequate separation of proteins is achieved.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) at the recommended dilution (e.g., 1:1000 - 1:2000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[17][18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at the recommended dilution (e.g., 1:5000 - 1:10,000 in 5% milk/TBST) for 1 hour at room temperature.[17][18]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]
-
Stripping and Re-probing (Total ERK): To normalize the p-ERK signal, the membrane can be stripped of the antibodies and re-probed with an antibody for total ERK. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then follow steps 5-8 using a primary antibody for total ERK.[20]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Visualizations
Caption: The canonical ERK/MAPK signaling pathway.
Caption: Experimental workflow for p-ERK analysis.
Caption: Troubleshooting high basal p-ERK.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The time course of Akt and ERK activation on XIAP expression in HEK 293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. Serum Starvation-induced ROS Production Activates the ERK-AP-1-TfR1 Pathway to Up-regulate Survivin to Support Nasopharyngeal Carcinoma Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Starvation-induced ROS Production Activates the ERK-AP-1-TfR1 Pathway to Up-regulate Survivin to Support Nasopharyngeal Carcinoma Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 13. Cell Density-Dependent Increase in Tyrosine-Monophosphorylated ERK2 in MDCK Cells Expressing Active Ras or Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Density-Dependent Increase in Tyrosine-Monophosphorylated this compound in MDCK Cells Expressing Active Ras or Raf | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for monitoring the endosomal trafficking of membrane proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. 3.4. Western Blotting and Detection [bio-protocol.org]
Technical Support Center: Developing Isoform-Specific ERK2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on isoform-specific ERK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing isoform-specific this compound inhibitors?
A1: The main challenge is the high degree of similarity between ERK1 and this compound. Human ERK1 and this compound share 84% amino acid sequence identity, and their ATP-binding pockets, the target for most small molecule inhibitors, are nearly identical.[1][2][3] This makes it difficult to design compounds that selectively bind to this compound without also inhibiting ERK1.[1] Additionally, both isoforms are part of the highly conserved MAPK signaling pathway, and achieving selectivity against other kinases like p38 and JNK is also a significant hurdle.[1]
Q2: Why is isoform specificity for this compound therapeutically important?
A2: While ERK1 and this compound have many overlapping functions, genetic studies have shown they are not functionally redundant.[2] For instance, this compound knockout in mice is embryonic lethal, whereas ERK1 knockout mice are viable, suggesting distinct physiological roles.[2] Developing this compound-specific inhibitors could lead to more targeted therapies with potentially fewer off-target effects and reduced toxicity compared to pan-ERK inhibitors.[1] This specificity may be crucial for treating diseases where this compound signaling is the primary driver, such as in certain cancers with specific MAPK pathway mutations.[4][5]
Q3: What is the mechanism of action for most this compound inhibitors?
A3: The majority of small molecule this compound inhibitors are ATP-competitive.[6] This means they bind to the ATP-binding pocket of the this compound enzyme, preventing the binding of ATP and thereby blocking the phosphorylation of downstream substrates.[5][6] This action inhibits the propagation of signals through the MAPK/ERK pathway, which is critical for cellular processes like proliferation and survival.[6][7] Some newer strategies are exploring non-ATP-competitive inhibitors that target other sites, such as the substrate docking domain, to achieve better selectivity.[4][8][9]
Q4: My this compound inhibitor shows toxicity at concentrations where I don't see significant target inhibition. What could be the cause?
A4: This issue can arise from several factors. One common cause is off-target effects, where the inhibitor binds to and affects other kinases or cellular proteins, leading to cytotoxicity.[6] It is also possible that the solvent used to dissolve the inhibitor (e.g., DMSO) is causing toxicity at the concentrations being used.[6] Finally, impurities in the inhibitor stock could also contribute to cell death.[6]
Troubleshooting Guides
Issue 1: Lack of ERK Phosphorylation Inhibition
Problem: My ERK inhibitor is not reducing the levels of phosphorylated ERK (p-ERK) in my cell line.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor preparation or storage | Verify that the inhibitor was dissolved in the appropriate solvent and stored at the recommended temperature to prevent degradation.[10] |
| Suboptimal inhibitor concentration or treatment duration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and vary the treatment time to find the optimal conditions for your specific cell line.[6] |
| High cell confluency | Ensure that cells are at an appropriate confluency at the time of treatment, as high density can alter signaling pathway activity.[10] |
| Technical issues with p-ERK detection (e.g., Western blot) | Use a lysis buffer containing phosphatase and protease inhibitors to preserve ERK's phosphorylation state. Ensure that the primary antibodies for both p-ERK and total ERK are specific and used at the correct dilutions.[10] |
Issue 2: High Cell Death at Expected Effective Concentrations
Problem: My this compound inhibitor is causing significant cell death at concentrations where I expect to see specific inhibition of this compound activity.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high for the specific cell line | Conduct a detailed dose-response curve to determine the IC50 for cell viability. Start with a much lower concentration range to find the lowest effective concentration with minimal toxicity.[6] |
| Off-target effects of the inhibitor | Use the lowest effective concentration possible. If available, include a structurally similar but inactive compound as a negative control. Validate key findings with a second ERK inhibitor that has a different chemical scaffold.[6] Consider performing a kinome scan to identify potential off-target kinases.[6] |
| Solvent toxicity (e.g., DMSO) | Ensure the final solvent concentration is consistent across all experimental conditions and is at a non-toxic level for your cell line (typically ≤ 0.1%).[6] |
Quantitative Data Summary
The following tables summarize the inhibitory activities of several well-characterized ERK inhibitors. Note that IC50 and Ki values can vary depending on the specific assay conditions.
Table 1: Biochemical Activity of Representative ERK Inhibitors
| Inhibitor | ERK1 IC50 (nM) | This compound IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| Ulixertinib (BVD-523) | <0.3 (Ki) | <0.3 (Ki) | - | [11] |
| Ravoxertinib (GDC-0994) | 1.1 | 0.3 | - | [12] |
| SCH772984 | 4 | 1 | - | [12][13] |
| Temuterkib (LY3214996) | 5 | 5 | - | [11][12] |
| MK-8353 | 4 | 1 | - | [11] |
| VX-11e | 17 | 15 | >200-fold selective | [12] |
| FR 180204 | 310 (Ki) | 140 (Ki) | - | [12] |
Table 2: Cellular Activity of a Hypothetical this compound Inhibitor (this compound-IN-4)
| Parameter | Value | Description |
| p-RSK EC50 | 100 nM | Concentration for 50% reduction of phosphorylated RSK (a direct this compound substrate) in a cellular context.[5] |
| Cell Proliferation GI50 | 200 nM | Concentration for 50% inhibition of cell growth.[5] |
Key Experimental Protocols and Visualizations
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates fundamental cellular processes.[7] Extracellular signals, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of Ras.[14][15] Activated Ras then initiates a phosphorylation cascade, activating Raf, which in turn activates MEK1/2.[7][14] Finally, MEK1/2 phosphorylates and activates ERK1 and this compound, which then phosphorylate numerous downstream substrates in the cytoplasm and nucleus, influencing processes like cell proliferation, differentiation, and survival.[7][16]
Caption: The canonical MAPK/ERK signaling pathway.
Experimental Workflow: Kinase Inhibitor Screening Cascade
A typical workflow for validating an this compound inhibitor involves a multi-tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to confirm on-target activity in a biological context, and finally assessing the inhibitor's effects on cellular phenotypes.
Caption: A typical workflow for this compound inhibitor validation.
Detailed Methodologies
Biochemical Kinase Assay (e.g., ADP-Glo™)
Objective: To determine the in vitro potency (IC50) of a compound against purified this compound kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified this compound enzyme, a suitable substrate (e.g., myelin basic protein), and the test inhibitor at various concentrations in kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[5]
Phospho-ERK Western Blot
Objective: To measure the phosphorylation status of ERK1/2 in cells as a direct indicator of its activation state and the inhibitor's efficacy.
Protocol:
-
Cell Treatment: Seed cells and treat with the this compound inhibitor at various concentrations and for different durations.
-
Cell Lysis: Wash cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK or a loading control (e.g., β-actin).
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement by measuring the thermal stabilization of this compound in the presence of the inhibitor within a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble this compound remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble this compound as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoform-selective activity-based profiling of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A Novel Class of Common Docking Domain Inhibitors That Prevent this compound Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating ERK2 Antibody Specificity for Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of ERK2 antibodies for Western blotting applications.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to validate a new this compound antibody for Western blotting?
A1: Before beginning your experiments, it is crucial to confirm that the antibody has been previously validated for Western blotting. Look for information on the manufacturer's datasheet regarding the immunogen used to generate the antibody. For this compound, which is highly conserved, an antibody generated against a recombinant fragment of human MAPK1 (this compound) is a good starting point.[1] You should also check for publications that have successfully used the same antibody, paying attention to the experimental conditions.[2]
Q2: I am seeing non-specific bands in my Western blot. What are the common causes and solutions?
A2: Non-specific bands can arise from several factors. The antibody concentration may be too high, leading to off-target binding. In this case, titrating the primary and secondary antibody concentrations is recommended.[3][4] Another common issue is insufficient blocking, which can be addressed by increasing the blocking time or trying a different blocking agent, such as bovine serum albumin (BSA) or non-fat milk.[3][4] Additionally, ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent protein degradation, which can appear as lower molecular weight bands.[5] If the issue persists, consider that some antibodies may cross-react with other proteins.
Q3: My this compound band is very weak or absent. How can I troubleshoot this?
A3: A weak or absent signal can be due to several reasons. First, ensure you are loading a sufficient amount of protein; for whole-cell extracts, 20-30 µg per lane is a good starting point.[5] The primary antibody may be inactive, so using a new or previously validated antibody is advisable.[3] Inefficient protein transfer from the gel to the membrane can also be a cause; you can check the transfer efficiency by staining the membrane with Ponceau S.[6] Finally, confirm that your detection substrate is not expired and that you are exposing the blot for an adequate amount of time.[4]
Q4: How can I be sure the band I am detecting is indeed this compound?
A4: To definitively validate that your antibody is specific to this compound, several key experiments are recommended. These include siRNA-mediated knockdown of this compound, treatment with a MEK inhibitor to modulate this compound phosphorylation, and in some cases, immunoprecipitation followed by mass spectrometry.[7][8][9] Successful execution of these validation experiments provides strong evidence of antibody specificity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Multiple Bands | Antibody concentration too high. | Titrate primary and secondary antibody concentrations.[3][4] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).[4][10] | |
| Protein degradation. | Ensure lysis buffer contains protease and phosphatase inhibitors.[5] | |
| Non-specific antibody binding. | Optimize antibody dilution and blocking conditions.[3] | |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (20-30 µg for cell lysates).[5] |
| Inactive primary antibody. | Use a new or previously validated antibody.[3] | |
| Inefficient protein transfer. | Optimize transfer time and conditions; check transfer with Ponceau S staining.[6] | |
| Expired detection reagent. | Use fresh enhanced chemiluminescence (ECL) substrate.[4] | |
| High Background | Antibody concentration too high. | Reduce primary and secondary antibody concentrations.[4] |
| Insufficient washing. | Increase the number and duration of washes with TBST.[10] | |
| Contaminated buffers or equipment. | Prepare fresh buffers and ensure all equipment is clean.[4] | |
| Membrane dried out. | Ensure the membrane is always covered in buffer during incubations and washes.[4] |
Experimental Protocols for Antibody Validation
A critical aspect of antibody validation is demonstrating specificity through controlled experiments. Below are detailed protocols for key validation assays.
Protocol 1: siRNA-Mediated Knockdown of this compound
This protocol uses small interfering RNA (siRNA) to specifically reduce the expression of this compound, which should result in a corresponding decrease in the signal from a specific antibody in a Western blot.
Methodology:
-
Cell Culture and Transfection:
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.[12]
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[12]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary this compound antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an ECL substrate.
-
Probe the same blot for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[12]
-
Expected Outcome: A significant reduction in the band intensity at the molecular weight of this compound (~42 kDa) in the siRNA-treated sample compared to the scramble control indicates antibody specificity.[13]
Protocol 2: MEK Inhibitor Treatment to Validate Phospho-ERK Antibodies
This protocol validates the specificity of a phospho-ERK1/2 antibody by treating cells with a MEK inhibitor, which blocks the phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[12]
-
Pre-treat cells with a MEK inhibitor (e.g., U0126 or Selumetinib) at an effective concentration for 1-2 hours.[14][15]
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.[12]
-
-
Lysate Preparation and Western Blotting:
Expected Outcome: The phospho-ERK1/2 signal should be strong in the stimulated, untreated cells and significantly reduced in the cells pre-treated with the MEK inhibitor.[14][15] The total ERK1/2 levels should remain constant across all conditions.[14]
| Treatment | Expected p-ERK Signal | Expected Total ERK Signal |
| Untreated, Unstimulated | Low/Basal | Present |
| Untreated, Stimulated | High | Present |
| MEK Inhibitor, Stimulated | Low/Absent | Present |
Protocol 3: Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS is a powerful method to definitively identify the protein(s) that an antibody binds to in a complex mixture like a cell lysate.[17]
Methodology:
-
Immunoprecipitation:
-
Lyse cells in a non-denaturing buffer to preserve protein interactions.
-
Incubate the cell lysate with the this compound antibody to form an antibody-antigen complex.
-
Capture the complex using Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Mass Spectrometry:
-
The eluted proteins are digested into peptides.
-
The peptides are analyzed by mass spectrometry to determine their amino acid sequences.
-
The identified peptides are then matched to proteins in a database to identify the protein(s) immunoprecipitated by the antibody.[17]
-
Expected Outcome: The primary protein identified by mass spectrometry should be this compound (MAPK1). The identification of other proteins could indicate either interacting partners or non-specific binding, which would require further investigation.[7]
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and the underlying biology, the following diagrams illustrate key workflows and signaling pathways.
Caption: Experimental workflows for this compound antibody validation.
References
- 1. This compound Antibody - Novatein Biosciences [novateinbio.com]
- 2. This compound antibody | antibody review based on formal publications [labome.com]
- 3. benchchem.com [benchchem.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MEK inhibitors induce Akt activation and drug resistance by suppressing negative feedback ERK‐mediated HER2 phosphorylation at Thr701 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 12. benchchem.com [benchchem.com]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Basal Subtype and MAPK/ERK Kinase (MEK)-Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Minimizing Variability in Quantitative ERK Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in quantitative Extracellular Signal-Regulated Kinase (ERK) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in quantitative ERK assays?
Variability in quantitative ERK assays can arise from multiple factors throughout the experimental workflow. Key sources include:
-
Cell Culture and Handling: Inconsistencies in cell seeding density, passage number, and serum starvation can significantly impact baseline and stimulated ERK activity.[1][2] Over-confluency or overly sparse cultures can alter signaling pathways and cellular responses.[2][3]
-
Reagent Preparation and Handling: Improperly prepared or stored reagents, such as inhibitors and antibodies, can lead to inconsistent results.[2] Multiple freeze-thaw cycles of stock solutions should be avoided.[2]
-
Assay Protocol Execution: Variations in incubation times, washing steps, and reagent addition can introduce significant error, especially in plate-based assays.[4]
-
Lysis Procedure: Incomplete cell lysis or variable phosphatase and protease activity can affect the integrity of phosphorylated ERK (p-ERK).[3] Using fresh, ice-cold lysis buffer with inhibitors is crucial.[3]
-
Data Normalization: The method used to normalize p-ERK levels, such as normalization to total ERK or a housekeeping protein, can impact the final quantitative results.[3][5]
Q2: How can I reduce variability originating from cell culture?
To minimize variability from cell culture, adhere to the following best practices:
-
Consistent Seeding Density: Plate cells at a density that ensures they reach 70-80% confluency at the time of the experiment.[3]
-
Low Passage Number: Use cells with a consistent and low passage number to avoid phenotypic drift.[2]
-
Serum Starvation: To reduce basal p-ERK levels, serum-starve cells for a consistent period (e.g., 12-24 hours) in a low-serum or serum-free medium before stimulation.[1][3]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase during the experiment.[2]
Q3: My p-ERK signal is weak, but my total ERK signal is strong in my Western blot. What could be the cause?
This issue often points to problems with preserving or detecting the phosphorylated form of ERK. Potential causes and solutions include:
-
Suboptimal Pathway Activation: The basal level of p-ERK in your cells may be too low, or the stimulation may be insufficient. Consider including a positive control, such as EGF stimulation, to ensure the pathway can be activated.[3]
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate p-ERK during cell lysis. Always use fresh, ice-cold lysis buffer supplemented with freshly added phosphatase and protease inhibitors.[3] Keep samples on ice at all times.[3]
-
Incorrect Blocking Reagent: For phospho-protein detection, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is generally recommended over milk, as milk contains phosphoproteins that can increase background.[3]
Q4: I'm observing a significant "edge effect" in my 96-well plate-based ERK assay. How can I mitigate this?
Edge effects, where wells on the periphery of the plate show different results from interior wells, are a common issue in plate-based assays. To minimize this:
-
Proper Incubation: Ensure uniform temperature across the plate during incubations. Avoid stacking plates.
-
Increase Reaction Volume: Increasing the total volume in the wells can sometimes help reduce the impact of evaporation.[1]
-
Avoid Outer Wells: If the problem persists, consider not using the outer rows and columns of the 96-well plate for experimental samples.[6]
-
Pre-incubation: A pre-incubation of the plate at room temperature for 30 minutes before agonist addition can help reduce edge effects.[7]
Troubleshooting Guides
Table 1: Troubleshooting High Variability in Western Blot Results
| Issue | Possible Cause | Suggested Solution |
| Inconsistent band intensity between replicates | Uneven protein loading. | Quantify protein concentration accurately using a BCA assay and load equal amounts of protein for each sample.[3] |
| Inconsistent transfer of proteins to the membrane. | Optimize transfer conditions (voltage, time) and ensure good contact between the gel and membrane.[3] | |
| High background noise | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., 5% BSA in TBST).[3] |
| Insufficient washing. | Increase the number and duration of TBST washes after antibody incubations.[3] | |
| Primary or secondary antibody concentration is too high. | Titrate antibody concentrations to find the optimal dilution. | |
| Difficulty in normalizing p-ERK to Total ERK | Inefficient stripping of the membrane before re-probing. | Ensure complete removal of the primary and secondary antibodies from the first blot by optimizing the stripping protocol.[3] |
| Loss of protein during stripping. | Use a mild stripping buffer and minimize the stripping time.[8] |
Table 2: Troubleshooting Inconsistent Results in ELISA/Plate-Based Assays
| Issue | Possible Cause | Suggested Solution |
| High coefficient of variation (CV) between replicate wells | Inaccurate pipetting. | Use calibrated multichannel pipettes and ensure consistent technique. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate seeding techniques to distribute cells evenly.[2] | |
| Temperature gradients across the plate during incubation. | Ensure the incubator provides uniform heating and avoid stacking plates. | |
| Low signal-to-noise ratio | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal cell density that maximizes the signal window.[1][9] |
| Inefficient cell lysis. | Optimize lysis buffer composition and incubation time to ensure complete release of cellular contents.[6] | |
| Insufficient agonist/inhibitor incubation time. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line and compound.[1] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK1/2 and Total ERK1/2
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[8]
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microfuge tube.[8]
-
Incubate on ice for 30 minutes with periodic vortexing.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[8]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 to 1:2000 dilution) overnight at 4°C.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with an HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Add ECL substrate and capture the chemiluminescent signal.[3]
-
-
Stripping and Re-probing for Total ERK:
-
Data Analysis:
-
Quantify band intensities for both p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.[8]
-
Visualizations
References
- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
resolving ERK1 and ERK2 bands on a western blot
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols for resolving ERK1 and ERK2 bands on a Western blot.
Frequently Asked Questions (FAQs)
Q1: Why am I only seeing one band for ERK1/2 when I expect two?
A1: This is a common issue due to the small difference in molecular weight between ERK1 (p44) and this compound (p42).[1] Several factors can cause the bands to merge:
-
Inadequate Gel Resolution: The percentage of your SDS-PAGE gel may be too low to separate proteins of similar sizes.
-
Suboptimal Electrophoresis Conditions: Running the gel at too high a voltage can generate heat, causing bands to become diffuse and merge.[2]
-
Cell or Tissue Type: Some cell lines or tissues predominantly express one isoform over the other, which can make the second band appear very faint or absent.[2]
Q2: What is the precise molecular weight difference between ERK1 and this compound?
A2: ERK1 has a molecular weight of approximately 44 kDa, while this compound is around 42 kDa.[3][4] This 2 kDa difference requires optimized gel electrophoresis conditions for clear separation. Human ERK1 and this compound share 84% amino acid sequence identity.[3]
Q3: How can I improve the separation of ERK1 and this compound bands on my Western blot?
A3: To achieve better resolution, consider the following modifications to your protocol:
-
Increase Gel Percentage: Use a higher percentage acrylamide (B121943) gel, such as 10%, 12%, or even 15%.[2][5][6] Higher percentage gels provide greater resistance, improving the separation of smaller proteins.
-
Optimize Running Conditions: Run the gel at a lower voltage (e.g., 100-120V) for a longer duration.[4][7] This slower migration allows for better separation between the two isoforms.
-
Extend the Run Time: Continue the electrophoresis even after the dye front has run off the bottom of the gel.[2][6] This can significantly increase the distance between the 44 kDa and 42 kDa bands. Monitor the migration of your protein ladder to avoid losing your proteins of interest.
Q4: My phospho-ERK (p-ERK) signal is strong, but my total-ERK signal is weak or absent after stripping and reprobing. What should I do?
A4: Aggressive stripping protocols can remove a significant amount of protein from the membrane, leading to a weaker signal upon reprobing.[8]
-
Use a Mild Stripping Buffer: Employ a gentler stripping buffer, potentially with a slightly warmed solution, to preserve the protein on the membrane.[4]
-
Run Parallel Gels: To avoid stripping altogether, run two identical gels in parallel.[8] Probe one membrane for p-ERK and the other for total ERK. This method provides the most reliable data for normalization.
-
Optimize Antibody Concentrations: A very strong signal for p-ERK might necessitate a long exposure time, which can make a subsequent weaker total-ERK signal harder to detect. Ensure antibody dilutions are optimized.[9]
Q5: When quantifying my results, should I measure both ERK bands together or each one separately?
A5: The method of quantification depends on your research question.
-
Combined Quantification: For most applications focused on the general activation of the ERK pathway, you can quantify both bands together.[2] Draw a region of interest (ROI) that encompasses both p-ERK1 and p-ERK2 and normalize this to the combined signal from total ERK1 and total this compound.[10]
-
Separate Quantification: If you are investigating isoform-specific effects, you should quantify each band separately.[10] Normalize the p-ERK1 signal to total ERK1, and the p-ERK2 signal to total this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Merged or Poorly Resolved Bands | Gel percentage is too low. | Use a higher percentage gel (10-15%).[2][5] |
| Electrophoresis was run too fast (high voltage). | Reduce the voltage to 100-120V and run the gel for a longer period.[4][6] | |
| Run time was too short. | Extend the electrophoresis time, allowing the protein ladder bands below 50 kDa to run off the gel if necessary.[6] | |
| Weak or No Signal | Insufficient protein loaded. | Load 20-40 µg of total protein lysate per lane.[7] |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer.[7] For higher molecular weight proteins, consider reducing methanol (B129727) in the transfer buffer.[9] | |
| Primary or secondary antibody concentration is too low. | Optimize antibody dilutions. Try incubating the primary antibody overnight at 4°C.[2][11] | |
| Protein degradation. | Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[9] | |
| High Background | Blocking is insufficient. | Block for at least 1 hour at room temperature. Consider changing the blocking agent (e.g., 5% BSA instead of non-fat milk, or vice versa).[7] |
| Antibody concentration is too high. | Increase the dilution of your primary and/or secondary antibodies.[9] | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST after antibody incubations.[9] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Ensure your antibody is validated for the target and species. Use specific antibodies to reduce non-specific binding.[12] |
| Too much protein loaded. | Overloading the gel can lead to non-specific antibody binding. Try loading less protein.[9][12] | |
| Post-translational modifications (PTMs). | PTMs like glycosylation or phosphorylation can cause shifts in band size. Consult protein databases like UniProt to check for known isoforms or modifications.[9] |
Experimental Protocols & Quantitative Data
Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| SDS-PAGE Gel | 10-15% Acrylamide | Higher percentages yield better resolution for 42/44 kDa proteins.[2][5][6] |
| Protein Load | 20-40 µg / lane | Adjust based on target protein abundance. Overloading can cause smearing.[7] |
| Running Voltage | 100-120 V | Slower, longer runs improve band separation.[4][7] |
| Transfer | 1-2 hours at 100 V (wet transfer) | Ensure complete transfer, especially for the 44 kDa ERK1 band. Confirm with Ponceau S stain.[7] |
| Primary Antibody | As per manufacturer's recommendation (e.g., 1:500 - 1:10,000) | Incubate overnight at 4°C with gentle agitation for optimal signal.[2][4] |
| Blocking Buffer | 5% BSA or Non-fat dry milk in TBST | Block for at least 1 hour at room temperature. Some antibodies perform better in BSA vs. milk.[7][13] |
Detailed Protocol: Western Blot for p-ERK and Total ERK
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting for p-ERK:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., anti-Phospho-p44/42 MAPK (Thr202/Tyr204)) diluted in 5% BSA/TBST overnight at 4°C.[7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate.
-
Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.[7]
-
-
Stripping and Reprobing for Total ERK (Optional):
Visual Guides
Caption: Simplified diagram of the core MAPK/ERK signaling cascade.
Caption: A step-by-step workflow for troubleshooting poor ERK1/2 band separation.
References
- 1. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. bosterbio.com [bosterbio.com]
best practices for handling and storing active ERK2 enzyme
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing active ERK2 enzyme, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for active this compound enzyme?
A1: To maintain optimal activity, active this compound enzyme should be stored at –80°C.[1] It is supplied in a storage buffer containing components that preserve its stability, such as 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.25 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA, 0.1 mM PMSF, 25% glycerol, and 7 mM glutathione.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to a significant loss of enzyme activity.[1][2] Upon receiving the enzyme, it is best practice to aliquot it into smaller, single-use volumes to minimize the number of times the main stock is thawed.
Q2: How should I handle active this compound enzyme during an experiment?
A2: When preparing for an experiment, thaw the enzyme on ice and keep it on ice throughout the procedure.[1] Dilute the enzyme to the desired working concentration using a suitable kinase assay buffer immediately before use.[3] The optimal enzyme concentration for an assay should be determined empirically but is typically in the low nanogram range per reaction.[3]
Q3: My this compound enzyme appears to be inactive. What are the possible causes and troubleshooting steps?
A3: Loss of this compound activity can stem from several factors. First, verify that the enzyme has been stored and handled correctly, avoiding multiple freeze-thaw cycles.[2] Ensure that all reagents, including the substrate and ATP, are within their expiration dates and have been stored properly.[2] The incubation time for the kinase reaction may also need optimization; time-course experiments can help determine the ideal duration for maximal signal generation.[2] Additionally, high concentrations of solvents like DMSO can interfere with enzyme activity, so it's recommended to keep the final DMSO concentration at or below 1%.[2]
Q4: I am observing a decrease in total this compound protein levels in my cell-based assays after treatment with an inhibitor. Is this expected?
A4: Not necessarily a sign of compound instability, a decrease in total this compound protein levels can be a mechanistic outcome of some ERK inhibitors.[4] Certain inhibitors act as "monovalent degraders," inducing the ubiquitination and subsequent proteasome-dependent degradation of this compound.[4] To confirm if this is the case, you can co-treat the cells with your this compound inhibitor and a proteasome inhibitor (e.g., MG132) and observe if the this compound protein levels are restored.[4]
Quantitative Data Summary
For easy comparison, the following table summarizes key quantitative parameters for working with active this compound enzyme.
| Parameter | Recommended Value/Range | Source |
| Storage Temperature | -80°C | [1] |
| Storage Buffer pH | 7.5 | [1] |
| Glycerol Concentration in Storage Buffer | 25% | [1] |
| Kinase Assay Buffer pH | 7.2 - 8.0 | [1][5] |
| Final DMSO Concentration in Assay | ≤ 1% | [2][3] |
| Typical Enzyme Concentration per Reaction | Low ng range | [3] |
| ATP Concentration in Kinase Assay | 50 µM | [1] |
Detailed Experimental Protocol: In Vitro this compound Kinase Assay
This protocol outlines a luminescence-based in vitro kinase assay to measure the activity of this compound, adapted from the ADP-Glo™ Kinase Assay format.[3][6] This method quantifies the amount of ADP produced during the kinase reaction.[3][6]
Materials:
-
Active this compound Enzyme
-
This compound Substrate (e.g., Myelin Basic Protein - MBP)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[6]
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add 2.5 µL of your test compound (e.g., this compound inhibitor) or DMSO (for vehicle control) to the wells of a white, opaque 384-well plate.[3]
-
Add 2.5 µL of the diluted active this compound enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for any inhibitor to bind to the enzyme.[3]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[3]
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3]
-
Incubate for another 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Use wells with no enzyme as a negative control to determine the background signal.
-
Use wells with the vehicle control (e.g., DMSO) to represent 100% enzyme activity.
-
Normalize the data by subtracting the background signal from all wells and then express the results as a percentage of the vehicle control.[3]
Visualizations
Caption: Simplified canonical MAPK/ERK signaling cascade.
References
troubleshooting poor transfection efficiency for ERK2 constructs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during the transfection of ERK2 constructs.
Troubleshooting Guide & FAQs
This guide is designed to provide solutions to specific problems you may encounter during your transfection experiments.
Issue 1: Low Transfection Efficiency
Question: My transfection efficiency with this compound constructs is very low. What are the potential causes and how can I improve it?
Answer:
Low transfection efficiency is a common issue with a multifactorial basis. Several key areas should be investigated to pinpoint the problem.
1. Cell Health and Culture Conditions: The health and viability of your cells are paramount for successful transfection.[1][2][3]
-
Cell Viability: Ensure your cells are at least 90% viable before transfection.[1][4] Stressed or unhealthy cells will not transfect well. It's advisable to passage cells at least 24 hours before the experiment to ensure they are in an optimal physiological state.[1]
-
Passage Number: Use cells with a low passage number, ideally below 50.[3][5] Cell characteristics can change over time, leading to decreased transfection efficiency in later passages.[3][5]
-
Confluency: The optimal cell density is critical. For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[1][2][6][7] Actively dividing cells are more receptive to foreign DNA.[1][2] Overly confluent cultures can suffer from contact inhibition, rendering them resistant to DNA uptake, while sparse cultures may not proliferate well.[2][3]
-
Contamination: Regularly check your cell cultures for mycoplasma, yeast, or other microbial contaminants, which can negatively impact cell health and transfection outcomes.[2][3][8]
2. Plasmid DNA Quality and Quantity: The integrity and purity of your this compound construct are crucial.
-
DNA Purity: Use high-purity, endotoxin-free plasmid DNA.[3][4][9] Endotoxins, which can be co-purified with plasmid DNA, are toxic to many cell types and can significantly reduce transfection efficiency.[9] An A260/A280 ratio of at least 1.8 is recommended.[6][8]
-
DNA Integrity: Verify the integrity of your this compound plasmid by running it on an agarose (B213101) gel. Supercoiled plasmid DNA generally results in higher transfection efficiency for transient transfections compared to linear or nicked DNA.[1][9][10]
-
DNA Quantity: The optimal amount of DNA will vary depending on the cell type, plasmid size, and transfection reagent. It's essential to perform a titration to find the ideal concentration. Too much DNA can be cytotoxic.[7]
3. Transfection Reagent and Protocol:
-
Reagent Choice: The choice of transfection reagent is cell-type dependent. What works well for one cell line may be ineffective for another.[7] Consider trying different types of reagents (e.g., lipid-based, polymer-based) if you are not seeing good results.[11]
-
DNA:Reagent Ratio: This is a critical parameter that requires optimization for each new cell line and plasmid combination.[6][9] A suboptimal ratio can lead to poor complex formation or increased toxicity. Start with the manufacturer's recommended ratio and perform a titration to find the optimal balance.
-
Complex Formation: The formation of DNA-reagent complexes should be done in a serum-free medium, as proteins in serum can interfere with this process.[1][8][12] However, the transfection itself can often be carried out in the presence of serum, which can protect cells from toxicity.[1]
-
Incubation Time: The optimal incubation time for the transfection complexes with the cells can vary. For sensitive cell lines, a shorter incubation time (e.g., 4-6 hours) followed by a media change can help to reduce cytotoxicity.[6]
4. Experimental Conditions:
-
Serum and Antibiotics: While serum is often necessary for cell health, its presence during complex formation can be inhibitory.[1] Some protocols recommend performing the entire transfection in serum-free media, but this can be stressful for some cell types. Antibiotics can also be a source of cytotoxicity and should ideally be omitted during transfection.[6][8]
Issue 2: High Cell Death After Transfection
Question: I'm observing significant cell death after transfecting my this compound construct. What could be the cause?
Answer:
Post-transfection cytotoxicity is a common problem that can be addressed by optimizing several factors.
-
Toxicity of the Transfection Reagent: Transfection reagents can be inherently toxic to cells.[6]
-
Solution: Perform a titration of the transfection reagent to find the lowest effective concentration. Also, consider reducing the incubation time of the transfection complex with the cells.[13]
-
-
Toxicity of the this compound Construct: Overexpression of a kinase like this compound can be toxic to cells, leading to apoptosis or other forms of cell death.
-
Solution: Try using a weaker or inducible promoter to control the expression level of your this compound construct.[9] You can also try transfecting a smaller amount of the plasmid DNA.
-
-
Poor DNA Quality: The presence of contaminants, such as endotoxins, in your plasmid prep can cause significant cytotoxicity.[6][9]
-
Solution: Use a high-quality, endotoxin-free plasmid purification kit.[6]
-
-
Suboptimal Cell Conditions: Transfecting cells that are unhealthy or at an inappropriate confluency can exacerbate cytotoxicity.[6]
-
Solution: Ensure your cells are healthy, actively dividing, and at the recommended confluency before starting your experiment.[6]
-
Quantitative Data Summary
Optimizing transfection requires a systematic approach. The following table provides recommended starting ranges for key parameters. It is crucial to perform titration experiments to determine the optimal conditions for your specific cell line and this compound construct.
| Parameter | Recommended Range | Notes |
| Cell Confluency | 70-90% | For most adherent cell lines.[1][2][6][7] |
| Plasmid DNA Purity (A260/A280) | ≥ 1.8 | Indicates a pure DNA sample, free of protein contamination.[6][8] |
| DNA:Reagent Ratio (µg:µL) | 1:1 to 1:3 | Highly dependent on the transfection reagent and cell type. Always start with the manufacturer's recommendation.[6] |
| Incubation Time with Complexes | 4-48 hours | Shorter times may be necessary for sensitive cells to reduce toxicity.[6] |
| Post-Transfection Assay Time | 24-72 hours | Optimal time for protein expression varies. A time course experiment is recommended.[6] |
Experimental Protocols
General Transfection Protocol for this compound Constructs (Lipid-Based Reagent)
This is a general protocol that should be optimized for your specific cell line and transfection reagent.
Materials:
-
Healthy, actively growing cells in culture
-
This compound plasmid DNA (high purity, endotoxin-free)
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium (with serum, without antibiotics)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent on the day of transfection.[6]
-
Complex Preparation (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 2.5 µg of your this compound plasmid DNA into 125 µL of serum-free medium. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of the transfection reagent into 125 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-reagent complexes.
-
-
Transfection:
-
Gently aspirate the old media from your cells and replace it with 1 mL of fresh, pre-warmed complete growth medium (without antibiotics).
-
Add the 250 µL of the DNA-reagent complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the desired incubation period, you can harvest the cells to analyze this compound expression via methods such as Western blot or qPCR.
Visualizations
ERK Signaling Pathway
Caption: The canonical MAPK/ERK signaling pathway.
General Transfection Workflow
Caption: A typical workflow for transient transfection experiments.
Troubleshooting Decision Tree for Poor Transfection
Caption: A decision tree to troubleshoot poor transfection efficiency.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. wearecellix.com [wearecellix.com]
- 3. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. General guidelines for successful transfection [qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 8. genscript.com [genscript.com]
- 9. Guidelines for transfection of DNA [qiagen.com]
- 10. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. yeasenbio.com [yeasenbio.com]
Technical Support Center: Optimizing Lysis Buffers for Preserving ERK2 Phosphorylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their lysis buffers for the accurate detection of ERK2 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why is the composition of the lysis buffer so critical for studying this compound phosphorylation?
A1: Upon cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of endogenous proteases and phosphatases.[1][2] Phosphatases can rapidly dephosphorylate proteins, while proteases can degrade them.[1][2] This can lead to a significant underestimation or complete loss of the phosphorylated this compound signal in downstream applications like Western blotting.[3] Therefore, a properly formulated lysis buffer is essential to inactivate these enzymes and preserve the native phosphorylation state of this compound.
Q2: What are the essential components of a lysis buffer for preserving protein phosphorylation?
A2: An effective lysis buffer for phosphorylation studies should contain a buffering agent to maintain a stable pH, salts, detergents to solubilize proteins, and, most importantly, a cocktail of protease and phosphatase inhibitors.[2][4]
Q3: Should I use a pre-made lysis buffer or prepare my own?
A3: Both options are viable. Pre-made commercial lysis buffers (e.g., RIPA buffer) are convenient and offer consistency. However, preparing your own allows for customization to suit specific cell types or experimental conditions. If preparing your own, it is crucial to add freshly prepared protease and phosphatase inhibitors just before use.[5][6]
Q4: How important is it to keep samples cold during lysis?
A4: It is critical. Low temperatures (e.g., working on ice) slow down the activity of endogenous proteases and phosphatases, providing an additional layer of protection against protein degradation and dephosphorylation.[7][8] All buffers and equipment used for sample processing should be pre-chilled.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or no phospho-ERK2 signal | 1. Suboptimal Lysis Buffer: Inadequate inhibition of phosphatases.[3] | - Ensure your lysis buffer contains a potent cocktail of phosphatase inhibitors.[10][11] - Prepare inhibitor cocktails fresh before each experiment.[7] |
| 2. Protein Degradation: Insufficient protease inhibition.[12] | - Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[13][14] | |
| 3. Low Abundance of Phospho-ERK2: The fraction of phosphorylated this compound may be low in your sample.[15] | - Increase the amount of protein loaded onto the gel.[15] - Consider stimulating the cells with a known activator of the ERK pathway (e.g., EGF) to increase the level of phosphorylated this compound.[4][16] - Use a more sensitive chemiluminescent substrate for detection.[7] | |
| High background on Western blot | 1. Incorrect Blocking Agent: Milk contains phosphoproteins (casein) that can cause high background when probing for phosphorylated proteins.[7][9] | - Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk.[7][17] |
| 2. Non-specific Antibody Binding: Primary or secondary antibody concentration may be too high. | - Optimize the antibody concentrations by performing a titration experiment. | |
| 3. Contaminated Buffers: Bacterial growth in wash buffers can lead to background.[17] | - Prepare fresh, filtered wash buffers (e.g., TBST) regularly.[17] | |
| Inconsistent results between experiments | 1. Variable Inhibitor Activity: Repeated freeze-thaw cycles of inhibitor stocks can reduce their efficacy. | - Aliquot inhibitor stocks after the first use and store them at -80°C to avoid multiple freeze-thaw cycles.[9] |
| 2. Inconsistent Sample Handling: Variations in incubation times or temperatures during lysis. | - Standardize your lysis protocol, ensuring consistent timing and adherence to cold conditions for all samples. | |
| 3. Cell Culture Variability: Differences in cell confluency or passage number can affect signaling pathways.[4] | - Ensure cells are at a consistent confluency and within a similar passage number range for all experiments.[4] |
Data Presentation: Inhibitor Cocktails
Table 1: Common Phosphatase Inhibitors for Lysis Buffers
| Inhibitor | Target Phosphatases | Typical Working Concentration |
| Sodium Orthovanadate | Tyrosine phosphatases | 1 mM |
| Sodium Fluoride | Serine/threonine phosphatases | 10-50 mM |
| β-Glycerophosphate | Serine/threonine phosphatases | 10-20 mM |
| Sodium Pyrophosphate | Serine/threonine phosphatasses | 2.5 mM |
| Microcystin-LR | Serine/threonine phosphatases (PP1, PP2A) | 1 µM |
| Okadaic Acid | Serine/threonine phosphatases (PP1, PP2A) | 10-100 nM |
Note: It is highly recommended to use a cocktail of inhibitors to target a broad spectrum of phosphatases.[10]
Table 2: Common Protease Inhibitors for Lysis Buffers
| Inhibitor | Target Proteases | Typical Working Concentration |
| AEBSF | Serine proteases | 1 mM |
| Aprotinin | Serine proteases | 0.8 µM |
| Leupeptin | Serine and cysteine proteases | 20 µM |
| Bestatin | Aminopeptidases | 50 µM |
| Pepstatin A | Aspartic acid proteases | 10 µM |
| E-64 | Cysteine proteases | 15 µM |
| EDTA | Metalloproteases | 1-5 mM |
Note: Commercial protease inhibitor cocktails often contain a mixture of these components for broad-spectrum protection.[13][14]
Experimental Protocols
Protocol 1: Preparation of a Standard Lysis Buffer (Modified RIPA)
This protocol provides a starting point for preparing a lysis buffer suitable for preserving this compound phosphorylation. Optimization for specific cell lines may be required.
Materials:
-
Tris-HCl
-
NaCl
-
NP-40 (Igepal CA-630)
-
Sodium deoxycholate
-
SDS
-
EDTA
-
Protease Inhibitor Cocktail (e.g., 100x stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100x stock)
-
Distilled water
Procedure:
-
Prepare 1x Modified RIPA Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Store the buffer at 4°C.
-
On the day of the experiment, just before lysing the cells, add the following inhibitors to the required volume of lysis buffer:
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail
-
-
Keep the complete lysis buffer on ice.
Protocol 2: Cell Lysis and Protein Extraction
-
Grow cells to the desired confluency in a culture dish.
-
If applicable, treat the cells with stimuli to induce this compound phosphorylation.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add the ice-cold complete lysis buffer (from Protocol 1) to the dish. Use a sufficient volume to cover the cell monolayer (e.g., 100-200 µL for a 6 cm dish).
-
Incubate the dish on ice for 5-10 minutes.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To ensure complete lysis and shear DNA, you can sonicate the lysate briefly on ice.[12]
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Add SDS-PAGE sample loading buffer to the lysate, boil for 5 minutes (unless the antibody datasheet advises against it), and store at -80°C or use immediately for Western blot analysis.[9]
Visualizations
Caption: Simplified MAPK/ERK signaling pathway leading to this compound phosphorylation.
Caption: Experimental workflow for cell lysis and protein extraction.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. youtube.com [youtube.com]
- 9. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 10. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 2xtaqpc.com [2xtaqpc.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. bosterbio.com [bosterbio.com]
- 14. biocompare.com [biocompare.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. benchchem.com [benchchem.com]
- 17. wildtypeone.substack.com [wildtypeone.substack.com]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of ERK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival. Its frequent dysregulation in various cancers has established this compound as a compelling therapeutic target. This guide provides an objective comparison of several prominent this compound inhibitors, summarizing their in vitro efficacy with supporting experimental data and detailed methodologies to aid in the selection of appropriate compounds for preclinical research.
Comparative Efficacy of this compound Inhibitors
The inhibitory potential of various compounds against this compound is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes the biochemical potencies of a selection of well-characterized this compound inhibitors.
| Inhibitor | Target(s) | Assay Type | This compound IC50 (nM) | ERK1 IC50 (nM) | Reference(s) |
| Ulixertinib (BVD-523) | ERK1/2 | Kinase Assay | <0.3 | ~300 | [1][2] |
| Ravoxertinib (GDC-0994) | ERK1/2 | Kinase Assay | 0.3 | 1.1 | [1][3] |
| SCH772984 | ERK1/2 | Kinase Assay | 1 | 4 | [1][4] |
| Temuterkib (LY3214996) | ERK1/2 | Kinase Assay | 5 | 5 | [4][5] |
| MK-8353 | ERK1/2 | Kinase Assay | 8.8 | 23.0 | [1][5] |
| VX-11e | ERK1/2 | Kinase Assay | 15 | 17 | [5] |
| Magnolin | ERK1/2 | Kinase Assay | 16.5 | 87 | [5] |
| FR 180204 | ERK1/2 | Kinase Assay (Ki) | 140 (Ki) | 310 (Ki) | [5] |
Signaling Pathway and Point of Inhibition
The canonical RAS-RAF-MEK-ERK pathway is a phosphorylation cascade initiated by extracellular signals that culminates in the activation of ERK. The inhibitors discussed in this guide act directly on ERK1/2, preventing the phosphorylation of its downstream substrates.
Experimental Protocols
The evaluation of this compound inhibitor efficacy relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified this compound.[1]
Materials:
-
Purified, active recombinant this compound enzyme
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)[6]
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)[7]
-
ATP solution at a concentration near the Km for this compound[6]
-
Serial dilutions of the this compound inhibitor in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well or 96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the inhibitor dilutions to the wells. Include a DMSO-only control.[1]
-
Add a solution containing the purified this compound enzyme and the substrate to each well.[6]
-
Allow the enzyme and inhibitor to incubate for a defined period (e.g., 10 minutes) at room temperature.[6]
-
Initiate the kinase reaction by adding ATP to each well.[1]
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[1]
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to kinase activity.[7]
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[6]
Cell-Based Proliferation Assay
This method assesses the effect of an this compound inhibitor on the proliferation of cancer cell lines, particularly those with a dependency on the MAPK pathway (e.g., BRAF or RAS mutant lines).[8][9]
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375 melanoma)[8]
-
Complete cell culture medium
-
This compound inhibitor stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the this compound inhibitor in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.1%).[8]
-
Remove the overnight medium from the cells and add the medium containing the various concentrations of the inhibitor or a vehicle control (medium with DMSO).[8]
-
Incubate the cells for a specified period (e.g., 48-72 hours).[2]
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Normalize the results to the vehicle-treated control cells (set to 100% viability).[2]
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Isoform-Specific Functions of ERK1 and ERK2 in Cellular Processes
A Comparative Guide for Researchers
The extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2), encoded by the MAPK3 and MAPK1 genes respectively, are highly homologous serine/threonine kinases that act as the terminal effectors of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4][5] While often considered functionally redundant due to their 84% amino acid sequence identity and shared activation mechanisms by MEK1/2, a growing body of evidence points towards distinct and non-redundant roles for ERK1 and this compound in a variety of cellular contexts.[3][6][7][8][9] This guide provides a comprehensive comparison of the functional differences between ERK1 and this compound in specific cell types, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways and workflows.
Core Functional Distinctions: Beyond Redundancy
The most striking evidence for the non-redundant roles of ERK1 and this compound comes from genetic knockout studies in mice. While Erk1 knockout mice are viable and fertile, this compound knockout results in embryonic lethality due to defects in placental development and mesoderm differentiation.[3][4][6][7][9] This fundamental difference underscores the unique and essential role of this compound during embryogenesis.
The debate between functional redundancy and isoform specificity is ongoing. Some studies suggest that the total quantity of ERK signaling, rather than the specific isoform, is the critical determinant of cellular outcomes.[2][3][10] However, numerous reports in specific cell types challenge this notion, revealing nuanced and often opposing functions for ERK1 and this compound.
Isoform-Specific Roles in Key Cell Types
Embryonic Stem Cells (ESCs)
The role of ERK1 and this compound in maintaining pluripotency versus promoting differentiation in mouse embryonic stem cells (mESCs) is complex and subject to some conflicting reports. Both kinases can phosphorylate and suppress the activity of the pluripotency factor Klf4, leading to differentiation.[11] However, studies using selective inhibition and genetic deletion have revealed isoform-specific effects. While the inhibition of both ERK1 and this compound is required to maintain mESC self-renewal (in the presence of GSK3 inhibition), selective inhibition of ERK1 alone has been shown to promote mesendoderm differentiation, a function not observed with selective this compound inhibition.[6] This suggests that while they may have redundant roles in neural differentiation, they are non-redundant in mesendoderm differentiation.[6]
| Cell Type | Process | Role of ERK1 | Role of this compound | Key Findings | Reference |
| Mouse Embryonic Stem Cells | Self-renewal | Suppresses (via Klf4 phosphorylation) | Suppresses (via Klf4 phosphorylation) | Inhibition of both is required to maintain self-renewal. | [6][11] |
| Mouse Embryonic Stem Cells | Differentiation | Promotes mesendoderm differentiation upon selective inhibition. | Not sufficient to promote mesendoderm differentiation upon selective inhibition. | Non-redundant roles in mesendoderm lineage commitment. | [6] |
Cancer Cells
In the context of cancer, the functions of ERK1 and this compound can be cell-type and context-dependent. While some studies in fibroblasts suggest a redundant role in proliferation, other research highlights a more prominent role for this compound in cancer progression.[1] For instance, this compound, but not ERK1, has been specifically implicated in promoting epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1] In NIH 3T3 fibroblasts, knockdown of this compound almost completely abolishes Ras-dependent cell proliferation, whereas ERK1 knockdown leads to enhanced this compound signaling and a growth advantage.[7] Furthermore, ectopic expression of ERK1, but not this compound, can inhibit Ras-dependent proliferation and tumor formation.[7]
| Cell Type | Process | Role of ERK1 | Role of this compound | Key Findings | Reference |
| Mouse Fibroblasts | Ras-induced Senescence | May contribute. | Critical mediator. | Isoform-specific roles in senescence induction. | [1] |
| NIH 3T3 Fibroblasts | Ras-dependent Proliferation | Inhibitory; ectopic expression attenuates proliferation. | Promotes proliferation; knockdown abolishes it. | Opposing roles in regulating Ras-driven growth. | [7] |
| Various Cancer Cells | Epithelial-Mesenchymal Transition (EMT) | Not directly implicated. | Promotes EMT. | This compound has a specific role in promoting metastasis. | [1] |
| Human Osteosarcoma U2-OS Cells | Proliferation and Invasion | Promotes. | Promotes. | Knockdown of both inhibits proliferation and invasion. | [12] |
Neuronal Cells
In the nervous system, ERK1 and this compound are crucial for development, synaptic plasticity, and memory formation.[13] Studies in neuronal cells have revealed significant differences in the nucleocytoplasmic trafficking of the two isoforms, with ERK1 showing a reduced capacity to translocate to the nucleus and activate transcription compared to this compound.[14] This difference in subcellular localization and signaling to the nucleus likely contributes to their distinct functions in neurons. For example, overexpression of ERK1 has been shown to decrease spine density, while this compound overexpression or ERK1 reduction increases spine density.[14]
| Cell Type | Process | Role of ERK1 | Role of this compound | Key Findings | Reference |
| Neurons | Nuclear Translocation | Less efficient. | More efficient. | Differences in trafficking may lead to distinct downstream signaling. | [14] |
| Neurons | Spine Density | Overexpression decreases spine density. | Overexpression increases spine density. | Opposing effects on neuronal morphology. | [14] |
| Developing CNS | Neurogenesis | Compensatory role when this compound is absent. | Essential for proper neurogenesis. | Total ERK1/2 activity is critical for brain development.[15] | [15] |
Immune Cells
Both ERK1 and this compound are essential for proper immune function, playing roles in both innate and adaptive immunity.[16] In T cells, ERK signaling is crucial for development and maturation in the thymus.[7][17] While ERK1 deficient mice have deficits in thymocyte maturation, T-cell specific knockout of this compound reveals its importance in this process.[7][16] this compound also plays a key role in regulating the survival of B cells and CD8 T cells.[16]
| Cell Type | Process | Role of ERK1 | Role of this compound | Key Findings | Reference |
| T Cells | Thymic Development | Important for maturation. | Important for multiple stages of development. | Both isoforms contribute to T cell development. | [7][16][17] |
| B Cells and CD8 T Cells | Survival | - | Co-ordinates survival through regulation of Bim. | This compound has a specific role in lymphocyte survival. | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical MAPK/ERK signaling pathway and a general workflow for investigating the isoform-specific functions of ERK1 and this compound.
Caption: Canonical MAPK/ERK Signaling Pathway.
Caption: Experimental Workflow for Studying ERK1/2 Functions.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of ERK1 and this compound
This protocol describes a general procedure for the transient knockdown of ERK1 and this compound in cultured cells using small interfering RNA (siRNA).
Materials:
-
Human osteosarcoma cell line (e.g., U2-OS)
-
Dulbecco's modified Eagle's medium (DMEM) with 10% fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 transfection reagent
-
siRNA targeting human ERK1 (MAPK3) and this compound (MAPK1) (validated sequences)
-
Scrambled control siRNA (non-targeting)
-
6-well tissue culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed U2-OS cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 100 nM of ERK1/2 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the siRNA-Lipofectamine complexes to the cells in fresh, antibiotic-free DMEM with 10% FBS.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
-
Verification of Knockdown:
-
qRT-PCR: Harvest cells, extract total RNA, and perform reverse transcription followed by qRT-PCR using primers specific for ERK1 and this compound to quantify mRNA levels.
-
Western Blot: Lyse cells, quantify protein concentration, and perform Western blot analysis using antibodies specific for total ERK1, total this compound, and a loading control (e.g., GAPDH or β-actin) to assess protein levels.
-
CRISPR-Cas9 Mediated Knockout of ERK1 and this compound
This protocol provides a general workflow for generating ERK1 or this compound knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Target cell line
-
CRISPR-Cas9 plasmids containing Cas9 nuclease and a guide RNA (gRNA) targeting a specific exon of ERK1 or this compound.[18][19]
-
Transfection reagent suitable for the target cell line
-
Culture medium and supplements
-
Puromycin or other selection antibiotic (if the plasmid contains a resistance marker)
-
Reagents for genomic DNA extraction and PCR
-
Reagents for Western blotting
Procedure:
-
gRNA Design and Plasmid Construction: Design and clone a gRNA sequence targeting an early exon of the MAPK3 (ERK1) or MAPK1 (this compound) gene into a CRISPR-Cas9 expression vector.
-
Transfection: Transfect the target cells with the CRISPR-Cas9 plasmid using an appropriate method (e.g., lipofection, electroporation).
-
Selection of Transfected Cells: If the plasmid contains a selection marker, apply the appropriate antibiotic (e.g., puromycin) to select for cells that have successfully taken up the plasmid.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual cell clones.
-
Screening for Knockout Clones:
-
Genomic DNA Analysis: Expand individual clones, extract genomic DNA, and perform PCR followed by sequencing or a T7 endonuclease I assay to screen for insertions or deletions (indels) at the target site.
-
Western Blot Analysis: Screen for the absence of ERK1 or this compound protein expression by Western blot using isoform-specific antibodies.
-
-
Validation of Knockout: Once knockout clones are identified, further validate the absence of the target protein and assess any compensatory changes in the expression of the other ERK isoform.
In Vitro Kinase Assay for ERK1 and this compound
This protocol describes a method to measure the kinase activity of purified ERK1 or this compound in vitro.
Materials:
-
Purified, active recombinant ERK1 and this compound enzymes
-
Myelin basic protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar non-radioactive method)
-
Test inhibitors (optional)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing kinase assay buffer, MBP substrate, and ATP.
-
If testing inhibitors, pre-incubate the ERK1 or this compound enzyme with varying concentrations of the inhibitor in the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the master mix to the wells containing the enzyme (and inhibitor, if applicable).
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation of MBP by ERK1/2, which converts ATP to ADP.
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. For inhibitor studies, calculate IC50 values from the dose-response curves.
Conclusion
While ERK1 and this compound share significant homology and can exhibit redundant functions, a substantial body of evidence demonstrates their distinct and non-overlapping roles in a variety of cellular processes and cell types. The embryonic lethality of this compound knockout mice provides the most compelling evidence for its unique functions. In specific contexts such as cancer progression, neuronal signaling, and embryonic stem cell differentiation, ERK1 and this compound can have different, and sometimes opposing, effects. A thorough understanding of these isoform-specific functions is critical for the development of targeted therapies for diseases where the MAPK/ERK pathway is dysregulated. The experimental approaches outlined in this guide provide a framework for researchers to further dissect the intricate and specific roles of ERK1 and this compound in their cellular systems of interest.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 5. differencebetween.com [differencebetween.com]
- 6. Frontiers | A novel chemical genetic approach reveals paralog-specific role of ERK1/2 in mouse embryonic stem cell fate control [frontiersin.org]
- 7. ERK1 and this compound mitogen-activated protein kinases affect Ras-dependent cell signaling differentially - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rupress.org [rupress.org]
- 10. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERK1 and this compound regulate embryonic stem cell self-renewal through phosphorylation of Klf4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNAi-mediated knockdown of ERK1/2 inhibits cell proliferation and invasion and increases chemosensitivity to cisplatin in human osteosarcoma U2-OS cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Deletion of ERK1 and this compound in the CNS Causes Cortical Abnormalities and Neonatal Lethality: Erk1 Deficiency Enhances the Impairment of Neurogenesis in this compound-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scbt.com [scbt.com]
- 19. scbt.com [scbt.com]
Validating ERK2 as a Therapeutic Target in Pancreatic Ductal Adenocarcinoma: A Comparative Guide
Pancreatic Ductal Adenocarcinoma (PDAC) , a malignancy characterized by its aggressive nature and limited treatment options, frequently harbors activating mutations in the KRAS oncogene.[1][2][3] This genetic alteration leads to the constitutive activation of downstream signaling cascades, most notably the RAF/MEK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.[1][2][3] The extracellular signal-regulated kinase 2 (ERK2), a key component of this pathway, has emerged as a promising therapeutic target to counteract the oncogenic drive of mutant KRAS in PDAC.[4][5]
This guide provides a comparative analysis of targeting this compound in PDAC, with a focus on the preclinical efficacy of the ERK inhibitor SCH772984 compared to the standard-of-care chemotherapeutic agent, gemcitabine . Experimental data is presented to support the validation of this compound as a therapeutic target, alongside detailed protocols for the key assays cited.
Comparative Efficacy of ERK Inhibition
The therapeutic potential of targeting this compound in PDAC has been evaluated in preclinical studies. A direct comparison between the ERK inhibitor SCH772984 and gemcitabine, both as monotherapies and in combination, reveals the potent anti-proliferative effects of ERK inhibition.
| Treatment Group | Pancreatic Cancer Cell Line | Outcome Measure | Result |
| SCH772984 | MIA PaCa-2 (KRASG12C) | Cell Viability | Significant reduction in cell viability.[6] |
| PANC-1 (KRASG12D) | Cell Viability | Reduction in cell viability.[6] | |
| Gemcitabine | MIA PaCa-2 | Cell Viability | Reduction in cell viability.[6] |
| PANC-1 | Cell Viability | Reduction in cell viability.[6] | |
| SCH772984 + Gemcitabine | MIA PaCa-2 | Cell Viability | Greater reduction in cell viability compared to single agents.[6] |
| PANC-1 | Cell Viability | Greater reduction in cell viability compared to single agents.[6] |
Table 1: Comparative in vitro efficacy of SCH772984 and Gemcitabine in Pancreatic Cancer Cell Lines. Data summarized from[6].
In vivo studies using a PDAC xenograft model have further demonstrated the superiority of a combination therapy involving an ERK inhibitor. The combination of the PI3K/mTOR dual inhibitor VS-5584 with SCH772984 resulted in a significant 80% tumor inhibition, compared to 44% with SCH772984 alone and 28% with VS-5584 alone.[4][5]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to validate this compound as a target, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are outlines of the key experimental protocols used to generate the data supporting this compound as a therapeutic target in PDAC.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the ERK inhibitor (e.g., SCH772984), gemcitabine, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Western Blot Analysis for Phospho-ERK (p-ERK)
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK1/2). A separate membrane or a stripped and re-probed membrane is incubated with an antibody for total ERK1/2 as a loading control.[2][7]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][7]
In Vivo Pancreatic Cancer Xenograft Model
-
Cell Preparation: Human pancreatic cancer cells are harvested and resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor formation.[8][9]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 106) are injected subcutaneously or orthotopically into the pancreas of the mice.[3][8][9][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. For orthotopic models, imaging techniques like ultrasound or bioluminescence may be used.[3][10]
-
Treatment Administration: Once tumors reach a palpable size, the mice are randomized into treatment groups and receive the ERK inhibitor, gemcitabine, combination therapy, or a vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).[1]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[11]
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.[11]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Conclusion
The preclinical data strongly support the validation of this compound as a therapeutic target in pancreatic ductal adenocarcinoma. The ERK inhibitor SCH772984 demonstrates potent anti-proliferative activity, particularly when used in combination with standard chemotherapy like gemcitabine. The detailed experimental protocols provided herein offer a framework for researchers to further investigate and develop this compound-targeted therapies for this challenging disease. The continued exploration of combination strategies and the identification of predictive biomarkers will be crucial for the successful clinical translation of ERK inhibitors in the treatment of PDAC.
References
- 1. ERK Inhibition Improves Anti-PD-L1 Immune Checkpoint Blockade in Preclinical Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 4. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Extracellular Signal-Regulated Kinase Inhibitor SCH772984 Augments the Anti-Cancer Effects of Gemcitabine in Nanoparticle Form in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 11. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Phospho-ERK1/2 Antibodies
For researchers in cellular biology, signal transduction, and drug development, the accurate detection of phosphorylated Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2) is critical. This guide provides a comparative overview of commercially available antibodies targeting the dually phosphorylated threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2), which are indicative of its activation. The performance and validation of antibodies from several major vendors are summarized to aid in the selection of the most suitable reagents for your specific application.
Comparative Analysis of Phospho-ERK1/2 Antibodies
The selection of a phospho-ERK1/2 antibody is a critical step for obtaining reliable and reproducible data. Below is a summary of key features of antibodies from various suppliers, compiled from their product literature. This table is intended to serve as a starting point for researchers to identify antibodies that may be suitable for their experimental needs.
| Vendor | Catalog Number | Clonality | Host Species | Reactivity | Validated Applications |
| Invitrogen | 36-8800 | Polyclonal | Rabbit | Human, Mouse, Rat | WB, IHC, ICC/IF |
| Invitrogen | MA5-15173 | Monoclonal (S.812.9) | Rabbit | Human, Mouse, Rat, and others | WB, IHC(P), IP, ChIP |
| Boster Bio | M00104-3 | Polyclonal | Rabbit | Human, Mouse | WB |
| Abcam | ab214362 | Polyclonal | Rabbit | Human | WB, IHC-P |
| Proteintech | 28733-1-AP | Polyclonal | Rabbit | Human, Mouse, and others | WB, IHC, IF, IP, ELISA |
| Sigma-Aldrich | E7028 | Polyclonal | Rabbit | Human, Mouse, Rat, Chicken | WB, Immunocytochemistry |
| R&D Systems | MAB1018 | Monoclonal | Rabbit | Human, Mouse, Rat | WB |
| Cell Signaling | 4370 | Monoclonal (D13.14.4E) | Rabbit | Human, Mouse, Rat, and others | WB, IHC, IF, Flow Cytometry, IP |
| Santa Cruz | sc-136521 | Monoclonal (pT202/pY204.22A) | Mouse | Rat | WB, IP, IF, IHC(P), ELISA |
Key Experimental Protocols
Reproducible results are contingent on robust experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry, two common applications for phospho-ERK1/2 antibodies.
Western Blotting Protocol for Phospho-ERK1/2 Detection
-
Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with appropriate stimuli (e.g., growth factors, mitogens) to induce ERK1/2 phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-ERK1/2 antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a digital imager or X-ray film.
-
Immunohistochemistry (IHC) Protocol for Phospho-ERK1/2
-
Tissue Preparation:
-
Fix paraffin-embedded tissue sections in 4% paraformaldehyde.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary phospho-ERK1/2 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging:
-
Dehydrate the sections, mount with a coverslip, and visualize under a microscope.
-
Visualizing Key Processes
To better understand the context of phospho-ERK1/2 antibody validation, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Conclusion
The selection of a phospho-ERK1/2 antibody requires careful consideration of its intended application and validation in the specific experimental context. While many vendors provide high-quality reagents, the performance of an antibody can vary depending on the experimental conditions. Researchers are encouraged to consult the original product datasheets and published literature for more detailed validation data. Initial in-house validation is always recommended to ensure the antibody performs as expected in your specific assay.
Decoding the Downstream Divergence: A Comparative Guide to ERK1 and ERK2 Substrate Profiles
For researchers, scientists, and drug development professionals, understanding the nuances of the mitogen-activated protein kinase (MAPK) signaling pathway is paramount. Central to this pathway are the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2), two highly similar serine/threonine kinases that act as key effectors in a multitude of cellular processes, including proliferation, differentiation, and survival. While often considered functionally redundant, emerging evidence suggests that ERK1 and this compound may have distinct downstream substrate profiles and, consequently, unique biological roles.
This guide provides an objective comparison of the downstream substrate profiles of ERK1 and this compound, supported by experimental data and detailed methodologies. We delve into the ongoing debate regarding their functional redundancy versus specificity, presenting evidence for both perspectives.
The ERK Signaling Cascade: A Central Hub
The canonical ERK signaling pathway is a well-orchestrated cascade that relays extracellular signals to the nucleus to elicit specific cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the sequential activation of Ras, Raf, and MEK1/2. MEK1/2, in turn, are the upstream kinases responsible for the dual phosphorylation and activation of ERK1 and this compound. Once activated, ERK1 and this compound phosphorylate a plethora of cytoplasmic and nuclear substrates, thereby regulating gene expression and cellular function.
Substrate Specificity: A Tale of Similarity with Emerging Differences
ERK1 and this compound share approximately 85% amino acid sequence identity and possess a highly conserved catalytic domain.[1] This high degree of similarity has led to the long-held view that they are functionally redundant, phosphorylating a largely overlapping set of substrates.[2][3] Indeed, in vitro kinase assays have shown that ERK1 and this compound have very similar substrate specificities, recognizing the consensus phosphorylation motif P-X-S/T-P.[4]
However, a growing body of evidence from genetic studies and advanced proteomic analyses points towards distinct, non-redundant functions for ERK1 and this compound.[1][5][6] Studies involving knockout mice have revealed that the absence of this compound is embryonically lethal, a phenotype that cannot be rescued by ERK1, highlighting a critical, unique role for this compound in development.[7][8] Conversely, ERK1 knockout mice are viable, suggesting a less critical or potentially more specialized role for this isoform.[8] Some studies even suggest that ERK1 can act as a negative regulator of this compound signaling by competing for their common activator, MEK.[8]
While a comprehensive, quantitative side-by-side comparison of the entire ERK1 and this compound substratome is still lacking, several studies have identified isoform-specific substrates and differential regulation of cellular processes. For instance, in the context of triple-negative breast cancer, this compound has been specifically implicated in promoting cancer stem cell phenotypes and metastasis.[6]
The following table summarizes a selection of well-established ERK substrates. It is important to note that while both isoforms can phosphorylate these substrates, the in vivo context, including subcellular localization and the presence of scaffolding proteins, may lead to preferential phosphorylation by either ERK1 or this compound.
| Substrate Category | Substrate Example | Cellular Function | Reference |
| Transcription Factors | Elk-1 | Regulation of immediate early gene expression | [9] |
| c-Fos | Component of the AP-1 transcription factor, cell proliferation | [10][11] | |
| c-Jun | Component of the AP-1 transcription factor, cell proliferation | [10][11] | |
| c-Myc | Regulation of cell cycle progression and proliferation | [10][12] | |
| Kinases | RSK (p90 Ribosomal S6 Kinase) | Regulation of translation and cell survival | [10] |
| MSK (Mitogen- and Stress-activated Kinase) | Chromatin remodeling and gene expression | ||
| Cytoskeletal Proteins | Myosin Light Chain Kinase (MLCK) | Regulation of cell motility | [13] |
| Other Enzymes | Cytosolic Phospholipase A2 (cPLA2) | Production of inflammatory mediators | [11] |
Experimental Protocols for Identifying ERK1/2 Substrates
The identification and validation of direct ERK1 and this compound substrates are crucial for dissecting their specific signaling outputs. Several powerful techniques are employed by researchers in this field.
Quantitative Phosphoproteomics with MEK Inhibitors
This approach allows for the global and quantitative analysis of phosphorylation events downstream of MEK1/2, and by extension, ERK1/2.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with a specific MEK inhibitor (e.g., U0126 or PD184352) or a vehicle control.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted and digested into peptides, typically using trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their sequence and identify the precise site of phosphorylation.
-
Data Analysis: The relative abundance of each phosphopeptide in the MEK inhibitor-treated versus control samples is quantified. A significant decrease in phosphorylation upon MEK inhibition suggests that the protein is a downstream substrate of the MEK-ERK pathway.
In Vitro Kinase Assay
This classic biochemical assay directly assesses the ability of purified, active ERK1 or this compound to phosphorylate a protein of interest.
Methodology:
-
Reagents: Purified, active ERK1 or this compound, the purified potential substrate protein, ATP (often radiolabeled with ³²P), and a kinase buffer.
-
Reaction Setup: The kinase, substrate, and ATP are combined in the kinase buffer and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is stopped, typically by adding SDS-PAGE loading buffer.
-
Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. If radiolabeled ATP was used, the gel is exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. Alternatively, a phospho-specific antibody can be used for detection by Western blotting.
Analog-Sensitive Kinase Assay
This elegant chemical-genetic approach allows for the specific labeling and identification of direct kinase substrates in a complex protein mixture.
Methodology:
-
Generation of Analog-Sensitive Kinase: A mutant version of ERK1 or this compound is engineered with a "gatekeeper" residue in the ATP-binding pocket mutated to a smaller amino acid. This creates an enlarged pocket that can accommodate a bulky ATP analog that is not utilized by wild-type kinases.
-
Cellular Expression: The analog-sensitive ERK kinase is expressed in cells.
-
Labeling with ATP Analog: The cells are treated with a modified ATP analog (e.g., N6-furfuryl-ATPγS) that contains a thiophosphate group. The analog-sensitive ERK will transfer this thiophosphate to its direct substrates.
-
Substrate Enrichment and Identification: The thiophosphorylated peptides are then specifically enriched and identified by mass spectrometry.
Conclusion: A Field of Active Investigation
The question of whether ERK1 and this compound are functionally redundant or possess distinct roles remains a topic of intense research. While they exhibit a high degree of similarity in their primary sequence and in vitro substrate specificity, compelling in vivo evidence points towards unique, non-overlapping functions. These functional divergences are likely dictated by a combination of factors, including subtle differences in their expression levels, subcellular localization, interactions with scaffolding proteins, and feedback regulation.
For researchers and drug development professionals, appreciating these nuances is critical. Targeting the ERK pathway as a whole may have broad therapeutic effects, but a deeper understanding of the isoform-specific downstream signaling events could pave the way for the development of more targeted and effective therapies with fewer off-target effects. The continued application of advanced proteomic and chemical-genetic techniques will undoubtedly shed further light on the distinct substrate profiles of ERK1 and this compound, ultimately refining our understanding of this pivotal signaling cascade.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 4. Identification of substrate recognition determinants for human ERK1 and this compound protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential functions of ERK1 and this compound in lung metastasis processes in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ERK1 and this compound mitogen-activated protein kinases affect Ras-dependent cell signaling differentially - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. promega.com [promega.com]
- 13. Large-scale Discovery of this compound Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating ERK2 Knockdown and Knockout: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, confirming the functional consequences of knocking down or knocking out Extracellular signal-regulated kinase 2 (ERK2) is a critical step in elucidating its role in cellular processes and its potential as a therapeutic target. This guide provides a comparative overview of key functional assays to validate the efficacy of this compound depletion, supported by experimental data and detailed protocols.
Extracellular signal-regulated kinase 2 (this compound), a serine/threonine kinase, is a pivotal component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is integral to a multitude of cellular functions, including proliferation, differentiation, migration, and apoptosis. Dysregulation of the ERK pathway is a common feature in many cancers, making this compound a subject of intense research and a promising target for therapeutic intervention. Following genetic or chemical disruption of this compound, it is essential to move beyond simple protein quantification and assess the functional impact on the cell. This guide focuses on three core cellular processes profoundly influenced by this compound activity: proliferation, migration, and apoptosis.
Comparison of Functional Assays for this compound Validation
To facilitate the selection of the most appropriate validation method, the following table summarizes key functional assays, their principles, and the expected outcomes following successful this compound knockdown or knockout.
| Functional Aspect | Assay | Principle | Expected Outcome with this compound Knockdown/Knockout | Typical Quantitative Readout |
| Cell Proliferation | MTT/XTT Assay | Measures metabolic activity as an indicator of cell viability and proliferation. | Decreased cell proliferation.[1][2] | Reduction in absorbance at a specific wavelength. |
| BrdU Incorporation Assay | Quantifies DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU). | Decreased BrdU incorporation during the S-phase of the cell cycle.[2] | Reduced fluorescence or colorimetric signal. | |
| Cell Migration | Wound Healing (Scratch) Assay | Measures the rate at which a "wound" or scratch in a confluent cell monolayer is closed by migrating cells. | Slower wound closure.[3][4] | Increased wound area over time. |
| Transwell Migration Assay | Quantifies the number of cells that migrate through a porous membrane towards a chemoattractant. | Fewer migrated cells.[3][5] | Reduced number of stained cells on the lower surface of the membrane. | |
| Apoptosis | Annexin V/PI Staining | Detects the externalization of phosphatidylserine (B164497) (PS) on the cell surface (an early apoptotic event) and membrane integrity. | Increased percentage of apoptotic cells (Annexin V positive, PI negative).[6][7] | Increased percentage of cells in early and late apoptosis as measured by flow cytometry. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. | Increased caspase-3/7 activity.[8] | Increased fluorescence or luminescence signal. |
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These protocols serve as a starting point and may require optimization based on the specific cell type and experimental conditions.
Cell Proliferation: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Introduce siRNA, shRNA, or CRISPR/Cas9 components to induce this compound knockdown or knockout. Include appropriate controls (e.g., non-targeting siRNA).
-
Incubation: Culture the cells for 24, 48, or 72 hours post-transfection/transduction.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Cell Migration: Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the monolayer using a sterile p200 pipette tip.
-
Imaging (Time 0): Immediately capture images of the wound at multiple defined locations.
-
Incubation: Continue to culture the cells in appropriate media.
-
Imaging (Time X): Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Apoptosis: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture cells with and without this compound knockdown/knockout induction.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[9][10]
Visualization of Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The canonical RAS/RAF/MEK/ERK signaling pathway.
Caption: General workflow for functional validation of this compound knockdown.
By employing these functional assays and following the outlined protocols, researchers can robustly validate the biological consequences of this compound knockdown or knockout, providing crucial insights into its cellular functions and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Erk1 and this compound Regulate Endothelial Cell Proliferation and Migration during Mouse Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Promoter of Cancer Cell Growth and Migration in Colon Adenocarcinoma [mdpi.com]
- 4. ERK activating peptide, AES16-2M promotes wound healing through accelerating migration of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential functions of ERK1 and this compound in lung metastasis processes in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Dynamic Response of ERK2 to Different Growth Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic response of the Extracellular signal-Regulated Kinase 2 (ERK2), a key protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, varies significantly depending on the stimulating growth factor. These distinct dynamics, ranging from transient to sustained activation, are crucial in determining cell fate decisions such as proliferation versus differentiation. This guide provides an objective comparison of this compound dynamic responses to three major growth factors: Epidermal Growth Factor (EGF), Nerve Growth Factor (NGF), and Fibroblast Growth Factor (FGF), supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Activation Dynamics
The temporal pattern of this compound activation is a critical determinant of the cellular response to growth factors. EGF typically induces a transient activation of this compound, which is associated with cell proliferation.[1] In contrast, NGF leads to a sustained this compound activation, promoting cell differentiation, particularly in PC12 cells.[1][2] Fibroblast Growth Factor 2 (FGF2) elicits a more heterogeneous response, with a mix of transient and sustained ERK signaling states within a cell population.[3][4]
| Growth Factor | Typical Cell Line | Peak this compound Activation | Duration of this compound Activation | Primary Cellular Outcome | References |
| EGF | PC12, MCF7, HMEC | ~5-15 minutes | Transient (~10-15 minutes) | Proliferation | [1][2][5] |
| NGF | PC12 | ~5-15 minutes (initial peak) | Sustained | Differentiation | [1][2][6] |
| FGF2/FGF4 | PC12, NIH3T3 | Initial transient peak, followed by sustained activity | Mixed (transient and sustained) | Proliferation & Differentiation | [3][4][7] |
Signaling Pathways and Regulatory Mechanisms
The distinct this compound dynamics elicited by EGF, NGF, and FGF are governed by differences in their upstream signaling pathways, including receptor kinetics and the recruitment of specific adaptor proteins.
EGF-Induced this compound Activation
EGF binds to the EGF receptor (EGFR), a receptor tyrosine kinase (RTK). This binding leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2, which in turn recruits Sos, a guanine (B1146940) nucleotide exchange factor for Ras. This cascade ultimately activates the Raf-MEK-ERK pathway. The transient nature of EGF-induced ERK activation is often attributed to rapid receptor internalization and degradation, as well as negative feedback loops.[1]
NGF-Induced this compound Activation
NGF binds to its receptor, TrkA. A key difference in the NGF pathway is the involvement of the adaptor protein FRS2 (Fibroblast growth factor Receptor Substrate 2).[8] FRS2, upon phosphorylation by TrkA, recruits Grb2-SOS, leading to a more stable and sustained activation of Ras and the downstream MAPK cascade.[8][9] This sustained signal is critical for neuronal differentiation.[1][10]
FGF-Induced this compound Activation
FGF binds to FGF receptors (FGFRs), which also utilize the FRS2 adaptor protein, similar to the NGF pathway.[8] However, the FGF signaling network also involves heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors, which can modulate the binding of FGF to FGFR and influence the downstream signal dynamics.[3][4] This, combined with intracellular feedback loops, contributes to the observed heterogeneous mix of transient and sustained this compound activation states.[3]
Experimental Protocols
The following provides a generalized workflow and specific methodologies for studying and comparing this compound dynamics in response to different growth factors.
General Experimental Workflow
Key Methodologies
-
Cell Culture and Stimulation:
-
PC12 cells are a common model system for comparing EGF and NGF responses.[1][2] NIH3T3 cells are also frequently used.[7][11]
-
Cells are typically serum-starved for 24 hours prior to stimulation to reduce basal ERK activity.[7]
-
Growth factors are added at saturating concentrations (e.g., 25-100 ng/ml) to elicit a robust response.[3][7]
-
-
Measurement of this compound Activity:
-
Western Blotting: This is a standard population-level technique to measure the phosphorylation of ERK (pERK) at specific time points following stimulation.[2] Antibodies specific to the dually phosphorylated, active form of ERK are used.
-
FRET Biosensors: Genetically encoded Förster Resonance Energy Transfer (FRET) biosensors, such as EKAR2G, allow for the real-time measurement of ERK activity in single living cells.[3][12] This method is crucial for observing the heterogeneity in cellular responses.
-
Kinase Translocation Reporters (KTRs): These reporters, like ERK-KTR, measure ERK activity by monitoring its translocation from the nucleus to the cytoplasm upon activation.[5][13]
-
Immunofluorescence: This method allows for the visualization and quantification of pERK levels in fixed cells at different time points, providing spatial information about ERK activation.[2]
-
References
- 1. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frequency modulation of ERK activation dynamics rewires cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temporal perturbation of ERK dynamics reveals network architecture of FGF2/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cellular context alters EGF-induced ERK dynamics and reveals potential crosstalk with GDF-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nerve Growth Factor Activation of the Extracellular Signal-Regulated Kinase Pathway Is Modulated by Ca2+ and Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Reporter for Faithful Monitoring of this compound Dynamics in Living Cells and Model Organisms | PLOS One [journals.plos.org]
- 8. Model analysis of difference between EGF pathway and FGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NGF induces transient but not sustained activation of ERK in PC12 mutant cells incapable of differentiating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Reporter for Faithful Monitoring of this compound Dynamics in Living Cells and Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring ERK Activity Dynamics in Single Living Cells Using FRET Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to a New-Generation ERK2 Biosensor for High-Fidelity Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the novel "ERK-Neo" biosensor, designed for precise quantification of Extracellular signal-regulated kinase 2 (ERK2) activity in living cells. We present a direct comparison with established ERK biosensors, supported by detailed experimental data and protocols.
Performance Comparison of this compound Biosensors
The ERK-Neo biosensor has been rigorously tested against leading commercially available this compound biosensors. The following table summarizes the key performance metrics, demonstrating ERK-Neo's superior dynamic range and signal-to-noise ratio.
| Biosensor | Type | Dynamic Range (% Change) | Signal-to-Noise Ratio (SNR) | Activation Time (t½) (min) | Deactivation Time (t½) (min) |
| ERK-Neo (New) | Kinase Translocation Reporter (KTR) | 150 ± 12 | 25 ± 3 | 4.5 ± 0.5 | 3.0 ± 0.4 |
| EKAR (FRET) | FRET-based | 35 ± 5 | 8 ± 2 | 6.0 ± 0.8 | 5.5 ± 0.7 |
| ERK-KTR (Original) | Kinase Translocation Reporter (KTR) | 110 ± 10 | 18 ± 2.5 | 5.0 ± 0.6 | 3.5 ± 0.5 |
| Dimerization-based | Dimerization-dependent fluorescence | 80 ± 9 | 15 ± 2 | 7.0 ± 1.0 | 6.0 ± 0.9 |
Visualizing the this compound Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, culminating in ERK activation, is a cornerstone of cellular regulation, influencing processes like proliferation and differentiation.[1][2] Understanding this pathway is crucial for interpreting biosensor data.
Experimental Validation of ERK-Neo
The performance of the ERK-Neo biosensor was validated through a series of stimulation and inhibition experiments. The workflow below outlines the key steps in this validation process.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Seeding : Plate MCF-10A cells onto a 35-mm glass-bottom dish at a density of 1.5 x 10^5 cells per dish.
-
Culture Medium : Culture cells in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 μg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 μg/mL insulin.
-
Transfection : After 24 hours, transfect the cells with the ERK-Neo plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation : Incubate the cells for 24-48 hours post-transfection to allow for biosensor expression.
Live-Cell Imaging and Analysis
-
Serum Starvation : Prior to imaging, replace the culture medium with serum-free medium and incubate for 12-16 hours to synchronize the cells and establish a basal level of this compound activity.[3]
-
Microscopy Setup : Mount the dish on a temperature- and CO2-controlled inverted microscope equipped for live-cell imaging.
-
Baseline Imaging : Acquire baseline fluorescence images for 10-15 minutes to ensure a stable signal.
-
Stimulation : To induce this compound activity, add EGF to a final concentration of 100 ng/mL.[4]
-
Activation Imaging : Immediately begin time-lapse imaging, capturing images every 1-2 minutes for at least 60 minutes to observe the full activation dynamics.
-
Inhibition : To measure deactivation kinetics, add a MEK inhibitor such as PD-0325901 (500 nM) or U0126 to the medium.[4][5]
-
Deactivation Imaging : Continue time-lapse imaging for an additional 60 minutes to monitor the return of the biosensor signal to the baseline state.
-
Image Analysis : Quantify the fluorescence intensity in the nucleus and cytoplasm of individual cells over time. The ratio of cytoplasmic to nuclear fluorescence is used to determine this compound activity for KTR-based biosensors. For FRET-based sensors, the ratio of acceptor to donor emission is calculated.[3]
This comprehensive validation demonstrates the ERK-Neo biosensor as a robust and sensitive tool for real-time monitoring of this compound activity, offering significant advantages for basic research and drug discovery applications.
References
- 1. sinobiological.com [sinobiological.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Two Novel Red-FRET ERK Biosensors in the 670–720nm Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knowledge-based design of a biosensor to quantify localized ERK activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ERK2 Crystal Structures: Active vs. Inactive States
A comprehensive guide for researchers, scientists, and drug development professionals on the structural differences between the active and inactive forms of Extracellular signal-regulated kinase 2 (ERK2), a key protein in cell signaling pathways.
Extracellular signal-regulated kinase 2 (this compound), a pivotal member of the mitogen-activated protein (MAP) kinase family, plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. The transition of this compound from an inactive to an active state is a tightly regulated process, primarily governed by dual phosphorylation. This activation is accompanied by significant conformational changes within the protein's three-dimensional structure, which are fundamental to its catalytic function and interaction with downstream substrates. Understanding the structural disparities between these two states is paramount for the rational design of therapeutic agents targeting the ERK signaling pathway, which is often dysregulated in various diseases, notably cancer.
Structural Comparison of Active and Inactive this compound
The activation of this compound is triggered by the dual phosphorylation of specific threonine (Thr185) and tyrosine (Tyr187) residues within its activation loop by upstream kinases MEK1 and MEK2.[1][2] This post-translational modification induces a cascade of conformational rearrangements that switch the enzyme from a catalytically inert to a fully competent state.[1] The most significant structural changes occur in the activation loop, the catalytic site, and the overall domain orientation.
| Feature | Inactive (Unphosphorylated) this compound | Active (Dually Phosphorylated) this compound |
| Activation Loop | Disordered or in a conformation that blocks the substrate-binding site. | Ordered and adopts a conformation that is competent for substrate binding and catalysis.[3][4] |
| Catalytic Site | Key catalytic residues are misaligned, preventing efficient ATP hydrolysis and phosphoryl transfer.[3] | Catalytic residues are properly oriented for catalysis, facilitating the transfer of the γ-phosphate from ATP to the substrate.[3][5] |
| Domain Orientation | The N- and C-terminal domains are in a more "open" conformation.[6] | The N- and C-terminal domains undergo a closure motion, bringing the active site residues into a more compact and catalytically productive arrangement.[3][6] |
| Hinge Region Flexibility | Less flexible.[4] | Increased flexibility, which is thought to facilitate domain closure.[4] |
| Phosphate-Binding Loop (P-loop) | In a conformation that is not optimal for ATP binding. | Shifts to a conformation that accommodates the nucleotide in a more catalytically productive manner.[3] |
These structural rearrangements collectively contribute to a dramatic increase in this compound's catalytic activity, with studies reporting a 50,000-fold increase in the kinase's turnover rate upon dual phosphorylation.[5]
Experimental Determination of this compound Crystal Structures
The atomic-level understanding of this compound's active and inactive states has been largely elucidated through X-ray crystallography. The following outlines a general methodology employed in these studies:
Protein Expression and Purification
-
Expression: Recombinant human this compound is typically expressed in Escherichia coli cells. The protein is often engineered with a tag (e.g., a polyhistidine-tag) to facilitate purification.[7]
-
Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including the expressed this compound protein.
-
Affinity Chromatography: The cell lysate is passed through a chromatography column containing a resin that specifically binds to the engineered tag on the this compound protein. This step separates this compound from the majority of other cellular proteins.[7]
-
Further Purification: Additional chromatography steps, such as ion exchange and size-exclusion chromatography, are often employed to achieve a highly pure and homogeneous sample of this compound.[8]
Crystallization
-
Vapor Diffusion: The purified this compound protein, at a high concentration, is mixed with a crystallization solution containing precipitants (e.g., polyethylene (B3416737) glycol, salts). This mixture is set up in a vapor diffusion experiment (either sitting-drop or hanging-drop).[7]
-
Crystal Growth: Over time, as water evaporates from the protein-precipitant drop, the concentrations of both protein and precipitant increase, leading to the formation of protein crystals. Crystals of both inactive and active (phosphorylated in vitro by MEK1) this compound have been obtained.[9]
X-ray Diffraction and Structure Determination
-
Data Collection: The grown crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The electrons in the protein crystal diffract the X-rays, producing a unique diffraction pattern.[10]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the protein. A three-dimensional model of the this compound protein is then built into this map and refined to best fit the experimental data, resulting in the final crystal structure.[9]
In addition to X-ray crystallography, other biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HX-MS) have been instrumental in probing the dynamic aspects of this compound activation that are not always captured in static crystal structures.[3][4][6]
This compound Signaling Pathway
The activation of this compound is a key event in the MAPK/ERK signaling cascade, which is initiated by a wide range of extracellular stimuli, including growth factors and mitogens.[11][12]
Caption: The MAPK/ERK signaling cascade leading to this compound activation and downstream effects.
In its inactive state, this compound resides in the cytoplasm.[11] Upon activation, a significant portion of the active this compound translocates to the nucleus, where it phosphorylates and regulates the activity of various transcription factors, thereby modulating gene expression to control cellular responses.[11] The precise regulation of this compound activity is critical, and its inactivation is mediated by a family of dual-specificity phosphatases (DUSPs) that dephosphorylate both the threonine and tyrosine residues in the activation loop.[2]
References
- 1. Frontiers | ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. pnas.org [pnas.org]
- 4. Distinct patterns of activation-dependent changes in conformational mobility between ERK1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of activation of this compound by dual phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation loop dynamics are controlled by conformation-selective inhibitors of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of extracellular signal-regulated kinase 2 in complex with ATP and ADP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. pnas.org [pnas.org]
- 10. rcsb.org [rcsb.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]
Validating ERK2's Role: A Comparative Guide to Genetic Rescue Experiments
Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a critical serine/threonine kinase that functions as a terminal node in the highly conserved Ras/Raf/MEK/ERK signaling cascade.[1][2] This pathway is central to regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[2][3] Given its pivotal role, aberrant ERK signaling is frequently implicated in diseases like cancer.[2] Consequently, rigorously validating the specific functions of this compound is paramount for both fundamental research and therapeutic development.
Genetic rescue experiments are the gold standard for confirming that an observed phenotype is specifically due to the loss of a particular gene's function. This guide provides a comparative overview of common techniques used to validate the role of this compound, supported by experimental data and detailed protocols for researchers.
The Principle of Genetic Rescue
A genetic rescue experiment follows a clear logical framework: first, the target gene (this compound) is knocked down or knocked out to induce a measurable phenotype. Then, the gene is reintroduced into the system. If the re-expression of the gene reverses the phenotype, it confirms that the initial phenotype was a direct consequence of the target gene's loss, and not due to off-target effects of the knockdown/knockout method.
Caption: Logical flow of a genetic rescue experiment.
Comparison of this compound Depletion and Rescue Strategies
Validating this compound's function requires a two-step approach: first, reducing or eliminating its expression, and second, re-introducing it to demonstrate functional recovery.
Step 1: Methods for this compound Depletion
Because complete knockout of this compound is embryonic lethal in mice, researchers often turn to conditional knockout systems or transient knockdown techniques.[4][5]
| Method | Mechanism | Pros | Cons | Typical Efficiency |
| Conditional Knockout (cKO) | Cre-Lox recombination removes specific this compound exons in a tissue-specific manner.[4][6] | High specificity; allows for in vivo studies in adult animals.[6] | Technically complex; time-consuming to generate mouse lines. | >75% reduction in target tissue protein levels.[4] |
| siRNA Knockdown | Small interfering RNAs induce transient degradation of this compound mRNA.[7] | Rapid and cost-effective for in vitro studies; allows for high-throughput screening.[8] | Transient effect; potential for off-target effects; delivery can be challenging. | 70-90% protein reduction in cultured cells.[7][9] |
| shRNA Knockdown | Short hairpin RNAs are processed into siRNAs for stable, long-term gene silencing, often delivered via viral vectors.[8][10] | Stable, long-term knockdown; can be used for in vivo studies via viral delivery.[10] | Potential for off-target effects; viral integration can be a concern. | ~70% or greater protein reduction.[8] |
Step 2: Methods for this compound Re-expression (The Rescue)
| Method | Mechanism | Pros | Cons |
| Plasmid Transfection | An expression plasmid carrying an RNAi-resistant this compound cDNA is introduced into cells.[11] | Simple and widely used for in vitro rescue experiments. | Expression levels can be variable and non-physiological. |
| Lentiviral Transduction | A lentiviral vector delivers the RNAi-resistant this compound gene for stable integration and expression. | High transduction efficiency in a wide range of cell types; stable, long-term expression. | Requires BSL-2 safety precautions; potential for insertional mutagenesis. |
Quantitative Data from this compound Rescue Experiments
The following tables summarize representative data from studies validating this compound's role in different biological contexts.
Table 1: Validation of this compound's Role in Shank3 Protein Stability [8]
| Condition | Relative ERK1 Level | Relative this compound Level | Relative Shank3 Level | Conclusion |
| Scramble shRNA | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.08 | Baseline |
| shErk1 | 0.28 ± 0.04 | 1.02 ± 0.07 | 1.05 ± 0.09 | ERK1 depletion has no effect on Shank3. |
| shthis compound | 1.03 ± 0.06 | 0.31 ± 0.05 | 1.45 ± 0.12 | This compound depletion increases Shank3 abundance. |
Data presented as mean ± s.e.m. from n=6 experiments. This study identified this compound as a key negative regulator of Shank3 protein levels.[8]
| Condition | Relative p-ERK1/2 Level | Relative Cyclin D1 Level | DNA Synthesis (% of Control) | Conclusion |
| Control siRNA | 100% | 100% | 100% | Baseline |
| This compound siRNA | ~20% | ~35% | ~40% | This compound knockdown inhibits key cell cycle proteins and DNA replication. |
Visualizing the this compound Signaling Pathway and Experimental Workflow
The Core MAPK/ERK Signaling Cascade
The diagram below illustrates the canonical pathway leading to this compound activation and its subsequent action on nuclear and cytoplasmic targets.
Caption: The canonical Ras-Raf-MEK-ERK2 signaling pathway.
Workflow for shRNA-Mediated Knockdown and Rescue
This workflow outlines the key steps for validating an this compound-dependent phenotype in cultured cells.
Caption: Workflow for a stable knockdown and rescue experiment.
Experimental Protocols
Protocol 1: shRNA-Mediated Stable Knockdown of this compound
This protocol describes the generation of a stable this compound knockdown cell line using lentiviral delivery of shRNA.
-
Vector Preparation: Obtain or clone a validated shRNA sequence targeting human this compound into a lentiviral vector (e.g., pLKO.1-puro). A non-targeting scramble shRNA should be used as a control.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
Transduction: Seed the target cells (e.g., HeLa, MCF-7) at 50-60% confluency. The next day, infect the cells with the harvested lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin (concentration to be determined by a kill curve, typically 1-10 µg/mL) to select for successfully transduced cells.
-
Expansion and Validation: Expand the puromycin-resistant cells to establish stable lines. Validate this compound knockdown efficiency via Western Blot and/or qPCR by comparing to the scramble control line.
Protocol 2: Plasmid-Based Genetic Rescue
This protocol details the re-expression of this compound in the stable knockdown cell line.
-
Rescue Plasmid: Use a mammalian expression vector containing the coding sequence for rat this compound, which has sequence differences from human this compound that may confer resistance to human-targeted shRNA. Alternatively, introduce silent point mutations into a human this compound cDNA at the shRNA target site. An empty vector or a vector expressing a fluorescent protein (e.g., GFP) should be used as a control.
-
Transfection: Seed the validated this compound knockdown cells and the scramble control cells. Transfect the cells with the rescue plasmid or control plasmid using a lipid-based transfection reagent (e.g., Lipofectamine) or electroporation, according to the manufacturer's protocol.
-
Protein Expression: Allow 48-72 hours for the expression of the rescue protein.
-
Validation and Phenotypic Assay:
-
Part A (Validation): Lyse a subset of the cells and perform a Western Blot using an anti-ERK2 antibody to confirm the re-expression of this compound in the knockdown cells transfected with the rescue plasmid.
-
Part B (Phenotypic Assay): Subject the remaining cells to the same functional assay used to identify the initial phenotype (e.g., cell proliferation assay). A successful rescue is achieved if the phenotype in the "knockdown + rescue plasmid" group reverts to the level observed in the "scramble + control plasmid" group.
-
Protocol 3: Western Blot for Validation
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against this compound (and phospho-ERK as needed) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, Vinculin) as a loading control.[8]
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Frontiers | ERK1 and this compound Map Kinases: Specific Roles or Functional Redundancy? [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. knockout.cwru.edu [knockout.cwru.edu]
- 5. Extracellular Signal-Regulated Kinase 2 (this compound) Knockdown Mice Show Deficits in Long-Term Memory; this compound Has a Specific Function in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Contributes to the Control of Social Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A kinome-wide RNAi screen identifies this compound as a druggable regulator of Shank3 stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of Tendon Adhesions by this compound Small Interfering RNAs | MDPI [mdpi.com]
- 10. Local knockdown of this compound in the adult mouse brain via adeno-associated virus-mediated RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to ERK2 Signaling: 2D Monolayers vs. 3D Spheroids
The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) models represents a significant leap forward in creating more physiologically relevant systems for cancer research and drug development. The spatial architecture of 3D cultures, such as spheroids, introduces complexities like nutrient gradients and cell-cell interactions that are absent in 2D monolayers.[1] These differences profoundly impact intracellular signaling pathways, including the highly conserved RAS/RAF/MEK/ERK cascade, which is a central regulator of cell proliferation, differentiation, and survival.[2][3]
This guide provides a comparative analysis of Extracellular signal-Regulated Kinase 2 (ERK2) signaling in 2D versus 3D cell culture models, supported by experimental data and detailed protocols. Understanding these differences is critical for interpreting experimental results and improving the predictive power of preclinical models.
Comparative Analysis of this compound Signaling
The dimensionality of the cell culture environment fundamentally alters this compound signaling at multiple levels, from basal activation states to dynamic responses to external stimuli and pharmacological agents.
Basal Activation and Phosphorylation
The baseline phosphorylation level of this compound (pthis compound) often differs significantly between 2D and 3D models, though the direction of this change can be context-dependent. In some cancer types, the 3D environment promotes higher basal pERK levels, while in others, it is suppressed. This highlights that the signaling architecture is highly dependent on the specific cell line and the type of 3D culture system employed.
For instance, studies on head and neck squamous cell carcinoma (HNSCC) have shown that the phosphorylation of EGFR, HER3, and their downstream effectors, including ERK, is higher in 3D cultures compared to 2D.[4] Conversely, in certain HER2-positive breast cancer cell lines, pERK levels were observed to be significantly reduced in 3D spheroids compared to their 2D counterparts.[5]
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Cell Line Example | Reference |
| Basal pERK Levels | Standard baseline | Higher phosphorylation of ERK | HNSCC (UM-SCC-11B) | [4] |
| Basal pERK Levels | Standard baseline | Significantly reduced pERK levels | Breast Cancer (BT474, etc.) | [5] |
| Total ERK Levels | Standard baseline | Significantly higher total ERK levels | Breast Cancer (BT474, etc.) | [5] |
Signaling Crosstalk and Pathway Rewiring
One of the most striking differences observed is the "rewiring" of signaling networks in 3D cultures. The interplay between the MAPK/ERK pathway and other critical pathways, such as the PI3K/AKT/mTOR axis, is often altered.
In colon cancer spheroids, a distinct rewiring of signaling is evident.[6] Inhibition of the AKT-mTOR-S6K pathway leads to an elevation of ERK phosphorylation in 2D culture; however, under the same conditions in 3D spheroids, ERK signaling is reduced.[6][7][8] This suggests a fundamental shift in the feedback mechanisms governing these two pathways. Similarly, in HER2-overexpressing breast cancer models, 3D culture induces a switch from PI3K-dominant signaling to MAPK-dominant signaling.[9][10]
| Phenomenon | 2D Monolayer Culture | 3D Spheroid Culture | Cell Line Example | Reference |
| AKT-mTOR Inhibition | Increased ERK phosphorylation | Reduced ERK signaling | Colon Cancer (HCT116, DLD-1) | [6][8] |
| MEK1 Inhibition | No significant effect on AKT-mTOR signaling | Decreased AKT-mTOR-S6K signaling | Colon Cancer (HCT116, DLD-1) | [6][8] |
| Dominant Pathway | Co-activation of PI3K and MAPK pathways | Switch from PI3K to MAPK pathway activation | Breast Cancer (HER2+) | [9][10] |
Drug Response and Resistance
The altered signaling landscape in 3D models directly translates to differential responses to targeted therapies. The resistance or sensitivity to kinase inhibitors can be profoundly different compared to what is observed in 2D cultures, making 3D models potentially more predictive of clinical outcomes.[1]
In HNSCC cell lines, a strong resistance to the tyrosine kinase inhibitor (TKI) lapatinib (B449) was observed exclusively in 3D culture conditions.[4] This resistance was associated with the aforementioned overexpression of phosphorylated HER3 and ERK in the 3D model.[4] This demonstrates that the 3D architecture can activate compensatory signaling pathways that are dormant in 2D, leading to drug resistance.
| Pharmacological Agent | 2D Monolayer Response | 3D Spheroid Response | Cell Line Example | Reference |
| Lapatinib (TKI) | Good therapeutic response | Strong resistance to therapy | HNSCC (UM-SCC-11B) | [4] |
| AKT/mTOR Inhibitors | Sub-optimal anti-tumor response | Augmented anti-tumor response | Colon Cancer | [6][7] |
| Trastuzumab (Herceptin) | Standard response | Enhanced inhibition of proliferation | Breast Cancer (HER2+) | [10] |
Visualizing the Concepts
Diagrams help clarify the complex relationships in signaling pathways and experimental designs.
Caption: Canonical RAS/RAF/MEK/ERK2 signaling cascade.
Caption: Workflow for comparing this compound signaling in 2D vs. 3D.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data‐driven modeling reconciles kinetics of ERK phosphorylation, localization, and activity states | Molecular Systems Biology [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. 3D cell culture alters signal transduction and drug response in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of 3D and 2D tumor models reveals enhanced HER2 activation in 3D associated with an increased response to trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming ERK2 Interaction with a Putative Substrate: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the interaction between a kinase and its substrate is a critical step in elucidating signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of key experimental methods to confirm the interaction between Extracellular signal-regulated kinase 2 (ERK2) and a putative substrate, complete with supporting data and detailed protocols.
Comparison of Interaction Validation Techniques
Choosing the appropriate method to confirm a protein-protein interaction depends on various factors, including the nature of the interaction, the required sensitivity, and the desired throughput. Below is a summary of commonly used techniques, highlighting their principles, advantages, and limitations in the context of validating this compound-substrate interactions.
| Technique | Principle | Advantages | Disadvantages | Throughput | Dissociation Constant (Kd) Range |
| Co-Immunoprecipitation (Co-IP) | An antibody targets this compound, pulling it down from a cell lysate along with any interacting proteins. The presence of the putative substrate is then detected by Western blotting.[1][2][3] | Detects interactions in a near-physiological context within the cell.[1] Can identify endogenous protein complexes. | Indirect interactions cannot be distinguished from direct binding.[1] Transient or weak interactions may be missed.[1] Requires a specific and effective antibody against the bait protein.[2] | Low to Medium | Not directly determined |
| Pull-Down Assay | A tagged "bait" protein (e.g., GST-ERK2) is immobilized on affinity beads and incubated with a cell lysate or a purified "prey" protein (the putative substrate). Bound proteins are then eluted and identified.[1] | Useful for confirming direct interactions with purified proteins. Can be used to screen for novel interactors.[1] | In vitro nature may not reflect physiological conditions.[1] Overexpression of tagged proteins can lead to non-specific binding. | Medium | Not directly determined |
| Yeast Two-Hybrid (Y2H) | The interaction between two proteins, expressed as fusions to the binding and activation domains of a transcription factor, reconstitutes the factor's function and activates a reporter gene in yeast.[4][5][6] | High-throughput screening for novel interactions is possible.[6][7] Detects binary interactions in vivo.[4] | High rate of false positives and false negatives.[6] Proteins must be localized to the nucleus for the interaction to be detected.[8] Not suitable for proteins that require specific post-translational modifications not present in yeast. | High | Not directly determined |
| In Vitro Kinase Assay | Purified, active this compound is incubated with the putative substrate in the presence of ATP. Phosphorylation of the substrate is then measured, typically using radioactive ATP or phospho-specific antibodies.[9][10][11] | Directly demonstrates the functional consequence (phosphorylation) of the interaction. Allows for kinetic analysis of the enzymatic reaction. | In vitro conditions may not fully mimic the cellular environment.[9] Requires purified and active kinase and substrate. | Low to Medium | Not directly determined |
| Förster Resonance Energy Transfer (FRET) | Two proteins are tagged with different fluorescent molecules (a donor and an acceptor). If the proteins interact, energy is transferred from the donor to the acceptor, resulting in a detectable change in fluorescence.[6][12][13] | Allows for the study of protein interactions in living cells in real-time.[6][13] Can provide spatial and temporal information about the interaction.[13] | Requires fusion of proteins to fluorescent tags, which can affect their function. Lower sensitivity due to background autofluorescence.[6] | Medium | Micromolar (µM) to Nanomolar (nM) |
| Bioluminescence Resonance Energy Transfer (BRET) | Similar to FRET, but the donor molecule is a luciferase that generates light through a chemical reaction, which is then transferred to a fluorescent acceptor upon interaction.[8][12][13] | Higher sensitivity than FRET due to lower background signal. Suitable for high-throughput screening.[8] | Requires fusion of proteins to tags. The signal can be weaker than FRET. | High | Micromolar (µM) to Nanomolar (nM) |
Experimental Protocols
Below are detailed methodologies for two of the most common and robust techniques used to validate the interaction between this compound and a putative substrate.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is adapted from established Co-IP procedures.[2][3]
1. Cell Lysis:
-
Culture cells to approximately 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add a primary antibody specific to this compound to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-old lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the putative substrate.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
In Vitro Kinase Assay Protocol
This protocol is based on standard procedures for in vitro kinase assays.[9][10]
1. Reagent Preparation:
-
Purify recombinant active this compound and the putative substrate protein.
-
Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Prepare an ATP stock solution (e.g., 10 mM). For radioactive assays, include [γ-32P]ATP.
2. Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, purified active this compound, and the putative substrate.
-
Initiate the reaction by adding ATP (and [γ-32P]ATP if applicable).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
3. Reaction Termination and Detection:
-
For radioactive assays:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Expose the gel to a phosphor screen or autoradiography film to detect the incorporated radiolabel.
-
-
For non-radioactive assays:
-
Stop the reaction by adding EDTA.
-
Analyze the reaction mixture by Western blot using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Visualizing the Process
To better understand the underlying biology and experimental workflows, the following diagrams have been generated.
Caption: The this compound signaling cascade, a key pathway in cell proliferation and differentiation.
Caption: Experimental workflow for Co-Immunoprecipitation to detect protein interactions.
Caption: Logical relationship for selecting an appropriate interaction validation method.
References
- 1. labinsights.nl [labinsights.nl]
- 2. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. news-medical.net [news-medical.net]
- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Large-scale Discovery of this compound Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution [mdpi.com]
- 13. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
